Mesembrenone
Description
Mesembrenone is a notable alkaloid primarily found in the South African plant Sceletium tortuosum, commonly known as Kanna. This compound is recognized for its pharmacological properties, particularly as a selective serotonin reuptake inhibitor (SSRI), which means it can enhance serotonin levels in the brain, potentially alleviating symptoms of depression and anxiety. This compound has an IC50 value of less than 1 μM, indicating its potency in inhibiting the serotonin transporter (SERT). Additionally, it acts as a phosphodiesterase 4 (PDE4) inhibitor, which may contribute to its therapeutic effects. The traditional use of Kanna includes mood enhancement and mild analgesia, and modern research has begun to validate these applications, focusing on its antidepressant potential. The compound is also being explored for its calming effects and ability to promote a sense of well-being.
Structure
3D Structure
Properties
IUPAC Name |
(3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-7,10,16H,8-9,11H2,1-3H3/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNHBCSWFYFPAN-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@]2([C@@H]1CC(=O)C=C2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963667 | |
| Record name | Mesembrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
468-54-2 | |
| Record name | (+)-Mesembrenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=468-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Mesembrenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000468542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesembrenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60963667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mesembrenone, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8JNS8E79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Unfolding Pathway: A Technical Guide to Mesembrenone Biosynthesis in Sceletium tortuosum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceletium tortuosum, a succulent plant native to South Africa, has garnered significant interest for its traditional use in elevating mood and reducing anxiety. The pharmacological effects of this plant are primarily attributed to a group of alkaloids, with mesembrenone being one of the most prominent. Understanding the biosynthetic pathway of this compound is crucial for the targeted cultivation of high-yield plant varieties, the development of standardized extracts, and the potential for synthetic biology approaches to produce these valuable compounds. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, supported by available experimental evidence. It is important to note that while the key precursors and several intermediates have been identified, the complete enzymatic machinery responsible for this pathway is still under active investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in Sceletium tortuosum is a complex process that originates from the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway involves the formation of a unique octahydroindole core structure, followed by a series of modifications.
Early Stages: Formation of the Mesembrine Skeleton
The initial steps of the pathway are the least understood and are largely based on precursor feeding studies and analogies to similar alkaloid biosynthetic pathways. It is proposed that L-phenylalanine provides a C6-C2 unit, while L-tyrosine provides a C6-C1 unit. These units are believed to condense to form an intermediate, which then cyclizes to create the foundational octahydroindole skeleton of the mesembrine alkaloids.
Key Intermediate: Sceletenone
Radiolabeled tracer experiments have provided strong evidence that sceletenone is a key intermediate in the biosynthesis of mesembrine alkaloids.[1] The formation of sceletenone from the initial condensation and cyclization of phenylalanine and tyrosine derivatives represents a critical branching point in the pathway.
Late Stages: Hydroxylation and O-Methylation
Following the formation of the octahydroindole skeleton, a series of hydroxylation and methylation reactions occur to produce the various mesembrine alkaloids. Experimental evidence from radiolabeling studies has shown that the introduction of the second oxygen atom on the aromatic ring occurs at a late stage in the biosynthesis.[1]
The proposed late-stage pathway leading to this compound is as follows:
-
Sceletenone is hydroxylated to form 4'-O-demethylthis compound .
-
4'-O-demethylthis compound is then methylated to yield This compound .
The following diagram illustrates the proposed biosynthetic pathway of this compound:
Caption: Proposed biosynthetic pathway of this compound in Sceletium tortuosum.
Quantitative Data on Mesembrine Alkaloids
Quantitative data on the intermediates of the this compound biosynthetic pathway are scarce. However, several studies have reported on the concentration of the major mesembrine alkaloids in Sceletium tortuosum plant material. These concentrations can vary significantly based on genetic factors, environmental conditions, and post-harvest processing.
| Alkaloid | Plant Part | Concentration Range (% of dry weight) | Reference |
| Total Alkaloids | Aerial parts | 0.11 - 1.99 | [2] |
| This compound | Roots | Higher than shoots | [3] |
| Mesembrine | Shoots | Higher than roots | [3] |
| This compound | Fermented Material | Increased content | [4] |
| Mesembrine | Fermented Material | Decreased content | [4] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of phytochemical analysis and precursor feeding studies. As the enzymes involved have not yet been isolated and characterized, specific enzyme assay protocols are not available. However, this section provides a general overview of the experimental methods used to study mesembrine alkaloids.
Protocol 1: General Alkaloid Extraction from Sceletium tortuosum
This protocol describes a standard acid-base extraction method for the isolation of a total alkaloid fraction from dried plant material.
Materials:
-
Dried and powdered Sceletium tortuosum plant material
-
Methanol
-
10% Hydrochloric acid
-
25% Ammonium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate the powdered plant material in methanol for 24-48 hours at room temperature with occasional shaking.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Acidify the residue with 10% hydrochloric acid to a pH of 2-3.
-
Wash the acidic solution with dichloromethane in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.
-
Basify the aqueous layer with 25% ammonium hydroxide to a pH of 9-10.
-
Extract the alkaloids from the basified aqueous solution with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the total alkaloid extract.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in an alkaloid extract. The specific parameters will need to be optimized based on the available instrumentation and columns.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A gradient of acetonitrile and water (containing 0.1% formic acid or other suitable modifier) is typically used. The exact gradient program should be optimized for optimal separation.
Standard Preparation:
-
Prepare a stock solution of a certified this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
Sample Preparation:
-
Dissolve a known weight of the total alkaloid extract in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25-30 °C
-
Detection wavelength: Typically in the range of 220-290 nm (to be optimized based on the UV spectrum of this compound).
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
The following diagram outlines a general experimental workflow for the extraction and quantification of this compound:
Caption: General experimental workflow for this compound analysis.
Future Directions
The complete elucidation of the this compound biosynthetic pathway in Sceletium tortuosum requires further research. Key areas for future investigation include:
-
Identification and characterization of the enzymes involved in each step of the pathway through transcriptomic and proteomic approaches.
-
In vitro reconstitution of the biosynthetic pathway using purified enzymes to confirm their function.
-
Metabolic engineering of Sceletium tortuosum or heterologous hosts to enhance the production of this compound and other valuable alkaloids.
A deeper understanding of this intricate biosynthetic pathway will undoubtedly pave the way for novel applications of Sceletium tortuosum in the pharmaceutical and nutraceutical industries.
References
- 1. Late stages in the biosynthesis of mesembrine: sceletenone as a precursor to the cis-3a-(3,4-dimethoxyphenyl)octahydroindole alkaloids - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pza.sanbi.org [pza.sanbi.org]
Mesembrenone as a Selective Serotonin Reuptake Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesembrenone, a key alkaloid constituent of the South African succulent Sceletium tortuosum, has garnered significant scientific interest for its psychoactive properties. This technical guide provides an in-depth analysis of this compound's primary mechanism of action as a potent and selective serotonin reuptake inhibitor (SSRI). It also explores its secondary activity as a phosphodiesterase-4 (PDE4) inhibitor, a dual action that suggests a unique therapeutic potential for mood and cognitive disorders. This document synthesizes the current understanding of this compound's pharmacology, presenting quantitative data on its binding affinities and inhibitory concentrations, detailed experimental protocols for in-vitro assessment, and visualizations of its signaling pathways and experimental workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics targeting the serotonergic system.
Introduction
This compound is a member of the mesembrine family of alkaloids, which are the principal psychoactive components of Sceletium tortuosum (commonly known as Kanna).[1] Traditionally, this plant has been used for its mood-enhancing and anxiolytic effects.[2] Modern pharmacological studies have elucidated that this compound, similar to synthetic antidepressants, functions as a selective inhibitor of the serotonin transporter (SERT).[3][4] This inhibition leads to an increase in the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[5] Furthermore, this compound also exhibits inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP).[3][6] This dual mechanism of action distinguishes it from many standard SSRIs and may contribute to a broader spectrum of therapeutic effects, including potential cognitive enhancement and anti-inflammatory properties.[6][7]
Quantitative Data on SERT and PDE4 Inhibition
The potency of this compound as an SSRI and PDE4 inhibitor has been quantified through various in-vitro assays. The following table summarizes the key quantitative data, primarily binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values, for this compound and the related, more potent SERT inhibitor, mesembrine. Lower Kᵢ and IC₅₀ values are indicative of higher binding affinity and greater inhibitory potency, respectively.
| Compound | Target | Parameter | Value | Notes |
| This compound | SERT | Kᵢ | 27 nM | The inhibition constant (Kᵢ) reflects the binding affinity to the target.[3][5][8] |
| SERT | IC₅₀ | < 1 µM | The concentration required to inhibit 50% of the target's activity.[3][5][8] | |
| PDE4 | Kᵢ | 470 nM | Demonstrates secondary target engagement.[3] | |
| PDE4 | IC₅₀ | ~7.5 µM | Indicates inhibitory activity at the PDE4 enzyme.[6] | |
| Mesembrine | SERT | Kᵢ | 1.4 nM | A related alkaloid with higher affinity for the serotonin transporter.[8] |
Signaling Pathways
SERT Inhibition Signaling Pathway
This compound's primary mechanism of action involves the direct inhibition of the serotonin transporter (SERT) located on the presynaptic neuron. By blocking SERT, this compound prevents the reuptake of serotonin (5-HT) from the synaptic cleft. This leads to an accumulation of serotonin in the synapse, thereby increasing the activation of postsynaptic serotonin receptors and enhancing serotonergic signaling.
Caption: Signaling pathway of SERT inhibition by this compound.
PDE4 Inhibition Signaling Pathway
This compound also acts as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This can lead to changes in gene expression that may underlie some of the cognitive and neuroplastic effects observed with Sceletium tortuosum extracts.
Caption: Signaling pathway of PDE4 inhibition by this compound.
Experimental Protocols
The determination of this compound's binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) for the serotonin transporter is typically performed using a competitive radioligand binding assay.
Serotonin Transporter (SERT) Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human serotonin transporter (hSERT) by measuring its ability to displace a high-affinity radioligand.
Materials:
-
Cell Membranes: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human serotonin transporter (hSERT).
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.[8]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine or Paroxetine).[8]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 120 mM) and KCl (e.g., 5 mM).[8]
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail: A liquid scintillation cocktail compatible with filter mats.
-
Instrumentation: 96-well microplates, a cell harvester with glass fiber filter mats, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture hSERT-expressing cells to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration suitable for the assay (e.g., 20-40 µ g/well ).[8]
-
-
Assay Setup (in a 96-well microplate, in triplicate):
-
Total Binding: Add assay buffer, radioligand solution, and the membrane suspension.[8]
-
Non-specific Binding: Add the non-specific binding control solution, radioligand solution, and the membrane suspension.[8]
-
Competitive Binding: Add varying concentrations of this compound, radioligand solution, and the membrane suspension.[8]
-
-
Incubation:
-
Incubate the microplate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[8]
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mats.
-
Place the dried filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for determining the in-vitro SSRI activity of a test compound like this compound.
References
- 1. drugs.com [drugs.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. healingherbals.store [healingherbals.store]
- 5. This compound | 468-54-2 | Benchchem [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Kanna Alkaloids: Mesembrine, this compound & Δ7this compound Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Investigating the Phosphodiesterase 4 (PDE4) Inhibitory Activity of Mesembrenone: A Technical Guide
Introduction
Mesembrenone is a prominent alkaloid found in the South African succulent Sceletium tortuosum (L.) N.E.Br., a plant traditionally used for its mood-enhancing and anxiolytic properties.[1] Modern pharmacological research has identified this compound as a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical in intracellular signaling.[2] PDE4 enzymes specifically hydrolyze the second messenger cyclic adenosine monophosphate (cAMP), and their inhibition leads to increased intracellular cAMP levels.[3][4] This elevation in cAMP modulates various cellular processes, including inflammation and neural activity, making PDE4 a significant therapeutic target for a range of disorders such as chronic obstructive pulmonary disease (COPD), psoriasis, and depression.[5][6] This guide provides an in-depth examination of the PDE4 inhibitory activity of this compound, presenting quantitative data, experimental methodologies, and the underlying signaling pathways for researchers, scientists, and drug development professionals.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound and related alkaloids from Sceletium tortuosum against PDE4 has been quantified in several studies. The data, including the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), are summarized below. Lower values are indicative of higher inhibitory potency.
| Compound/Extract | Target | IC50 Value | Ki Value | Source(s) |
| This compound | PDE4D | 0.47 µM | - | [3][7][8] |
| PDE4 | < 1 µM | 470 nM | ||
| PDE4B | 0.47 µg/mL (~1.64 µM) | - | [9] | |
| Mesembrine | PDE4 | 29 µM | - | [10] |
| Mesembrenol | PDE4B | 16 µg/mL (~55.3 µM) | - | [9] |
| Sceletium tortuosum Extract | PDE4 | 8.5 µg/mL | - | [10] |
Signaling Pathway and Mechanism of Action
The therapeutic effects of PDE4 inhibitors are rooted in their ability to modulate the cAMP signaling cascade.[11] PDE4 enzymes are key regulators that terminate cAMP-mediated signaling by catalyzing its hydrolysis to the inactive 5'-adenosine monophosphate (5'-AMP).[4]
By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[12] This increase in intracellular cAMP activates downstream effector proteins, most notably Protein Kinase A (PKA).[11] Activated PKA then phosphorylates a variety of target proteins, including the cAMP-responsive element-binding protein (CREB), which modulates the transcription of genes involved in inflammation.[11] This cascade ultimately suppresses the activity of various inflammatory mediators, such as tumor necrosis factor-α (TNF-α).[7][8] this compound has shown selectivity for the PDE4D isoform.[3][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Alkaloid Mesembrenone: A Technical Guide to its Natural Sources, Distribution, and Analysis in Sceletium tortuosum (Kanna)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesembrenone, a key alkaloid found in the South African succulent Sceletium tortuosum (commonly known as Kanna), is a compound of significant interest for its psychoactive properties. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical quantification of this compound. It details the biosynthetic origins of this alkaloid and explores its differential accumulation within the plant. Furthermore, this guide presents detailed methodologies for the extraction and quantitative analysis of this compound, alongside a summary of its known concentrations in various plant materials. The document also illustrates the key signaling pathways associated with this compound's pharmacological activity, namely the inhibition of the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4). This guide is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of Kanna and its constituent alkaloids.
Natural Sources and Distribution of this compound
This compound is a prominent alkaloid found in the plant Sceletium tortuosum, a succulent traditionally used by indigenous people of Southern Africa for its mood-elevating and anxiolytic properties.[1] While S. tortuosum is the primary source, this compound has also been identified as a minor constituent in Lampranthus aureus and Lampranthus spectabilis.[2] The concentration and distribution of this compound within S. tortuosum are influenced by several factors, including the specific plant part, genetic makeup, growing conditions, and post-harvest processing.[3][4]
Distribution within the Plant
Research indicates a differential accumulation of mesembrine-type alkaloids within the various organs of Sceletium tortuosum. Studies have shown that the roots of the plant tend to have higher concentrations of this compound and its related compound, delta-7-mesembrenone (Δ7-mesembrenone).[5][6] Conversely, the aerial parts, including the leaves and stems, generally contain higher levels of mesembrine (B35894).[5][6] This differential distribution suggests distinct roles for these alkaloids within the plant's physiology or specific sites of biosynthesis and storage. For researchers aiming to enrich extracts with this compound, the roots are the preferred plant material.[5]
The Influence of Fermentation
The traditional preparation of Kanna, known as "kougoed" or "channa," involves a fermentation process that significantly alters the alkaloid profile of the plant material.[3][7] Fermentation has been observed to cause a chemical transformation of mesembrine into Δ7-mesembrenone.[3] In some studies, a decrease in this compound content has been noted alongside an increase in mesembrine, suggesting a reduction of the double bond in the cyclohexene (B86901) ring of this compound to form mesembrine.[3] This highlights the critical role of post-harvest processing in determining the final concentration of this compound in Kanna products.
Quantitative Data on this compound Distribution
The following tables summarize the quantitative data on this compound and related alkaloid concentrations found in Sceletium tortuosum from various studies. These values can vary significantly based on the chemotype of the plant, analytical methods used, and processing conditions.
Table 1: Distribution of Major Alkaloids in Different Parts of Sceletium tortuosum
| Plant Part | This compound (% of total alkaloids) | Mesembrine (% of total alkaloids) | Δ7-Mesembrenone (% of total alkaloids) | Reference(s) |
| Roots | Higher Concentration | Lower Concentration | Higher Concentration | [5][6] |
| Shoots (Leaves & Stems) | Lower Concentration | Higher Concentration | Lower Concentration | [5][6] |
Table 2: Effect of Fermentation on Mesembrine and Δ7-Mesembrenone Content
| Alkaloid | Concentration Before Fermentation (% dry weight) | Concentration After 10-day Fermentation (% dry weight) | Reference(s) |
| Mesembrine | 1.33% | 0.05% | [2] |
| Δ7-Mesembrenone | Below Limit of Quantitation | 0.11% | [2] |
Table 3: Alkaloid Content in Different Sceletium Species (% w/w)
| Species | This compound | Mesembrine | Reference(s) |
| S. tortuosum | 2.20% | 0.16% | [8] |
| S. expansum | 0.03% | 0.30% | [8] |
| S. strictum | 0.76% | 0.68% | [8] |
Biosynthesis of this compound
The biosynthesis of mesembrine alkaloids, including this compound, is a complex pathway originating from the aromatic amino acids phenylalanine and tyrosine.[9][10] The proposed pathway involves the formation of a perhydroindole core structure. The aromatic portion of the molecule is derived from phenylalanine, while the perhydroindole ring system is believed to originate from tyrosine.[10]
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for the extraction and quantification of this compound from Sceletium tortuosum.
Extraction of this compound
A common and effective method for the extraction of mesembrine alkaloids is a solvent extraction followed by an acid-base purification.
Protocol 1: Solvent Extraction
-
Preparation of Plant Material: Dry the Kanna plant material (roots are preferred for higher this compound content) and grind it into a fine powder to increase the surface area for extraction.[1]
-
Maceration: Suspend the powdered plant material in ethanol (B145695) (e.g., 95%) in a sealed container. A common ratio is 1:4 (plant material to solvent, w/v).[11]
-
Extraction: Agitate the mixture periodically over a period of 7-14 days to facilitate the release of alkaloids.[11]
-
Filtration: Filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure and at a controlled temperature to prevent alkaloid degradation. The resulting product is a concentrated crude extract.[1]
Protocol 2: Acid-Base Extraction for Alkaloid Purification
-
Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% acetic acid). This protonates the alkaloids, rendering them water-soluble.[1]
-
Defatting: Wash the acidic aqueous solution with a non-polar solvent such as hexane (B92381) to remove lipids and other non-polar impurities. The alkaloids will remain in the aqueous phase. Discard the non-polar solvent layer.[1]
-
Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base like ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.[1]
-
Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent like dichloromethane. Repeat the extraction multiple times to ensure complete transfer of the alkaloids into the organic phase.[1]
-
Final Evaporation: Combine the organic layers and evaporate the solvent to yield a purified alkaloid extract.
References
- 1. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. pza.sanbi.org [pza.sanbi.org]
- 7. researchgate.net [researchgate.net]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. healingherbals.store [healingherbals.store]
- 10. Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast [mdpi.com]
- 11. Biosynthesis of mesembrine and related alkaloids, mode of incorporation of phenylalanine, and examination of norbelladines as precursors - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
Chemical structure and stereochemistry of Mesembrenone
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Mesembrenone
Introduction
This compound is a prominent alkaloid found in the plant species Sceletium tortuosum, commonly known as Kanna.[1] It belongs to the mesembrine class of alkaloids, which are characterized by a cis-3a-aryloctahydroindole nucleus.[2] This compound, along with its structural relatives like mesembrine, is a subject of significant research interest due to its psychoactive properties and potential therapeutic applications.[3][4] this compound is recognized primarily as a potent selective inhibitor of the serotonin transporter (SERT) and an inhibitor of phosphodiesterase 4 (PDE4), which underpins its antidepressant and anxiolytic effects.[1][4][5] This guide provides a detailed examination of the chemical structure and stereochemistry of this compound, supported by experimental data and methodologies.
Chemical Structure
This compound possesses a unique tricyclic skeleton that forms the foundation of its chemical identity and biological activity.[3]
1.1. Core Scaffold and IUPAC Nomenclature
The core structure of this compound is a 3a-aryl-cis-octahydroindole. Its formal chemical name, according to IUPAC nomenclature, is (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one .[5][6] This name precisely defines the connectivity of the atoms and the spatial arrangement of its stereocenters.
1.2. Functional Groups and Molecular Formula
The molecule's chemical formula is C₁₇H₂₁NO₃ .[1][5] Key functional groups present in the this compound structure include:
-
A tertiary amine (N-methyl group).
-
An α,β-unsaturated ketone within the six-membered ring.
-
A dimethoxy-substituted phenyl group attached to a quaternary carbon.
The presence of these functional groups, particularly the ketone and the aromatic ring, are crucial for its interaction with biological targets.
Stereochemistry
The stereochemistry of this compound is a critical aspect of its structure, as different stereoisomers can exhibit varied pharmacological activities.
2.1. Stereocenters and Absolute Configuration
This compound has two stereocenters, located at the C3a and C7a positions, which are the bridgehead carbons of the fused ring system. The naturally occurring and biologically active form is (+)-Mesembrenone.[5][6] The absolute configuration of these chiral centers is defined by the IUPAC name as 3aR and 7aS .[5][6] This specific cis-fusion of the rings is a characteristic feature of the mesembrine alkaloid family.[2]
2.2. Enantioselectivity and Biological Importance
The specific three-dimensional arrangement is vital for its biological function. Enantioselective synthesis is a key focus in the chemical study of mesembrine alkaloids to ensure the production of the desired enantiomer, as the other may be less active or contribute to side effects.[3] The defined stereochemistry governs the molecule's ability to bind with high affinity to the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][4]
Physicochemical and Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of spectroscopic and analytical techniques.
Table 1: General Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 468-54-2 | [1][3][5] |
| Molecular Formula | C₁₇H₂₁NO₃ | [1][5] |
| Molecular Weight | 287.36 g/mol | [5][6] |
| IUPAC Name | (3aR,7aS)-3a-(3,4-dimethoxyphenyl)-1-methyl-2,3,7,7a-tetrahydroindol-6-one | [5][6] |
| InChI Key | HDNHBCSWFYFPAN-IRXDYDNUSA-N | [3][5] |
Table 2: Computed Chemical Descriptors for this compound
| Descriptor | Value | Source |
| XLogP3 | 2.2 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 3 | [6] |
| Exact Mass | 287.15214353 Da | [6] |
| Topological Polar Surface Area | 38.8 Ų | [6] |
Experimental Protocols for Structural Elucidation
The determination of this compound's complex structure relies on several key experimental techniques.
4.1. Isolation from Natural Sources
The primary source of this compound is the plant Sceletium tortuosum.[1]
-
Protocol: The dried and powdered plant material is typically subjected to an exhaustive extraction process.
-
Extraction: Soxhlet extraction or maceration with a solvent like ethanol is performed.[7][8]
-
Acid-Base Partitioning: The crude extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous phase is then washed with a non-polar solvent to remove neutral impurities. The solution is subsequently basified (e.g., with Na₂CO₃) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform.[7]
-
Chromatography: The resulting alkaloid mixture is separated into individual components using column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) for final purification.[7]
-
4.2. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed molecular structure of organic compounds. Both 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are essential to assign all proton and carbon signals and to establish the connectivity of the atoms within the this compound molecule.[3][8] The identity of isolated this compound is routinely confirmed by NMR.[8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of this compound.[3] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used for both the identification and quantification of this compound in plant extracts and biological samples.[3][8] High-resolution mass spectrometry (HR-MS) provides the precise mass needed to confirm the molecular formula.[8]
-
X-ray Crystallography: This technique provides unambiguous proof of a molecule's three-dimensional structure and absolute stereochemistry by analyzing the diffraction pattern of X-rays passing through a single crystal.[9][10] While specific crystallographic data for this compound itself is not detailed in the provided results, the structure of related mesembrine alkaloids has been confirmed using this method, establishing the conformation and absolute configuration of the core scaffold.[11] It remains the definitive method for confirming stereochemical assignments.[12]
Visualizations
5.1. Logical Relationships
5.2. Experimental Workflow
5.3. Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | 468-54-2 | Benchchem [benchchem.com]
- 4. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound | C17H21NO3 | CID 216272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | inhibitor of the serotonin transporter (SERT) | CAS# 468-54-2 | InvivoChem [invivochem.com]
- 8. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and this compound, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
The Enduring Legacy of Mesembrenone-Containing Plants: A Technical Guide to Their Historical and Traditional Uses
For Immediate Release
This technical guide provides a comprehensive overview of the historical and traditional uses of plants containing Mesembrenone, with a primary focus on Sceletium tortuosum, commonly known as Kanna. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the ethnobotanical background, traditional preparation methods, and the scientific basis for its historical applications.
Historical and Traditional Significance
Sceletium tortuosum has a rich history of use by the indigenous San and Khoikhoi people of Southern Africa, with the earliest written accounts dating back to 1662.[1][2] Traditionally, this succulent plant was revered for its mood-enhancing, sedative, and analgesic properties.[1][3] It played a significant role in social and spiritual ceremonies, and was used by hunter-gatherers to alleviate hunger, thirst, and fatigue during long expeditions.[3][4]
The plant material was prepared in various ways, including fermentation, which was a common practice to create a product known as "kougoed" or "channa."[4] This fermented material was then chewed, smoked, used as a snuff, or brewed into teas and tinctures.[1][5] The traditional applications of Sceletium tortuosum were diverse, ranging from relieving toothaches and abdominal pain to reducing stress and anxiety.[3][4]
Quantitative Analysis of this compound and Related Alkaloids
This compound is one of the key psychoactive alkaloids found in Sceletium species, alongside Mesembrine, Mesembrenol, and others. The concentration of these alkaloids can vary significantly depending on the species, growing conditions, and processing methods. Modern analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have enabled the precise quantification of these compounds.
Below are tables summarizing the quantitative analysis of Mesembrine-type alkaloids in various Sceletium species from cited studies.
Table 1: Alkaloid Content in Different Sceletium Species (% w/w of dry material)
| Species | This compound | Mesembrine | Mesembranol | Epimesembranol | Reference |
| S. tortuosum | 0.16 | 2.20 | 0.18 | 0.41 | [3] |
| S. expansum | 0.03 | 0.30 | < LOD | < LOD | [3] |
| S. strictum | 0.76 | 0.68 | - | - | [3] |
LOD: Limit of Detection
Experimental Protocols
The isolation and quantification of this compound and related alkaloids are crucial for research and drug development. The following sections detail common experimental protocols cited in the literature.
Extraction of Mesembrine Alkaloids
A common method for the extraction of Mesembrine alkaloids from dried plant material involves the use of an acidic solution followed by a liquid-liquid extraction.
Protocol: Acid-Base Extraction
-
Maceration: Finely ground, dried plant material is mixed with 0.05 M sulfuric acid and allowed to stand at room temperature for 20 minutes.
-
Filtration: The mixture is filtered, and the remaining solid plant material is re-extracted with a smaller volume of 0.05 M sulfuric acid.
-
Alkalinization: The combined aqueous extracts are made alkaline with ammonia.
-
Solvent Extraction: The alkalinized solution is then extracted with dichloromethane.
-
Drying and Evaporation: The dichloromethane extract is dried with anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of Mesembrine alkaloids.
Protocol: HPLC Analysis
-
Column: A C18 column is typically used for the separation.
-
Mobile Phase: A common mobile phase consists of a mixture of water, acetonitrile, and ammonium hydroxide solution.
-
Detection: The alkaloids are detected using a UV detector at a wavelength of 228 nm.
-
Quantification: The concentration of each alkaloid is determined by comparing the peak area to that of a known standard.
Signaling Pathways and Mechanisms of Action
This compound's pharmacological effects are primarily attributed to its activity as a serotonin reuptake inhibitor (SRI) and a phosphodiesterase 4 (PDE4) inhibitor.
Serotonin Reuptake Inhibition
By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism is believed to be responsible for its mood-enhancing and anxiolytic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. sajs.co.za [sajs.co.za]
- 4. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine. | Semantic Scholar [semanticscholar.org]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
A Technical Guide to the Preliminary In Vitro Bioactivity of Mesembrenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrenone is a prominent alkaloid found in Sceletium tortuosum (Kanna), a succulent plant native to South Africa with a long history of traditional use for mood elevation and stress relief.[1][2] As a member of the mesembrine family of alkaloids, this compound has garnered significant scientific interest for its distinct pharmacological profile. Preliminary in vitro studies have identified it as a dual-action psychoactive compound, primarily functioning as a serotonin reuptake inhibitor and a phosphodiesterase 4 (PDE4) inhibitor.[1][3]
This technical guide provides a comprehensive overview of the current in vitro data on this compound's bioactivity. It is designed to serve as a foundational resource for researchers and drug development professionals by summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying biochemical pathways and workflows.
Core In Vitro Bioactivities
The principal mechanisms of action for this compound identified through in vitro studies are the inhibition of the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4). These dual activities are thought to underpin its potential antidepressant, anxiolytic, and cognitive-enhancing effects.[4]
Serotonin Transporter (SERT) Inhibition
This compound is a potent inhibitor of the serotonin transporter.[1] By blocking SERT, this compound prevents the reuptake of serotonin from the synaptic cleft, thereby increasing the concentration and duration of action of this key neurotransmitter involved in mood regulation. This mechanism is analogous to that of selective serotonin reuptake inhibitors (SSRIs), a widely prescribed class of antidepressants.[1]
Phosphodiesterase 4 (PDE4) Inhibition
This compound also demonstrates significant inhibitory activity against phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of the second messenger cyclic adenosine monophosphate (cAMP).[3][5] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates signaling pathways like the PKA-CREB cascade.[6] This pathway is implicated in neuroplasticity, mood regulation, and the suppression of pro-inflammatory cytokines, suggesting potential neuroprotective and anti-inflammatory properties for this compound.[4][6][7]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies, providing key metrics for this compound's potency as an inhibitor.
Table 1: Serotonin Transporter (SERT) Inhibition Data
| Parameter | Value | Reference(s) |
| Ki (Inhibitor Constant) | 27 nM | [1][8] |
| IC50 (Half-maximal Inhibitory Conc.) | < 1 µM | [1][9] |
| IC50 (Half-maximal Inhibitory Conc.) | ~ 1.4 µM | [4] |
Table 2: Phosphodiesterase 4 (PDE4) Inhibition Data
| Parameter | Value | Reference(s) |
| Ki (Inhibitor Constant) | 470 nM | [1][8] |
| IC50 (PDE4D Isoform) | 0.47 µM | [5] |
| IC50 (General PDE4) | ~ 7.5 µM | [4] |
Table 3: Other Reported In Vitro Activities
| Bioactivity | Finding | Reference(s) |
| Acetylcholinesterase (AChE) Inhibition | Plant extracts containing this compound-type alkaloids show AChE inhibitory activity, but specific IC50 data for pure this compound is not available. | [10] |
| Anti-Inflammatory Activity | Potential anti-inflammatory effects are suggested via the PDE4 inhibition mechanism, but direct in vitro data (e.g., cytokine inhibition IC50) is limited. | [4][9] |
| Cytotoxicity on Cancer Cell Lines | Data on the specific effects of purified this compound on cancer cell lines is not readily available in the current scientific literature. |
Signaling Pathways and Experimental Workflows
Visualizations of key biological pathways and experimental procedures provide a clearer understanding of this compound's mechanism and evaluation.
Caption: Logical relationship of this compound's dual-inhibition mechanism.
Caption: this compound's inhibition of the PDE4 signaling pathway.
Caption: General workflow for an in vitro enzyme inhibition assay.
Detailed Experimental Protocols
While specific protocols from the original discovery studies are often proprietary, the following are generalized, standard methodologies for assessing the key bioactivities of this compound.
Protocol: PDE4 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., Tris-HCl) at physiological pH containing MgCl₂.
-
PDE4 Enzyme : Use a recombinant human PDE4 enzyme (e.g., PDE4D) diluted in assay buffer to a pre-determined optimal concentration.
-
Substrate : Prepare a solution of cyclic adenosine monophosphate (cAMP).
-
Test Compound : Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.
-
-
Assay Procedure :
-
Add the test compound (this compound dilutions) or vehicle control (DMSO) to the wells of a microplate.
-
Add the diluted PDE4 enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.
-
Incubate the plate at 30°C or 37°C for a fixed time (e.g., 30-60 minutes).
-
-
Detection and Data Analysis :
-
Stop the reaction.
-
Detect the amount of remaining cAMP or the amount of AMP produced. A common method is a competitive immunoassay or a coupled-enzyme system that generates a fluorescent or luminescent signal.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[8]
-
Protocol: Serotonin Transporter (SERT) Binding Assay
This assay measures the ability of a compound to displace a known radiolabeled ligand from the serotonin transporter.
-
Reagent Preparation :
-
Binding Buffer : Prepare a buffer (e.g., Tris-HCl) containing appropriate salts.
-
SERT Source : Use cell membranes prepared from a cell line stably expressing the recombinant human serotonin transporter (hSERT).
-
Radioligand : Use a high-affinity SERT ligand, such as [³H]-Citalopram, diluted in binding buffer.
-
Test Compound : Prepare a serial dilution of this compound.
-
-
Assay Procedure :
-
In a microplate or microcentrifuge tubes, combine the hSERT-containing membranes, the radioligand, and varying concentrations of the test compound (this compound) or vehicle.
-
To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known, non-labeled SERT inhibitor (e.g., fluoxetine).
-
Incubate the mixture for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.
-
-
Detection and Data Analysis :
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the cell membranes while allowing unbound radioligand to pass through.
-
Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding at each this compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.[11][12]
-
Reagent Preparation :
-
Buffer : Prepare a phosphate buffer at pH 8.0.
-
AChE Enzyme : Use acetylcholinesterase from electric eel or a recombinant source.
-
Substrate : Prepare a solution of acetylthiocholine iodide (ATCI).
-
Chromogen : Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB (Ellman's reagent).
-
Test Compound : Prepare serial dilutions of the test compound.
-
-
Assay Procedure :
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound dilutions.
-
Add the AChE enzyme solution to the wells and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate.
-
The enzyme hydrolyzes ATCI to thiocholine, which then reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
-
Detection and Data Analysis :
-
Measure the increase in absorbance at 412 nm over time using a microplate reader.
-
Calculate the reaction rate for each concentration.
-
Determine the percentage of inhibition compared to the vehicle control.
-
Calculate the IC₅₀ value from the resulting dose-response curve.[11]
-
Discussion and Future Directions
The existing in vitro data strongly position this compound as a compelling dual-action molecule targeting both the serotonin and cAMP signaling pathways. Its potent inhibition of SERT is comparable to established antidepressant drugs, while its additional activity as a PDE4 inhibitor offers a multi-target profile that may provide unique therapeutic benefits, potentially in cognitive function and neuroinflammation.[3][4]
However, the research is still in a preliminary phase. Key areas for future investigation include:
-
Isoform Selectivity : Determining the inhibitory profile of this compound against the different PDE4 isoforms (A, B, C, and D) is critical, as these isoforms have different physiological roles and side-effect profiles.[5]
-
Confirmation of Minor Bioactivities : Rigorous testing of pure this compound in acetylcholinesterase and butyrylcholinesterase inhibition assays is needed to confirm if it contributes to the cholinesterase-inhibiting effects seen in some plant extracts.
-
Direct Anti-Inflammatory Effects : Moving beyond PDE4 inhibition, studies should investigate the direct impact of this compound on inflammatory markers in relevant cell models, such as measuring the inhibition of TNF-α, IL-6, and other cytokines in stimulated immune cells (e.g., PBMCs or macrophages).
-
Cytotoxicity and Safety Profile : A comprehensive in vitro cytotoxicity assessment across a panel of human cell lines (both cancerous and non-cancerous) is essential to establish a preliminary safety and selectivity profile.
Conclusion
Preliminary in vitro studies have characterized this compound as a potent dual inhibitor of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). Quantitative data reveal high-affinity binding and functional inhibition of both targets, providing a clear mechanistic basis for the ethnobotanical uses of Sceletium tortuosum. The methodologies and data presented in this guide offer a solid foundation for further research into this compound's therapeutic potential, highlighting it as a promising lead compound for the development of novel treatments for depression, anxiety, and other neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a PDE4B and PDE4D selective bifunctional degrader for management of chronic inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
- 12. agetds.com [agetds.com]
Unveiling the Therapeutic Potential of Mesembrenone: A Technical Guide to Novel Drug Discovery
For Immediate Release
[City, State] – [Date] – This technical whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the novel therapeutic targets of Mesembrenone, a key alkaloid from the plant Sceletium tortuosum. This document outlines the quantitative bioactivity, detailed experimental protocols for target validation, and the core signaling pathways associated with this compound's mechanism of action.
This compound has emerged as a promising natural compound with significant pharmacological activity, primarily as a dual inhibitor of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[1][2] This dual-action mechanism suggests its potential in treating a range of central nervous system disorders, including depression and anxiety, by modulating serotonergic neurotransmission and intracellular signaling cascades.[2][3] This guide serves as a comprehensive resource for the scientific community to explore and harness the therapeutic capabilities of this compound.
Quantitative Bioactivity of Mesembrine Alkaloids
The following table summarizes the inhibitory activities of this compound and its related alkaloids, providing a comparative overview of their potency at their primary molecular targets.
| Alkaloid | Target | Parameter | Value | Reference(s) |
| This compound | SERT | Kᵢ | 27 nM | [1][4] |
| IC₅₀ | < 1 µM | [1] | ||
| PDE4 | Kᵢ | 470 nM | [1] | |
| PDE4B | IC₅₀ | 0.47 µg/mL | [4] | |
| Mesembrine | SERT | Kᵢ | 1.4 nM | |
| PDE4B | IC₅₀ | 7.8 µg/mL | [4] | |
| Mesembrenol | PDE4B | IC₅₀ | 16 µg/mL | [4] |
| Δ7-Mesembrenone | Tyrosinase, Antioxidant Pathways | IC₅₀ | Data not available | [4] |
Core Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are primarily attributed to its interaction with two key signaling pathways: Serotonin Reuptake Inhibition and Phosphodiesterase 4 (PDE4) Inhibition.
Serotonin Transporter (SERT) Inhibition
This compound acts as a selective serotonin reuptake inhibitor (SSRI) by binding to the serotonin transporter.[3] This action blocks the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of this neurotransmitter in the synapse. The sustained presence of serotonin enhances its binding to postsynaptic receptors, which is believed to mediate the antidepressant and anxiolytic effects of this compound.[4]
Phosphodiesterase 4 (PDE4) Inhibition
In addition to its effects on SERT, this compound inhibits phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[1][3] By inhibiting PDE4, this compound increases intracellular cAMP levels. This elevation in cAMP activates downstream signaling pathways, including Protein Kinase A (PKA), which can lead to a variety of cellular responses, including anti-inflammatory effects and improved cognitive function.[5]
Experimental Protocols
Detailed methodologies are crucial for the validation of this compound's therapeutic targets. The following are generalized protocols for the key assays.
Serotonin Transporter (SERT) Binding Assay (Radioligand)
This assay determines the binding affinity of a test compound to the serotonin transporter.
1. Objective: To determine the binding affinity (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) of this compound for the human serotonin transporter (hSERT).
2. Materials:
- HEK293 cells stably expressing hSERT
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
- Radioligand: [³H]citalopram (specific activity ~80 Ci/mmol)
- Non-specific binding control: 10 µM Paroxetine
- Test Compound: this compound, serially diluted in assay buffer
- 96-well microplates
- Cell harvester and glass fiber filters (e.g., Whatman GF/B)
- Liquid scintillation counter and scintillation fluid
3. Methodology:
- Membrane Preparation:
- Culture hSERT-expressing HEK293 cells to confluency.
- Harvest cells and homogenize in ice-cold assay buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
- Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
- Wash the membrane pellet with fresh, ice-cold assay buffer and resuspend to a final protein concentration of 10-20 µg per well.
- Binding Assay:
- In a 96-well microplate, add the following to triplicate wells:
- Total Binding: 50 µL of assay buffer, 50 µL of [³H]citalopram solution (final concentration ~1 nM), and 100 µL of the membrane suspension.
- Non-specific Binding: 50 µL of Paroxetine solution, 50 µL of [³H]citalopram solution, and 100 µL of the membrane suspension.
- Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]citalopram solution, and 100 µL of the membrane suspension.
- Incubate the plate at room temperature for 60 minutes.
- Filtration and Quantification:
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with 3 mL of ice-cold assay buffer.
- Place the filters in scintillation vials, add 5 mL of scintillation fluid, and measure radioactivity using a liquid scintillation counter.
- Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the percent inhibition of specific binding for each concentration of this compound.
- Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
- Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Phosphodiesterase 4 (PDE4) Inhibition Assay (Fluorescence Polarization)
This assay measures the inhibitory activity of a compound against PDE4 using a fluorescence polarization method.
1. Objective: To determine the IC₅₀ of this compound for PDE4B.
2. Materials:
- Recombinant human PDE4B enzyme
- Assay Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 1 mM DTT, 0.05% NaN₃, and 0.15% BSA
- Fluorescent Substrate: FAM-cAMP (fluorescein-labeled cAMP)
- Binding Agent (e.g., IMAP™ Progressive Binding Reagent)
- Positive Control: Rolipram
- Test Compound: this compound, serially diluted in DMSO
- 384-well black, low-volume microplates
- Fluorescence polarization plate reader
3. Methodology:
- Compound Preparation:
- Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).
- Prepare similar dilutions for the positive control, Rolipram.
- Assay Procedure:
- Add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
- Dilute the recombinant PDE4B enzyme in assay buffer to the desired working concentration (e.g., 0.05 ng/µL).
- Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
- Gently mix the plate and incubate for 15 minutes at room temperature.
- Prepare a solution of FAM-cAMP in assay buffer (final concentration ~100 nM).
- Add 8 µL of the FAM-cAMP solution to all wells to initiate the enzymatic reaction.
- Incubate the plate for 60 minutes at room temperature.
- Add 60 µL of the Binding Agent to each well to stop the reaction.
- Incubate for at least 60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
- Measure the fluorescence polarization of each well using a microplate reader (Excitation: 485 nm, Emission: 520 nm).
- Calculate the percent inhibition for each concentration of this compound relative to the controls.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
This technical guide provides a foundational understanding of this compound's therapeutic targets and the experimental approaches to validate them. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully realize its potential as a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Acid-Base Extraction of Mesembrenone from Sceletium tortuosum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sceletium tortuosum, commonly known as Kanna, is a succulent plant indigenous to South Africa that contains a variety of psychoactive alkaloids.[1] Among these, mesembrenone is a key compound of interest for its potential therapeutic applications, including its activity as a selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor.[2][3] For pharmacological studies, standardization of herbal products, and the development of new therapeutics, a robust and efficient method for the extraction and purification of this compound is essential.
This document provides a detailed protocol for the acid-base extraction of this compound from Sceletium tortuosum. This method leverages the basic nature of alkaloids to separate them from other plant constituents based on their differential solubility in acidic and basic solutions.
Principle of Acid-Base Extraction
Alkaloids, including this compound, are nitrogenous compounds that exhibit basic properties. The principle of acid-base extraction relies on the ability to alter the charge state of these molecules, thereby changing their solubility in aqueous and organic solvents.
-
In an acidic solution , the basic nitrogen atom of the alkaloid becomes protonated, forming a salt. These alkaloidal salts are typically soluble in water and insoluble in nonpolar organic solvents.
-
In a basic (alkaline) solution , the alkaloidal salt is deprotonated, returning the alkaloid to its free base form. The free base is generally less polar and therefore soluble in organic solvents and insoluble in water.
This reversible change in solubility allows for the separation of alkaloids from neutral and acidic impurities present in the crude plant extract.
Materials and Methods
Plant Material
For the enrichment of this compound, the roots of Sceletium tortuosum are the preferred plant material, as they have been found to contain higher concentrations of this alkaloid compared to the aerial parts of the plant.[4] The plant material should be dried and finely powdered to maximize the surface area for efficient extraction.
Reagents and Equipment
-
Dried and powdered Sceletium tortuosum root material
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
5% Acetic Acid or 0.25 M Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH) solution (e.g., 20% v/v)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
pH meter or pH indicator strips
-
Standard laboratory glassware
Experimental Protocol
Step 1: Initial Solvent Extraction of Crude Alkaloids
-
Weigh 100 g of dried, finely powdered Sceletium tortuosum root material.
-
In a large flask, combine the powdered plant material with 500 mL of dichloromethane.
-
Stir the mixture for 4-6 hours at room temperature to facilitate the extraction of alkaloids and other organic-soluble compounds.
-
Filter the mixture through a Büchner funnel to separate the plant residue from the dichloromethane extract.
-
Repeat the extraction of the plant residue with two additional 300 mL portions of dichloromethane to ensure maximum recovery of the alkaloids.
-
Combine all the dichloromethane extracts. This combined extract contains the crude alkaloids.
Step 2: Acidification and Separation of Alkaloidal Salts
-
Transfer the combined dichloromethane extract to a large separatory funnel.
-
Add 200 mL of 5% acetic acid to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure buildup. This step protonates the alkaloids, forming their water-soluble salts, which will partition into the acidic aqueous layer.
-
Allow the two layers to separate completely. The upper layer will be the aqueous acidic phase containing the protonated alkaloids, and the lower layer will be the dichloromethane phase containing neutral impurities.
-
Carefully drain and collect the lower dichloromethane layer and set it aside.
-
Repeat the extraction of the dichloromethane layer with two additional 100 mL portions of 5% acetic acid.
-
Combine all the acidic aqueous extracts. The initial dichloromethane extract can now be discarded.
Step 3: Defatting the Aqueous Extract
-
To the combined acidic aqueous extract in the separatory funnel, add 150 mL of hexane.
-
Shake the funnel for 1-2 minutes to wash the aqueous phase and remove any remaining non-polar impurities such as fats and waxes.
-
Allow the layers to separate and discard the upper hexane layer.
-
Repeat the hexane wash one more time and discard the hexane.
Step 4: Basification and Extraction of Free-Base Alkaloids
-
Carefully add ammonium hydroxide solution to the acidic aqueous extract while monitoring the pH. Continue adding the base dropwise with swirling until the pH of the solution reaches approximately 9-10.[4] At this pH, the protonated alkaloids will be converted back to their free-base form, causing them to precipitate or become insoluble in the aqueous solution.
-
Add 200 mL of fresh dichloromethane to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes to extract the free-base alkaloids into the dichloromethane layer.
-
Allow the layers to separate and drain the lower dichloromethane layer into a clean flask.
-
Repeat the extraction of the aqueous layer with two more 100 mL portions of dichloromethane.
-
Combine all the dichloromethane extracts.
Step 5: Drying and Concentration of the Purified Alkaloid Extract
-
Add a sufficient amount of anhydrous sodium sulfate to the combined dichloromethane extract to remove any residual water. Swirl the flask and let it stand for about 15-20 minutes.
-
Filter the dried dichloromethane extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (not exceeding 40°C) to yield the purified alkaloid extract.
Data Presentation
The following table presents representative data on the alkaloid composition of Sceletium tortuosum extracts obtained through processes that include acid-base purification steps. The relative percentages of the major alkaloids can vary depending on the specific plant chemotype, growing conditions, and processing methods.
| Lot Number | Mesembrine (% of total alkaloids) | This compound (% of total alkaloids) | Delta-7-Mesembrenone (% of total alkaloids) |
| DV SCKNA-E 760/096-18:1 | 52% | 22.1% | 21.8% |
| 21069099 NESOI—16:1 | 32% | 30% | 32% |
| Source: Data adapted from a patent on high-yield extraction methods.[5] |
Mandatory Visualizations
Experimental Workflow
A schematic overview of the acid-base extraction protocol for this compound.
Logical Relationship of Alkaloid Solubility
The relationship between pH and the solubility of this compound.
References
- 1. Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 468-54-2 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. US20210128658A1 - High yield extraction method for and products of kanna plants - Google Patents [patents.google.com]
Application Note: Quantification of Mesembrenone using High-Performance Liquid Chromatography (HPLC)
**Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of mesembrenone, a key psychoactive alkaloid found in Sceletium tortuosum (Kanna). The described protocol is applicable for the quality control of raw plant material, extracts, and finished products. The method utilizes a reversed-phase C18 column with UV detection, providing accurate and reproducible results.
**Introduction
This compound, along with other mesembrine-type alkaloids, is a major active component in Sceletium tortuosum, a plant traditionally used for its mood-enhancing and anxiolytic properties.[1][2] The increasing commercial interest in Sceletium for herbal supplements and potential pharmaceutical applications necessitates reliable analytical methods for the standardization and quality control of its products.[3][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of non-volatile and thermolabile natural products, making it an ideal choice for the quantification of mesembrine alkaloids.[5] This document provides a detailed protocol for the extraction and subsequent HPLC quantification of this compound.
Experimental Protocols
Sample Preparation: Extraction of this compound from Sceletium tortuosum
This protocol describes an acid-base extraction method to isolate alkaloids, including this compound, from dried plant material.
Materials:
-
Dried and powdered Sceletium tortuosum plant material
-
Dichloromethane
-
5% Acetic acid
-
20% (v/v) Ammonia solution
-
Hexane
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
-
Sonicator
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Weigh 5 g of dried, powdered Sceletium tortuosum and add it to 100 mL of dichloromethane.[6]
-
Sonicate the mixture for 15 minutes to facilitate the breakdown of plant cell walls and release of alkaloids.[6]
-
Filter the mixture and collect the dichloromethane filtrate. Repeat the extraction process on the plant residue to ensure complete extraction and combine all filtrates.[6]
-
Transfer the combined dichloromethane extracts to a separatory funnel.[6]
-
Perform an acidic partition by adding a dilute acidic solution (e.g., 5% acetic acid) to the separatory funnel. This step protonates the alkaloids, rendering them soluble in the aqueous layer.
-
Shake the funnel vigorously and allow the layers to separate. Collect the acidic aqueous fraction. Repeat this step multiple times and combine all acidic fractions.[6]
-
To remove fats and other non-polar impurities, wash the combined acidic solution with a non-polar solvent like hexane. Discard the hexane layer.[7]
-
Adjust the pH of the aqueous solution to approximately 9 by slowly adding a 20% (v/v) ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents again.[6]
-
Extract the alkaloids from the basified aqueous solution using dichloromethane. Collect the organic layer.
-
Evaporate the dichloromethane from the final extract using a rotary evaporator to obtain the purified alkaloid residue.[6]
-
Redissolve the dried residue in a known volume of methanol to a specific concentration.[6]
-
Filter the solution through a 0.45 µm filter prior to HPLC injection.[6]
HPLC Method for this compound Quantification
This section details the instrumental parameters for the chromatographic separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Column: Hypersil® C18 or equivalent C18 reversed-phase column.[5][6]
-
Mobile Phase: A mixture of water, acetonitrile (ACN), and ammonium hydroxide (25%) in a ratio of 70:30:0.01 (v/v/v).[5][6][8]
-
Flow Rate: 1.0 mL/min.[9]
-
Run Time: Approximately 16 minutes.[9]
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject 20 µL of the filtered sample extract.
-
Monitor the chromatogram at 228 nm. This compound is expected to elute at approximately 7.6 minutes under these conditions.[5]
Calibration and Quantification
-
Preparation of Standard Solutions: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples. A typical calibration curve might range from 400 to 60,000 ng/mL.[3][5][11]
-
Calibration Curve: Inject each calibration standard into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the standard.
-
Quantification: Inject the prepared sample extracts and determine the peak area corresponding to this compound. Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Data Presentation
The following tables summarize the key quantitative parameters of the HPLC method for this compound quantification, as compiled from various studies.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | [5][6] |
| Mobile Phase | Water:ACN:Ammonium Hydroxide (70:30:0.01 v/v/v) | [5][6][8] |
| Flow Rate | 1.0 mL/min | [9] |
| Detection Wavelength | 228 nm | [3][6][11] |
| Retention Time (this compound) | ~7.6 min | [5] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 400 - 60,000 ng/mL | [3][5][11] |
| Correlation Coefficient (r²) | >0.99 | [3][5][11] |
| Accuracy | 94.8% - 103.6% | [3][5][11] |
| Precision (Inter-day RSD) | < 3% | [3][5][11] |
| Recovery | 95% - 105% | [3][5] |
| Limit of Quantitation (LOQ) | 100 ng/mL | [3][5] |
| Limit of Detection (LOD) | 200 ng/mL | [3][5] |
Mandatory Visualization
The following diagrams illustrate the experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantification of mesembrine and this compound in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Analysis of Mesembrine-Type Alkaloids in Sceletium Plant Material Used as An African Traditional Medicine | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Mesembrine and Mesembrenone in Plasma using UHPLC-QToF-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrine and Mesembrenone are the primary psychoactive alkaloids found in Sceletium tortuosum (Kanna), a plant traditionally used for its mood-enhancing and anxiolytic properties.[1][2] With growing interest in Sceletium tortuosum for herbal supplements and potential pharmaceutical development, robust analytical methods for the quantitative analysis of its active compounds in biological matrices are essential.[3][4] This application note provides a detailed protocol for the simultaneous analysis of Mesembrine and this compound in plasma using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QToF-MS). This method is crucial for pharmacokinetic studies, toxicological screening, and quality control of related products.[2][5] The primary mechanisms of action for these alkaloids are understood to be serotonin reuptake inhibition and phosphodiesterase-4 (PDE4) inhibition.[6]
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
This protocol is based on the method described by Manda et al. (2016) for the extraction of Mesembrine and this compound from mouse plasma.[2]
Materials:
-
Blank plasma
-
Plasma samples containing Mesembrine and this compound
-
Methanol (100%, HPLC grade)
-
Quinine solution (Internal Standard, IS) - 100 ng/mL in methanol
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of 100% methanol containing the internal standard (Quinine).
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for UHPLC-QToF-MS analysis.
UHPLC-QToF-MS Analysis
The following parameters are a composite based on established methods for the analysis of Sceletium alkaloids.[2][7]
Instrumentation:
-
UHPLC System: Waters Acquity UPLC or equivalent
-
Mass Spectrometer: Waters Synapt G2 HDMS QToF or equivalent
-
Column: UPLC™ BEH C18, 2.1 x 100 mm, 1.7 µm particle size[7]
UHPLC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-1 min: 95% A
-
1-8 min: Linear gradient to 5% A
-
8-10 min: Hold at 5% A
-
10.1-12 min: Return to 95% A (re-equilibration)
-
QToF-MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[8]
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: MSE (to acquire both precursor and fragment ion data in a single run)
-
Mass Range: m/z 50 - 1200
-
LockSpray Reference: Leucine Enkephalin (556.2771 m/z) for mass accuracy
Data Presentation
The following tables summarize the quantitative data from a validation study for the analysis of Mesembrine and this compound in mouse plasma.[2]
Table 1: Method Validation Parameters
| Parameter | Mesembrine | This compound |
| LLOQ (Lower Limit of Quantification) | 10 ng/mL | 10 ng/mL |
| Extraction Recovery | 87 - 93% | 87 - 93% |
| Accuracy | 89.5 - 106% | 89.5 - 106% |
| Precision (%RSD) | < 12.6% | < 12.6% |
Table 2: Pharmacokinetic Parameters in Mice (Intravenous Administration)
| Parameter | Mesembrine | This compound |
| Cmax (Maximum Plasma Concentration) | 336 µg/L | 420 µg/L |
| AUC (Area Under the Curve) | 195 µg.h/L | 317 µg.h/L |
Note: Oral bioavailability of these alkaloids was reported to be poor, with plasma levels below the detection limits in the cited study.[2]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of mesembrine and this compound in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Kanna Alkaloids: Mesembrine, this compound & Δ7this compound Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 7. Mass Spectrometry Metabolomics and Feature-Based Molecular Networking Reveals Population-Specific Chemistry in Some Species of the Sceletium Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Step-by-step guide to Mesembrenone purification using column chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the purification of Mesembrenone, a psychoactive alkaloid found in the plant species Sceletium tortuosum (Kanna).[1] this compound and related mesembrine-type alkaloids are of significant interest for their potential anxiolytic and antidepressant properties, making their efficient isolation crucial for pharmacological research and therapeutic development.[1][2]
The following guide outlines a multi-step purification strategy, beginning with a crude alkaloid extraction followed by column chromatography for initial separation and a final polishing step using High-Performance Liquid Chromatography (HPLC) to achieve high purity.
Experimental Protocols
Protocol 1: Crude Alkaloid Extraction (Acid-Base Solvent Extraction)
This initial step aims to isolate a crude mixture of alkaloids from the dried plant material.
Materials:
-
Dried and powdered Sceletium tortuosum plant material
-
Dichloromethane
-
5% Acetic acid
-
20% (v/v) Ammonia solution
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
To 5 grams of dried, powdered Sceletium tortuosum material, add 100 mL of dichloromethane.[1]
-
Sonicate the mixture for 15 minutes to facilitate the release of alkaloids.[1]
-
Filter the mixture to separate the organic extract from the solid plant residue.[1]
-
Transfer the combined dichloromethane filtrate to a separatory funnel for acidic partitioning.[1]
-
Wash the acidic solution with a non-polar solvent like hexane to remove fats and other non-polar impurities. The protonated alkaloids will remain in the aqueous layer.[3]
-
Adjust the pH of the combined acidic solution to approximately 9 by slowly adding a 20% (v/v) ammonia solution. This deprotonates the alkaloids, making them soluble in organic solvents.[1]
-
Extract the alkaloids from the basified aqueous solution using dichloromethane.[3]
-
Collect the organic layer and evaporate the solvent using a rotary evaporator to yield the semi-purified crude alkaloid extract.[1]
Protocol 2: Column Chromatography (Initial Separation)
This protocol describes the separation of the crude alkaloid extract based on polarity using column chromatography.[1]
Materials:
-
Crude alkaloid extract from Protocol 1
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Solvent system (e.g., a gradient of hexane:ethyl acetate or dichloromethane:methanol)
-
Fraction collector or collection tubes
-
Thin Layer Chromatography (TLC) plates or analytical HPLC for monitoring
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane) and carefully pack it into the chromatography column.[1]
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica column.[1]
-
Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the solvent mixture to elute compounds of increasing polarity.[1]
-
Fraction Collection: Collect the eluting solvent in separate fractions.[1]
-
Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.[1] Pool the relevant fractions.
Protocol 3: High-Performance Liquid Chromatography (HPLC) (Final Purification)
This final step utilizes reverse-phase HPLC to achieve high-purity this compound.[1]
Materials:
-
Pooled fractions containing this compound from Protocol 2
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase column[4]
-
Mobile phase: A mixture of water and acetonitrile (ACN), often with a modifier like ammonium hydroxide.[5][6]
-
Methanol (for sample preparation)
-
0.45 µm filter
Methodology:
-
Sample Preparation: Evaporate the pooled fractions to dryness and redissolve the residue in methanol to a known concentration.[1] Filter the solution through a 0.45 µm filter before injection.[7]
-
Chromatographic Conditions:
-
Detection: Monitor the elution of this compound using a UV detector, typically at a wavelength of 228 nm or 290 nm.[4][8]
-
Fraction Collection: If using a semi-preparative HPLC system, collect the fraction corresponding to the this compound peak.[1]
Data Presentation
The following table summarizes key quantitative parameters for the chromatographic purification of this compound.
| Parameter | Value | Source(s) |
| Column Chromatography | ||
| Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Gradient of increasing polarity (e.g., hexane:ethyl acetate or dichloromethane:methanol) | [1] |
| HPLC | ||
| Stationary Phase | C18 Reverse-Phase | [4] |
| Mobile Phase Example 1 | Water:Acetonitrile (ACN) (72:28) with 0.01% ammonium hydroxide | [5] |
| Mobile Phase Example 2 | Water:Acetonitrile (ACN):Ammonium Hydroxide (25%) (70:30:0.01) | [6][9] |
| Detection Wavelength | ~228 nm or 290 nm | [4][8] |
| Typical Flow Rate | ~1.0 mL/min | [5] |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. Chemotaxonomic studies of mesembrine-type alkaloids in Sceletium plant species [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: In Vitro Assay for Measuring Mesembrenone's SERT Binding Affinity
Audience: Researchers, scientists, and drug development professionals.
Abstract: Mesembrenone, a principal alkaloid found in the plant Sceletium tortuosum, has garnered significant interest for its psychoactive properties.[1] Its mechanism of action involves the potent inhibition of the serotonin (B10506) transporter (SERT), which is a critical protein in regulating serotonergic neurotransmission.[2][3] By blocking the reuptake of serotonin from the synaptic cleft, this compound increases the extracellular concentration of this neurotransmitter, a mechanism shared with many modern antidepressant drugs.[3] Accurately quantifying the binding affinity of this compound to SERT is crucial for understanding its pharmacological profile and therapeutic potential. This document provides a detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Kᵢ) and IC₅₀ of this compound for the human serotonin transporter (hSERT).
Data Presentation: SERT Binding Affinity of Sceletium Alkaloids
The following table summarizes the reported binding affinities of this compound and other major alkaloids from Sceletium tortuosum for the serotonin transporter (SERT). This data is essential for comparing the potency of these related compounds.
| Compound | Parameter | Value | Notes |
| This compound | Kᵢ (Binding Affinity) | 27 nM[1][4] | The Kᵢ value represents the inhibition constant, with a lower value indicating a higher binding affinity. |
| IC₅₀ (Inhibitory Conc.) | < 1 µM[1][2] | IC₅₀ is the concentration of an inhibitor required to reduce the rate of a specific biological process by 50%. | |
| Mesembrine | Kᵢ (Binding Affinity) | 1.4 nM[4][5] | Mesembrine is the most potent SERT inhibitor among the major Sceletium alkaloids. |
| Mesembrenol | Kᵢ (Binding Affinity) | 63 nM[4] |
Signaling Pathway & Mechanism of Action
The diagram below illustrates the role of the serotonin transporter (SERT) in a synapse and its inhibition by this compound.
Caption: Mechanism of SERT inhibition by this compound in the synapse.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol details the steps to determine the binding affinity of this compound for the human serotonin transporter (hSERT) using a competitive radioligand binding assay. This method is considered the gold standard for measuring ligand-receptor interactions.[6]
Principle
The assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]Citalopram or [³H]Paroxetine) for binding to SERT.[7][8] The amount of radioligand displaced is proportional to the affinity of the test compound for the transporter. By using various concentrations of the test compound, an inhibition curve can be generated to calculate the IC₅₀, which can then be converted to the inhibition constant (Kᵢ).
Materials and Reagents
-
hSERT Source: Membrane preparations from HEK293 cells stably expressing hSERT.[9]
-
Radioligand: [³H]Citalopram or [³H]Paroxetine (specific activity: 70-90 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Reference Compound: A known SERT inhibitor like Imipramine or Fluoxetine for assay validation.[9][10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Non-Specific Binding (NSB) Control: High concentration of a non-labeled SERT ligand (e.g., 10 µM Fluoxetine).
-
Filtration Apparatus: 96-well cell harvester (e.g., Brandel or PerkinElmer).
-
Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: (e.g., MicroScint-20).
-
Microplate Scintillation Counter: (e.g., MicroBeta or TopCount).
-
96-well Microplates: For incubations.
Assay Workflow Diagram
Caption: Step-by-step workflow for the SERT radioligand binding assay.
Step-by-Step Procedure
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 0.1 nM to 10 µM.
-
Prepare solutions for Total Binding (assay buffer with solvent vehicle), Non-Specific Binding (10 µM Fluoxetine), and Reference Compound.
-
Thaw the hSERT membrane preparation on ice and dilute to the desired concentration in ice-cold assay buffer.
-
Dilute the radioligand in assay buffer to a final concentration near its Kₑ value (typically 1-2 nM).
-
-
Incubation:
-
In a 96-well microplate, add the components in the following order for a final volume of 200 µL per well (perform all determinations in triplicate):
-
Total Binding: 50 µL buffer, 50 µL radioligand, 100 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL NSB control (e.g., Fluoxetine), 50 µL radioligand, 100 µL membrane suspension.
-
Competitive Binding: 50 µL of each this compound dilution, 50 µL radioligand, 100 µL membrane suspension.
-
-
Seal the plate and incubate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[11]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters 3-4 times with 300 µL of ice-cold assay buffer to remove any unbound radioactivity.
-
-
Counting:
-
Remove the filter mat from the harvester and allow it to dry completely.
-
Place the dried mat in a cassette, add ~50 µL of scintillation cocktail to each filter spot, and seal the plate.
-
Measure the radioactivity (in Counts Per Minute, CPM) for each filter spot using a microplate scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (B) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Inhibition Curve:
-
Calculate the percentage of specific binding for each concentration of this compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_Total - CPM_NSB)])
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
-
Determine IC₅₀:
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to fit the data and determine the IC₅₀ value.
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kₑ is the dissociation constant of the radioligand for SERT (this must be determined separately via a saturation binding experiment or obtained from literature).
-
-
Alternative Method: Fluorescence-Based Assays
For laboratories looking to avoid the complexities and safety requirements of handling radioactive materials, fluorescence-based neurotransmitter transporter uptake assays offer a viable alternative.[12][13]
-
Principle: These assays use a fluorescent substrate that mimics serotonin and is taken up by cells expressing SERT.[13] Inhibition of this uptake by a compound like this compound results in a decreased intracellular fluorescence signal, which can be measured on a fluorescence microplate reader.[12]
-
Advantages: These methods are non-radioactive, amenable to high-throughput screening, and can provide real-time kinetic data.[12][13]
-
Considerations: Results can sometimes be affected by the autofluorescence of test compounds.[14] However, many commercial kits include masking dyes to minimize this interference.[12] The IC₅₀ values obtained from these assays have been shown to correlate well with those from radiolabeled uptake assays.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound | 468-54-2 | Benchchem [benchchem.com]
- 4. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 2.4. Radioligand Binding Assays [bio-protocol.org]
- 8. journaljamps.com [journaljamps.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes: Cell-Based Assays for Determining Mesembrenone's PDE4 Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It specifically hydrolyzes cAMP, a ubiquitous second messenger involved in a vast array of cellular processes, including inflammation, cognition, and smooth muscle relaxation. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which can modulate downstream signaling pathways, making PDE4 a compelling therapeutic target for a variety of disorders, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neurological conditions.
Mesembrenone, a natural alkaloid found in the plant Sceletium tortuosum, has been identified as an inhibitor of PDE4.[1] This activity, along with its effects on the serotonin transporter, is thought to contribute to the traditional use of Sceletium tortuosum for mood enhancement and anxiety relief. To rigorously characterize the PDE4 inhibitory activity of Mesembelenone and similar compounds in a physiologically relevant context, cell-based assays are indispensable. Unlike biochemical assays that use purified enzymes, cell-based assays provide insights into a compound's permeability, potential off-target effects, and its efficacy within a complex cellular environment.
These application notes provide an overview of the principles and methodologies for key cell-based assays to determine the PDE4 inhibitory activity of this compound.
Principles of Cell-Based PDE4 Inhibition Assays
The fundamental principle of most cell-based assays for PDE4 inhibition is the measurement of intracellular cAMP levels or the downstream consequences of elevated cAMP. When PDE4 is inhibited by a compound like this compound, the degradation of cAMP is blocked, leading to its accumulation within the cell. This increase in cAMP can be quantified directly or indirectly through various methods.
-
Direct cAMP Measurement Assays: These assays quantify the intracellular concentration of cAMP. Common formats include:
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a cAMP-d2 conjugate (acceptor) and a cryptate-labeled anti-cAMP antibody (donor). Endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody. A high level of intracellular cAMP results in a decreased FRET signal.
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based competitive immunoassay where free cAMP in a cell lysate competes with a fixed amount of labeled cAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample.
-
Fluorescence Resonance Energy Transfer (FRET)-based biosensors: Cells are engineered to express genetically encoded biosensors that change their FRET efficiency upon binding to cAMP. This allows for real-time monitoring of cAMP dynamics in living cells.
-
-
Reporter Gene Assays: These assays measure the transcriptional activation of genes containing a cAMP response element (CRE) in their promoter. Increased intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB binds to CRE sequences and drives the expression of a reporter gene, such as luciferase or β-galactosidase. The amount of reporter protein produced is proportional to the level of cAMP.
-
Functional Assays: These assays measure downstream physiological events that are regulated by cAMP. For example, in immune cells, PDE4 inhibition leads to the suppression of pro-inflammatory cytokine production (e.g., TNF-α). Measuring the reduction in cytokine release in response to an inflammatory stimulus can be a functional readout of PDE4 inhibition.
Quantitative Data Presentation
The following table summarizes the available quantitative data on this compound's PDE4 inhibitory activity. It is important to note that much of the currently available data comes from biochemical (enzyme) assays rather than cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 | Source(s) |
| This compound | PDE4 | Enzyme Assay | < 1 µM | [2] |
| This compound | PDE4D | Enzyme Assay | 0.47 µM (470 nM) | [1][2] |
| This compound | PDE4B | Enzyme Assay | 470 nM | [2] |
| Zembrin® (Sceletium tortuosum extract) | PDE4B | Enzyme Assay (human recombinant) | 8.5 µg/mL | [2] |
Note on Data Interpretation: The IC50 values can vary between studies due to differences in experimental conditions, such as the specific PDE4 isoform used, substrate concentration, and the source of the enzyme or cell line.[3] For drug development purposes, it is crucial to determine the IC50 of this compound in various cell-based assays that are relevant to the intended therapeutic application.
Experimental Protocols
The following are detailed protocols for two common cell-based assays to determine the PDE4 inhibitory activity of this compound.
Protocol 1: Cell-Based cAMP Immunoassay (HTRF)
This protocol describes a method to measure the accumulation of intracellular cAMP in response to PDE4 inhibition by this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells (or other suitable cell line endogenously expressing PDE4)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well or 384-well white, low-volume tissue culture plates
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
Rolipram (a known PDE4 inhibitor, as a positive control)
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate reagents)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Culture HEK293 cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a white 96-well or 384-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Prepare similar dilutions for the positive control, Rolipram.
-
-
Assay Protocol:
-
Carefully remove the culture medium from the wells.
-
Add 20 µL of pre-warmed assay buffer to each well.
-
Add 10 µL of the diluted this compound, Rolipram, or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
To stimulate cAMP production, add 10 µL of Forskolin solution to all wells (except for the negative control) to a final concentration of 10 µM.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection:
-
Following the HTRF cAMP assay kit manufacturer's instructions, prepare the cAMP-d2 and anti-cAMP cryptate working solutions.
-
Add 10 µL of the cAMP-d2 solution to each well.
-
Add 10 µL of the anti-cAMP cryptate solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the 665/620 nm ratio for each well.
-
The signal is inversely proportional to the cAMP concentration.
-
Generate a dose-response curve by plotting the HTRF ratio against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Protocol 2: CRE-Luciferase Reporter Gene Assay
This protocol describes a method to indirectly measure the increase in intracellular cAMP through the activation of a cAMP-responsive element (CRE)-driven luciferase reporter gene.
Materials:
-
HEK293 cells (or a similar cell line)
-
pCRE-Luc reporter plasmid (containing the firefly luciferase gene under the control of a CRE promoter)
-
Transfection reagent
-
Cell culture medium and selection antibiotic (if creating a stable cell line)
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Forskolin
-
Rolipram
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection:
-
Transient Transfection: Co-transfect HEK293 cells with the pCRE-Luc reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Stable Transfection: Alternatively, create a stable cell line by transfecting HEK293 cells with the pCRE-Luc plasmid and selecting for stable integrants using an appropriate antibiotic.
-
-
Cell Seeding:
-
Seed the transfected cells into a white, clear-bottom 96-well plate at an optimized density.
-
Incubate for 24-48 hours to allow for cell attachment and reporter gene expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Rolipram in serum-free medium.
-
Replace the culture medium in the wells with the medium containing the diluted compounds or vehicle.
-
Pre-incubate for 1 hour at 37°C.
-
-
Cell Stimulation:
-
Add Forskolin to a final concentration of 10 µM to all wells (except the negative control) to stimulate adenylyl cyclase.
-
Incubate for 4-6 hours at 37°C to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a luminometer.
-
If a normalization plasmid was used, measure the activity of the second reporter (e.g., Renilla luciferase).
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) or to cell viability.
-
Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response), which in this context reflects the compound's ability to increase cAMP signaling.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PDE4 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for a cell-based PDE4 inhibition assay.
Caption: Logical diagram for selecting a suitable cell-based PDE4 inhibition assay.
References
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
Application Notes & Protocols: Establishing Rodent Models of Depression for Evaluating the Therapeutic Efficacy of Mesembrenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant global health burden. Current antidepressant therapies, primarily targeting monoaminergic systems, often exhibit limited efficacy and undesirable side effects, necessitating the exploration of novel therapeutic agents. Mesembrenone, a key alkaloid from the South African plant Sceletium tortuosum, presents a promising alternative.[1] Preclinical studies suggest its potential antidepressant effects are mediated through a dual mechanism of action: selective serotonin reuptake inhibition (SSRI) and phosphodiesterase-4 (PDE4) inhibition.[2][3][4]
These application notes provide detailed protocols for inducing depression-like phenotypes in rodent models and for subsequently testing the therapeutic efficacy of this compound using a battery of validated behavioral assays.
Part 1: Induction of Depression-Like Phenotype via Chronic Unpredictable Stress (CUS)
The Chronic Unpredictable Stress (CUS) model is a well-validated and translationally relevant paradigm for inducing a state in rodents that mimics several core symptoms of human depression, including anhedonia, behavioral despair, and anxiety.[5][6] The protocol involves the sequential and unpredictable application of various mild stressors over an extended period.[7]
Experimental Protocol: Chronic Unpredictable Stress (CUS)
-
Animal Acclimation:
-
CUS Regimen (4-8 Weeks):
-
Apply one or two of the following stressors daily in a random, unpredictable order for the duration of the protocol.[7][8] The key is the unpredictability of the stressor.[6]
-
Stressor Examples:
-
Tilted Cage (45°): For 1-3 hours.
-
Wet Bedding: Add 100-200 ml of water to the bedding for 4 hours or overnight.[8]
-
Stroboscopic Light: Expose animals to a flashing light (e.g., 2 Hz) for 4 hours.
-
Predator Odor: Place a cotton ball with predator urine (e.g., fox or cat) in the cage for 1 hour.
-
Forced Swim: Place the animal in a cylinder of water (24-25°C) for 5-10 minutes.[7]
-
Restraint Stress: Place the animal in a well-ventilated restraint tube for 1-2 hours.[10]
-
Overnight Illumination: Keep the lights on for the entire dark cycle.[8]
-
Soiled Cage: House animals in a cage previously occupied by another group for 4 hours.[8]
-
Food and Water Deprivation: Withhold food and/or water for 12-16 hours (ensure recovery time before the next stressor).
-
-
-
Control Group:
-
The control group should be housed in an identical environment but will not be exposed to the stressors. Gentle handling should continue for the control group throughout the CUS period.[7]
-
Visualization: CUS Experimental Workflow
Caption: Workflow for inducing a depression-like phenotype using the CUS model.
Part 2: Administration of this compound
Following the successful induction of a depression-like phenotype, animals are treated with this compound to evaluate its potential antidepressant effects.
Protocol: Drug Administration
-
Compound Preparation:
-
Dissolve pure this compound in a suitable vehicle. A common vehicle is a solution of 0.9% saline with a small percentage of a solubilizing agent like Tween 80 or DMSO.
-
Prepare fresh solutions daily.
-
-
Dosing Regimen:
-
Route of Administration: Intraperitoneal (i.p.) injection is often preferred for preclinical studies to bypass issues of oral bioavailability, which has been reported as poor for this compound in mice.[11] Oral gavage can also be used, particularly when testing extracts of Sceletium tortuosum.[10]
-
Dose-Response Study: It is critical to establish a dose-response curve. Based on studies with Sceletium extracts, a range of doses should be tested.[1][12] A suggested starting point for pure this compound could be 1, 5, and 10 mg/kg.
-
Treatment Duration: Administer this compound or vehicle once daily for a period of 14-21 days (chronic treatment) to mimic clinical antidepressant treatment timelines. Behavioral tests are typically conducted in the final week of treatment.
-
-
Experimental Groups:
-
Group 1 (Control): Non-stressed animals receiving vehicle.
-
Group 2 (CUS + Vehicle): Stressed animals receiving vehicle.
-
Group 3 (CUS + this compound Low Dose): Stressed animals receiving the low dose of this compound.
-
Group 4 (CUS + this compound Mid Dose): Stressed animals receiving the medium dose of this compound.
-
Group 5 (CUS + this compound High Dose): Stressed animals receiving the high dose of this compound.
-
Group 6 (Optional - Positive Control): Stressed animals receiving a standard antidepressant (e.g., Fluoxetine, Imipramine).
-
Part 3: Behavioral Assays for Antidepressant Efficacy
A battery of behavioral tests should be performed to assess different aspects of the depression-like phenotype.
Protocol 3.1: Sucrose Preference Test (SPT) for Anhedonia
The SPT is a widely used test to measure anhedonia, a core symptom of depression, based on the principle that rodents have a natural preference for sweet solutions.[13][14]
-
Habituation (48-72 hours): In their home cages, present animals with two identical bottles, one containing water and the other a 1% sucrose solution.[15] To prevent side-preference, switch the position of the bottles every 24 hours.[16]
-
Deprivation (Optional but common): Prior to testing, animals may be food and water-deprived for 4-12 hours to increase motivation to drink.
-
Testing (1-24 hours): Present the animals with two pre-weighed bottles: one with water and one with 1% sucrose solution.
-
Measurement: After the test period, weigh both bottles to determine the volume of each liquid consumed.
-
Calculation:
-
Sucrose Preference (%) = [Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))] x 100.
-
Protocol 3.2: Forced Swim Test (FST) for Behavioral Despair
The FST assesses "behavioral despair" by measuring the time an animal spends immobile when placed in an inescapable water-filled cylinder.[17][18] Antidepressants typically reduce immobility time.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 15 cm diameter) filled with water (24-25°C) to a depth where the mouse cannot touch the bottom (approx. 15 cm).[19][20]
-
Procedure:
-
Scoring:
Protocol 3.3: Tail Suspension Test (TST) for Behavioral Despair
Similar to the FST, the TST is a measure of behavioral despair in mice.[22]
-
Apparatus: A suspension bar or chamber that allows the mouse to hang freely without being able to touch any surfaces.[23]
-
Procedure:
-
Scoring:
Visualization: Overall Experimental Timeline
References
- 1. mdpi.com [mdpi.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. researchgate.net [researchgate.net]
- 4. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 6. An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice [frontiersin.org]
- 8. Video: The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice [jove.com]
- 9. Elevated plus maze protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of mesembrine and this compound in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. "The Effects of Sceletium tortuosum in the Chick Anxiety-Depression Mod" by Emily Mae Fountain [egrove.olemiss.edu]
- 13. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. en.bio-protocol.org [en.bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Sucrose Preference and Novelty-Induced Hypophagia Tests in Rats using an Automated Food Intake Monitoring System [jove.com]
- 17. Forced Swim Test (Behavioral Despair) [augusta.edu]
- 18. Statement on the forced swim test in rodent models | NHMRC [nhmrc.gov.au]
- 19. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 20. animal.research.wvu.edu [animal.research.wvu.edu]
- 21. protocols.io [protocols.io]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 23. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Mesembrenone: Application Notes on NMR and Mass Spectrometry Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the characterization of Mesembrenone, a key psychoactive alkaloid from the plant Sceletium tortuosum. The following sections detail the use of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and quantification of this compound, crucial for research and drug development.
Data Presentation
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) confirms the elemental composition of this compound. Fragmentation analysis by tandem mass spectrometry (MS/MS) provides structural insights. The primary methods used include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and high-resolution techniques like LC-HR-MS.[1][2]
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Chemical Formula | C₁₇H₂₁NO₃ | [3] |
| Molecular Weight | 287.35 g/mol | [3] |
| Exact Mass | 287.15214353 Da | [3] |
| Ionization Mode | Electrospray (ESI+) | [4][5] |
| Observed Ion | [M+H]⁺ | [4][5] |
| m/z of [M+H]⁺ | 288.1596 | [6] |
Table 2: Key Mass Spectrometry Fragmentation Data (ESI-MS/MS) for this compound
| Precursor Ion (m/z) | Fragment Ions (m/z) | Method |
| 288.16 | 273.14, 258.11, 229.11, 201.08, 175.08, 161.06, 146.04, 131.03 | LC-ESI-MS/MS |
Note: The fragmentation pattern of mesembrine-type alkaloids can be complex, and the relative intensities of fragment ions may vary depending on the instrument and experimental conditions.
Nuclear Magnetic Resonance (NMR) Data
The structural identity of this compound is definitively confirmed using a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various 2D techniques such as COSY, HSQC, and HMBC.[4] While a complete, publicly available, tabulated dataset of chemical shifts and coupling constants is scarce, the literature confirms its use for qualifying reference standards.[4] Samples for NMR analysis are typically dissolved in deuterated chloroform (CDCl₃).[7]
Experimental Protocols
The following are detailed protocols for the analysis of this compound using NMR and mass spectrometry.
Protocol for NMR Analysis of this compound
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Software: Standard NMR data acquisition and processing software.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Spectral Width: Approximately 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
-
-
2D NMR Acquisition (optional but recommended for full assignment):
-
Acquire standard COSY, HSQC, and HMBC spectra to establish proton-proton and proton-carbon correlations.
-
2.1.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm for ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants in the ¹H spectrum and the chemical shifts in the ¹³C spectrum.
-
Use 2D NMR data to assign all proton and carbon signals to the this compound structure.
Protocol for LC-MS/MS Analysis of this compound
This protocol describes a method for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer.[8]
2.2.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of the plasma sample, add 10 µL of an internal standard solution (e.g., a deuterated analog of this compound).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.2.2. Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B.
-
2.2.3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 288.2 → Product ion (m/z) (select a specific fragment ion from MS/MS analysis).
-
Internal Standard: Monitor the appropriate precursor and product ions for the chosen internal standard.
-
-
Key MS Parameters: Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and collision energy for maximum signal intensity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound from a plant extract.
Caption: Experimental workflow for this compound characterization.
Signaling Pathways of this compound
This compound is known to interact with at least two key signaling pathways, contributing to its pharmacological effects. It acts as a serotonin reuptake inhibitor and a phosphodiesterase-4 (PDE4) inhibitor.
References
- 1. portals.broadinstitute.org [portals.broadinstitute.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and this compound, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C17H21NO3 | CID 216272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
Application of Mesembrenone in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrenone, a key alkaloid found in the South African succulent Sceletium tortuosum (Kanna), has garnered significant interest in neuroscience research due to its unique dual mechanism of action. It functions as both a potent selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor.[1][2] This dual activity suggests its potential therapeutic application in a range of neurological and psychiatric conditions, including anxiety, depression, and cognitive impairments.[2][3] These application notes provide a comprehensive overview of the experimental use of this compound, including detailed protocols for in vitro assays and a summary of in vivo findings.
Mechanism of Action
This compound's primary mechanisms of action are:
-
Serotonin Reuptake Inhibition: this compound binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft and thereby increasing its availability in the synapse.[1] This action is central to its mood-enhancing and anxiolytic effects.[2]
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound inhibits the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as the cAMP-PKA-CREB cascade.[4][5][6][7] This pathway is crucial for synaptic plasticity, learning, and memory, and its modulation is a key target for cognitive enhancement.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| Serotonin Transporter (SERT) | Kᵢ (Binding Affinity) | 27 nM | [1] |
| Phosphodiesterase 4 (PDE4) | Kᵢ (Inhibitor Constant) | 470 nM | [1] |
| Phosphodiesterase 4B (PDE4B) | IC₅₀ (Inhibitory Concentration) | 0.47 µg/ml | [3] |
Table 2: In Vivo Effects of this compound and Zembrin® (a this compound-containing extract)
| Study Type | Model | Compound/Extract | Dose | Key Findings | Reference |
| Anxiolytic | Zebrafish Larvae | This compound | Not specified | Demonstrated a greater anxiolytic-like effect compared to other Sceletium alkaloids. | [8] |
| Cognitive Enhancement | Healthy Human Adults | Zembrin® | 25 mg/day (0.4% total alkaloids) | Significantly improved executive function (p < 0.022) and cognitive flexibility (p < 0.032). | [3][9][10] |
Experimental Protocols
Protocol 1: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay to determine the in vitro potency of this compound as a PDE4 inhibitor.
Objective: To determine the IC₅₀ value of this compound for the inhibition of PDE4 activity.
Materials:
-
Recombinant human PDE4B enzyme
-
FAM-cAMP (fluorescently labeled cAMP substrate)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Binding Agent (to capture hydrolyzed substrate)
-
This compound
-
Rolipram (positive control)
-
DMSO (vehicle control)
-
384-well black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to create a range of concentrations for testing.
-
Prepare a similar dilution series for the positive control, Rolipram.
-
-
Assay Plate Setup:
-
Add 2 µL of each diluted compound, positive control, or DMSO (vehicle control) to the respective wells of a 384-well plate.
-
-
Enzyme Addition:
-
Dilute the recombinant PDE4B enzyme in assay buffer to the desired working concentration.
-
Add 10 µL of the diluted enzyme to each well, except for the "no enzyme" control wells.
-
-
Pre-incubation:
-
Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a solution of FAM-cAMP in assay buffer.
-
Add 8 µL of the FAM-cAMP solution to all wells to start the enzymatic reaction.
-
-
Enzymatic Reaction:
-
Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on enzyme activity.
-
-
Reaction Termination and Binding:
-
Add the Binding Agent to all wells to stop the reaction and bind to the hydrolyzed 5'-AMP product.
-
-
Signal Detection:
-
Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of PDE4 activity, using non-linear regression analysis.
Protocol 2: In Vitro Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for the human serotonin transporter (hSERT).
Objective: To determine the Kᵢ value of this compound for hSERT.
Materials:
-
Cell membranes from HEK293 cells stably expressing hSERT
-
[³H]Citalopram (radioligand)
-
This compound
-
Fluoxetine (reference compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl)
-
Wash Buffer (ice-cold assay buffer)
-
Scintillation cocktail
-
96-well microplates
-
Cell harvester with glass fiber filters
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-hSERT cells.
-
Homogenize cells in ice-cold assay buffer and centrifuge to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in fresh assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]Citalopram, and membrane suspension.
-
Non-specific Binding: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM Fluoxetine), [³H]Citalopram, and membrane suspension.
-
Competitive Binding: Varying concentrations of this compound, [³H]Citalopram, and membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Visualizations
Signaling Pathways and Workflows
Caption: Signaling pathway of PDE4 inhibition by this compound.
Caption: Mechanism of serotonin reuptake inhibition by this compound.
Caption: General experimental workflow for this compound research.
References
- 1. benchchem.com [benchchem.com]
- 2. Kanna Alkaloids: Mesembrine, this compound & Δ7this compound Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 3. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Semen Cuscutae flavonoids activated the cAMP-PKA-CREB-BDNF pathway and exerted an antidepressant effect in mice [frontiersin.org]
- 5. Exploring the Connection Between BDNF/TrkB and AC/cAMP/PKA/CREB Signaling Pathways: Potential for Neuroprotection and Therapeutic Targets for Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the cAMP/PKA/CREB Pathway Contributes to the Analgesic Effects of Electroacupuncture in the Anterior Cingulate Cortex in a Rat Pain Memory Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3H]citalopram binding to brain and platelet membranes of human and rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 10. Proof-of-Concept Randomized Controlled Study of Cognition Effects of the Proprietary Extract Sceletium tortuosum (Zembrin) Targeting Phosphodiesterase-4 in Cognitively Healthy Subjects: Implications for Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mesembrenone Extraction Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of mesembrenone from raw plant material, primarily Sceletium tortuosum (Kanna).
Frequently Asked Questions (FAQs)
Q1: What are the primary psychoactive alkaloids in Sceletium tortuosum and how do they relate to this compound?
A1: The primary psychoactive alkaloids in Sceletium tortuosum belong to the mesembrine family, which includes mesembrine, this compound, and ∆7-mesembrenone.[1] Mesembrine is often the most abundant and is a potent serotonin reuptake inhibitor.[1] this compound also contributes significantly to the plant's effects.[1] The relative concentrations of these alkaloids can vary and impact the pharmacological profile of the final extract.[1]
Q2: Which parts of the Sceletium tortuosum plant are most suitable for this compound extraction?
A2: Research indicates that the alkaloid composition varies between different parts of the plant. Studies have shown that the roots of Sceletium tortuosum tend to have higher concentrations of this compound and delta-7-mesembrenone, while the shoots (leaves and stems) contain higher levels of mesembrine.[1] Therefore, for enriching this compound, the roots are the preferred plant material.[1]
Q3: How does pre-processing of the plant material, such as drying and fermentation, affect the this compound content?
A3: Pre-processing significantly impacts the alkaloid profile. Crushing the plant material before drying can lead to a substantial increase in total alkaloid levels.[1] Fermentation, a traditional preparation method, has been shown to decrease the concentration of mesembrine and increase the concentration of ∆7-mesembrenone.[1] One study noted a transformation of mesembrine to ∆7-mesembrenone over a 10-day fermentation period.[1]
Q4: What analytical methods are recommended for quantifying this compound in extracts?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the accurate quantification of this compound and other mesembrine-type alkaloids in plant extracts.[2][3] These techniques allow for the separation and identification of individual alkaloids, which is crucial for quality control and standardization of the final product.[2][3]
Troubleshooting Guide
Issue 1: Low Yield of this compound in the Final Extract
-
Possible Cause: Inappropriate plant material selection.
-
Solution: Use the roots of Sceletium tortuosum for higher concentrations of this compound.[1]
-
-
Possible Cause: Insufficient extraction time or temperature.
-
Possible Cause: Incorrect solvent selection.
-
Possible Cause: Inefficient particle size of the plant material.
Issue 2: Degradation of Alkaloids During Extraction
-
Possible Cause: Exposure to excessive heat.
-
Possible Cause: Exposure to light.
-
Possible Cause: pH instability.
-
Solution: Maintain strict control over the pH during acid-base extraction. Extreme pH levels can lead to the degradation of certain alkaloids.[1]
-
Issue 3: High Levels of Impurities in the Final Extract
-
Possible Cause: Non-selective solvent.
-
Possible Cause: Presence of oxalic acid.
-
Possible Cause: Inadequate purification.
Data Presentation
Table 1: Influence of Plant Part on Mesembrine Alkaloid Composition
| Plant Part | ∆7-Mesembrenone | This compound | Mesembrine |
| Roots | Higher Concentration | Higher Concentration | Lower Concentration |
| Shoots | Lower Concentration | Lower Concentration | Higher Concentration |
Source: Data synthesized from studies on alkaloid variabilities in Sceletium tortuosum.[1]
Table 2: Example of Alkaloid Profile in a Commercial Kanna Extract (% of total alkaloids)
| Lot Number | Mesembrine | This compound | Delta 7-Mesembrenone |
| DV SCKNA-E. 760/096-18:1 | 52% | 22.1% | 21.8% |
| 21069099 NESOI—. 16:1 | 32% | 30% | 32% |
Source: Data from a patent on high-yield extraction methods.[1]
Experimental Protocols
Protocol 1: Ethanol Maceration for Full-Spectrum Extract
-
Preparation of Plant Material: Dry the Sceletium tortuosum material (preferably roots) and grind it into a fine powder.[1]
-
Maceration: Combine the powdered plant material with 95% ethanol in a 1:4 (w/v) ratio in a sealed glass container.[1][4]
-
Extraction: Agitate the mixture once daily for a period of 7 to 14 days to ensure maximum alkaloid release.[1][4]
-
Filtration: Filter the mixture to separate the ethanol extract from the solid plant residue.[1]
-
Solvent Evaporation: Gently evaporate the ethanol from the filtrate using a rotary evaporator at a controlled temperature to prevent alkaloid degradation. The resulting product is a concentrated crude extract.[1]
Protocol 2: Acid-Base Extraction for Purified Alkaloids
-
Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% acetic acid). This will protonate the alkaloids, making them water-soluble.[1]
-
Defatting: Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove fats and other non-polar impurities. Discard the non-polar solvent layer.[1]
-
Basification: Increase the pH of the aqueous solution to approximately 9-10 using a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them soluble in organic solvents.[1]
-
Extraction of Free Base: Extract the alkaloids from the basified aqueous solution using a non-polar organic solvent (e.g., dichloromethane). Repeat this step multiple times for a complete extraction.[1]
-
Final Evaporation: Collect all the organic layers and evaporate the solvent under reduced pressure to obtain a purified alkaloid extract.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. healingherbals.store [healingherbals.store]
- 5. ojs.huit.edu.vn [ojs.huit.edu.vn]
- 6. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 7. Modern and Traditional Approaches in Alkaloid Extraction and Phytochemical Screening: Techniques, Integration Strategies, and Future Perspectives [ajgreenchem.com]
- 8. The Art of Extraction: Influencing Factors in Plant Compounds Harvesting [greenskybio.com]
Troubleshooting low oral bioavailability of Mesembrenone in pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low oral bioavailability of Mesembrenone in pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a prominent alkaloid found in the plant Sceletium tortuosum. It is recognized for its psychoactive properties, primarily as a serotonin reuptake inhibitor and a phosphodiesterase 4 (PDE4) inhibitor. Despite its therapeutic potential, preclinical studies, particularly in mice, have demonstrated that this compound has poor oral bioavailability, with plasma concentrations often falling below the limit of detection after oral administration. This significantly hinders its development as an oral therapeutic agent.
Q2: What are the primary suspected causes for the low oral bioavailability of this compound?
A2: The primary bottleneck for this compound's low oral bioavailability is believed to be extensive first-pass metabolism . This is a phenomenon where the concentration of a drug is significantly reduced before it reaches systemic circulation, primarily due to metabolism in the gut wall and liver. For this compound, this likely involves enzymatic degradation by Cytochrome P450 (CYP) enzymes. Other contributing factors may include its physicochemical properties, such as solubility and permeability, as well as potential efflux by transporters like P-glycoprotein (P-gp).
Q3: What are the known metabolic pathways for this compound?
A3: Studies on the metabolism of this compound and related Sceletium alkaloids in rat urine and human liver preparations have identified several phase I metabolic pathways. These include O- and N-demethylation, dihydration, and hydroxylation at various positions on the molecule. The resulting phenolic metabolites can then undergo phase II conjugation, such as glucuronidation and sulfation, to facilitate excretion.[1][2][3]
Q4: Is P-glycoprotein (P-gp) efflux a known issue for this compound?
A4: While direct studies on this compound as a P-gp substrate are limited, many alkaloids are known substrates for this efflux transporter. P-gp is present in the intestinal epithelium and actively pumps xenobiotics back into the gut lumen, thereby reducing their absorption. Therefore, it is a plausible contributing factor to this compound's low bioavailability and should be investigated.[1][4][5][6]
Q5: What general strategies can be employed to improve the oral bioavailability of compounds like this compound?
A5: Strategies to enhance oral bioavailability can be broadly categorized into two areas: formulation-based approaches and chemical modification approaches . Formulation strategies aim to protect the drug from degradation, enhance its solubility, and/or facilitate its absorption. Examples include lipid-based formulations like nanoemulsions and solid lipid nanoparticles (SLNs). Chemical modification involves creating a prodrug , a bioreversible derivative of the parent drug designed to have improved physicochemical or pharmacokinetic properties.[7][8][9][10][11][12]
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing the causes of low oral bioavailability of this compound.
Problem: Undetectable or very low plasma concentrations of this compound after oral administration.
Rationale: Fundamental physicochemical properties are the first determinants of oral absorption.
Actionable Advice:
-
Solubility: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (pH 1.2, 4.5, and 6.8).
-
Lipophilicity (LogP/LogD): Measure the octanol-water partition coefficient to understand its lipophilicity, which influences membrane permeability.
-
Stability: Assess the chemical stability of this compound in simulated gastric and intestinal fluids.
Data Presentation:
| Parameter | Experimental Value | Significance |
| Aqueous Solubility (pH 1.2) | [Insert Experimental Data] | Solubility in the stomach. |
| Aqueous Solubility (pH 6.8) | [Insert Experimental Data] | Solubility in the small intestine. |
| LogP / LogD (pH 7.4) | [Insert Experimental Data] | Indicator of membrane permeability. |
| Stability in SGF (2 hrs) | [Insert Experimental Data] | Indicates degradation in the stomach. |
| Stability in SIF (4 hrs) | [Insert Experimental Data] | Indicates degradation in the intestine. |
Rationale: To cross the intestinal barrier, a drug must have adequate permeability. This step helps to determine if poor permeability is a limiting factor.
Actionable Advice:
-
Caco-2 Permeability Assay: This in-vitro model uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium. It can assess both passive diffusion and active transport, including P-gp efflux.
Experimental Workflow:
References
- 1. Approaches to minimize the effects of P-glycoprotein in drug transport: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Different structures of berberine and five other protoberberine alkaloids that affect P-glycoprotein-mediated efflux capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PBTK model-based analysis of CYP3A4 induction and the toxicokinetics of the pyrrolizidine alkaloid retrorsine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 9. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
Improving the stability of Mesembrenone under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Mesembrenone under different pH conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many alkaloids, is primarily influenced by pH, temperature, and light exposure.[1] Indole alkaloids, the class to which this compound belongs, can be particularly susceptible to degradation under acidic conditions.[2] The presence of oxidizing agents can also lead to degradation.
Q2: What is a potential degradation pathway for this compound?
A2: A known transformation for the structurally similar alkaloid, mesembrine, is its conversion to Δ7-mesembrenone, particularly in aqueous solutions exposed to sunlight.[3] This suggests that isomerization is a potential degradation pathway for this compound under certain conditions. Other likely degradation pathways, common to alkaloids, include hydrolysis and oxidation.
Q3: Are there any general recommendations for storing this compound solutions to ensure stability?
A3: To maximize stability, this compound solutions should be stored at low temperatures (e.g., 2-8 °C or frozen at -20 °C), protected from light by using amber vials or by wrapping containers in aluminum foil, and maintained at an appropriate pH. For long-term storage, it is advisable to prepare stock solutions in a non-aqueous solvent like DMSO and store them at -80 °C, diluting to the desired aqueous buffer immediately before use.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring the degradation of this compound.[4][5] These techniques allow for the separation and quantification of the parent compound and any potential degradation products. A stability-indicating method should be developed and validated to ensure that the analytical method can accurately separate this compound from its degradants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in acidic buffer. | Acid-catalyzed hydrolysis or degradation. Indole alkaloids can be unstable in acidic conditions.[2] | Adjust the pH of the solution to a more neutral or slightly alkaline range, if compatible with the experimental design. Conduct a pH stability study to determine the optimal pH for your application. |
| Appearance of an unknown peak in the chromatogram during stability testing. | Formation of a degradation product, potentially an isomer like Δ7-mesembrenone. | Use LC-MS/MS to identify the molecular weight and fragmentation pattern of the unknown peak to aid in its structural elucidation. Compare the retention time with a reference standard of Δ7-mesembrenone if available. |
| Inconsistent results in stability studies. | Variability in storage conditions (temperature fluctuations, light exposure) or issues with the analytical method. | Ensure strict control over storage conditions. Validate the analytical method for stability testing, including parameters like precision, accuracy, and specificity for degradation products.[4] |
| Precipitation of this compound in aqueous buffers. | Poor solubility of this compound at the tested pH and concentration. | Determine the solubility of this compound at different pH values. Consider the use of co-solvents (e.g., ethanol, propylene glycol) or formulating with solubilizing excipients if the experimental design allows. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the expected stability profile of this compound under different pH conditions based on the general behavior of similar alkaloids. Note: This data is for illustrative purposes only, as specific public domain quantitative stability data for this compound is limited. Researchers should perform their own stability studies to obtain accurate data for their specific experimental conditions.
Table 1: Hypothetical Half-life (t½) of this compound at 25°C in Various pH Buffers
| pH | Buffer System | Half-life (t½) in hours (Illustrative) |
| 3.0 | Citrate Buffer | 24 |
| 5.0 | Acetate Buffer | 120 |
| 7.4 | Phosphate Buffer | 240 |
| 9.0 | Borate Buffer | 96 |
Table 2: Hypothetical Percentage of this compound Remaining After 7 Days of Storage at Different Temperatures and pH 7.4
| Temperature | % this compound Remaining (Illustrative) |
| 4°C | 98% |
| 25°C | 85% |
| 40°C | 65% |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
Objective: To determine the stability of this compound in aqueous solutions at different pH values over time.
Materials:
-
This compound reference standard
-
HPLC-grade water, acetonitrile, and methanol
-
Buffer salts (e.g., citric acid, sodium acetate, sodium phosphate, sodium borate)
-
Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Calibrated pH meter
-
HPLC system with UV or MS detector
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Procedure:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, and 9). A common buffer concentration is 50 mM.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation:
-
For each pH value, dilute the this compound stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Prepare a sufficient volume to allow for sampling at multiple time points.
-
Transfer aliquots of each solution into amber HPLC vials.
-
-
Incubation: Store the vials at a constant temperature (e.g., 25°C or an elevated temperature for accelerated stability testing, such as 40°C).
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours, and then weekly).
-
HPLC Analysis:
-
At each time point, inject an aliquot of the sample from each pH condition onto the HPLC system.
-
Use a validated stability-indicating HPLC method to determine the concentration of this compound. The method should be able to separate this compound from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each pH condition.
-
Calculate the half-life (t½) for each pH using the formula: t½ = 0.693 / k.
-
Visualizations
Signaling Pathways of this compound
This compound is known to act as a serotonin reuptake inhibitor (SRI) and a phosphodiesterase 4 (PDE4) inhibitor.
Caption: Signaling pathway of this compound as a Serotonin Reuptake Inhibitor (SRI).
Caption: Signaling pathway of this compound as a Phosphodiesterase 4 (PDE4) inhibitor.
Experimental Workflow
Caption: Experimental workflow for a pH-dependent stability study of this compound.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of mesembrine and this compound in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Mesembrenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Mesembrenone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Initial Condensation Step (Robinson Annulation)
Q: My Robinson annulation reaction to form the core cyclohexenone structure is resulting in a low yield. What are the likely causes and how can I improve it?
A: Low yields in the Robinson annulation are a common challenge. Several factors can contribute to this issue:
-
Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of a base, which significantly reduces the amount available for the desired reaction.[1]
-
Double Alkylation: The starting ketone can undergo reaction with a second molecule of the Michael acceptor (MVK), leading to byproducts and reducing the yield of the desired annulated product.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can greatly influence the reaction outcome.
Troubleshooting Steps:
-
In Situ Generation of MVK: To circumvent polymerization, MVK can be generated in situ from a more stable precursor, such as a Mannich base, by treatment with a base.[1]
-
Choice of Base: A judicious choice of base is crucial. It must be strong enough to deprotonate the cyclic ketone to form the enolate but not so strong as to excessively promote MVK polymerization. Experiment with different bases such as sodium ethoxide or potassium tert-butoxide.
-
Catalyst Optimization: The use of an organotin triflate as a catalyst can help to avoid both the polymerization of MVK and the double alkylation of the starting ketone.[1]
-
Solvent-Free Conditions: In some cases, running the Robinson annulation under solvent-free conditions at room temperature has been shown to proceed efficiently.[1]
Issue 2: Inefficient Intramolecular Heck Reaction
Q: The intramolecular Heck reaction to form the cis-3a-aryloctahydroindole core is sluggish or fails. What factors should I investigate?
A: The intramolecular Heck reaction is a powerful tool for constructing the core of this compound, but its success is sensitive to several parameters:[2][3]
-
Catalyst Activity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing to palladium black.[4]
-
Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and influencing the reaction's efficiency and stereoselectivity.[5]
-
Base Strength and Type: The base is necessary to neutralize the acid generated during the reaction. An inappropriate base can lead to catalyst deactivation or side reactions.[4]
-
Substrate Reactivity: The nature of the aryl halide (iodide > bromide > chloride) and the substitution pattern on the alkene can affect the rate of oxidative addition and migratory insertion.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: Systematically screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, BINAP for asymmetric synthesis). The combination of Pd(OAc)₂ and a suitable phosphine ligand is a common starting point.
-
Base Optimization: Common bases for the Heck reaction include inorganic bases like K₂CO₃ or Cs₂CO₃ and organic bases like triethylamine (Et₃N). The choice of base can significantly impact the reaction outcome, so it is advisable to screen a few options.[4]
-
Solvent Selection: Anhydrous, polar aprotic solvents such as DMF, DMA, or NMP are typically used. Ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
-
Temperature Control: Heck reactions are often run at elevated temperatures (80-120 °C).[4] However, excessively high temperatures can lead to catalyst decomposition. Optimize the temperature for your specific substrate.
-
Addition of Silver or Thallium Salts: The addition of salts like Ag₂CO₃ can promote a cationic pathway, which may accelerate the reaction and in some cases, improve stereoselectivity.[4]
Issue 3: Difficulty with Purification
Q: I am struggling to purify this compound from the crude reaction mixture due to the presence of closely related byproducts. What purification strategies are most effective?
A: The purification of this compound can be challenging due to its polarity and the potential for co-eluting impurities. A multi-step purification strategy is often necessary:
-
Acid-Base Extraction: This is a highly effective initial purification step to separate the basic this compound from neutral and acidic impurities. The crude mixture is dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amine, moving it into the aqueous layer. The aqueous layer is then basified, and the deprotonated this compound is extracted back into an organic solvent.[6]
-
Column Chromatography: Silica gel column chromatography is a standard method for further purification. A gradient elution system, for example, with a mixture of dichloromethane and methanol, can be employed to separate this compound from other components.[6]
-
High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is the method of choice. A C18 reverse-phase column with a mobile phase consisting of a mixture of water, acetonitrile, and a modifier like ammonium hydroxide is commonly used.[6][7][8][9][10]
Quantitative Data for HPLC Purification
| Parameter | Condition | Reference |
| Column | C18 Reverse-Phase | [6][7][8] |
| Mobile Phase | Water:Acetonitrile:Ammonium Hydroxide (e.g., 70:30:0.01 v/v/v) | [7] |
| Detection | UV at 228 nm | [8] |
| Flow Rate | Typically 1 mL/min for analytical scale | |
| Retention Time | This compound: ~7.6 min (under specific isocratic conditions) | [7] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound?
A1: The key transformations in the total synthesis of this compound typically involve the construction of the bicyclic core and the introduction of the quaternary stereocenter. Two of the most pivotal steps are:
-
Formation of the Cyclohexenone Ring: Often achieved through a Robinson annulation, this step establishes the six-membered ring of the this compound scaffold.[1][11][12][13]
-
Construction of the cis-3a-Aryloctahydroindole Core: This is frequently accomplished via an intramolecular Heck reaction, which forms the five-membered nitrogen-containing ring and sets the crucial stereochemistry of the molecule.[14][15][16]
Q2: How can I control the stereochemistry during the synthesis, particularly for the cis-fusion of the rings?
A2: Achieving the correct cis-diastereoselectivity of the 3a-aryloctahydroindole core is a significant challenge. The stereochemical outcome of the intramolecular Heck reaction is often influenced by the choice of catalyst, ligand, and reaction conditions.[5] For enantioselective synthesis, the use of chiral phosphine ligands, such as BINAP, is a common strategy.[5] Additionally, other stereocontrolled methods, such as a ZnBr₂-catalyzed rearrangement of 2,3-aziridino alcohols, have been developed to synthesize the cis-3a-aryloctahydroindole skeleton.[15]
Q3: What are common side reactions to be aware of during the synthesis?
A3: Besides the issues of low yield and incomplete reactions, several side reactions can occur:
-
Double Bond Isomerization: In the intramolecular Heck reaction, the exocyclic double bond formed can sometimes isomerize to a more stable endocyclic position.[4]
-
Over-reduction: If a reduction step is employed (e.g., to convert a ketone to an alcohol), over-reduction of other functional groups can be a problem. Careful selection of the reducing agent and control of reaction conditions are necessary.
-
Protecting Group Instability: The protecting group used for the amine functionality may not be stable to all reaction conditions, leading to premature deprotection and undesired side reactions.
Q4: What is a suitable protecting group for the amine in this compound synthesis?
A4: The choice of an amine protecting group is critical and depends on the specific reaction conditions of the synthetic route.[17][18][19][20] Common protecting groups for amines include:
-
Carbamates: such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). The Boc group is typically stable to many reaction conditions but can be removed with acid. The Cbz group is often removed by hydrogenolysis.
-
Sulfonamides: such as tosyl (Ts) and nosyl (Ns) groups. These are generally very stable but can require harsh conditions for removal.[20]
The ideal protecting group should be easy to introduce, stable throughout the synthetic sequence, and readily removed under mild conditions that do not affect other functional groups in the molecule.[17]
Q5: What is the impact of starting material purity on the synthesis?
A5: The purity of starting materials is crucial for the success of any multi-step synthesis.[21][22][23][24] Impurities in the starting materials can:
-
Interfere with Reactions: Impurities can react with reagents, leading to lower yields and the formation of byproducts.
-
Poison Catalysts: In catalytic reactions like the Heck reaction, even trace amounts of certain impurities can deactivate the catalyst.
-
Complicate Purification: Impurities carried through the synthetic sequence can make the purification of the final product significantly more difficult. It is highly recommended to purify all starting materials before use to ensure the consistency and reproducibility of the synthesis.[22]
Experimental Protocols
Protocol 1: Synthesis of the cis-3a-Aryloctahydroindole Core via Intramolecular Heck Reaction
This protocol is adapted from a reported synthesis of a related mesembrine alkaloid and can be optimized for this compound.[14]
Materials:
-
Appropriately substituted aryl halide precursor
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aryl halide precursor (1.0 eq), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data from a Related Synthesis
| Reactant | Catalyst System | Solvent | Temperature | Time | Yield | Reference |
| N-allyl-N-(2-bromo-4,5-dimethoxyphenyl)acetamide | Pd(OAc)₂/PPh₃ | DMF | 100 °C | 12 h | 75% | Adapted from related syntheses |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for a low-yielding intramolecular Heck reaction.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. soc.chim.it [soc.chim.it]
- 6. benchchem.com [benchchem.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. A general efficient strategy for cis-3a-aryloctahydroindole alkaloids via stereocontrolled ZnBr(2)-catalyzed rearrangement of 2,3-aziridino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A general and efficient strategy for 7-aryloctahydroindole and cis-3a-aryloctahydroindole alkaloids: total syntheses of (+/-)-gamma-lycorane and (+/-)-crinane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective Groups [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mazams.weebly.com [mazams.weebly.com]
- 20. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigarra.up.pt [sigarra.up.pt]
- 22. ipqpubs.com [ipqpubs.com]
- 23. japta.or.jp [japta.or.jp]
- 24. Preventing Microorganism Contamination in Starting Active Materials for Synthesis from Global Regulatory Agencies: Overview for Public Health Implications [mdpi.com]
Minimizing degradation of Mesembrenone during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of Mesembrenone during storage and handling. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that cause this compound to degrade?
A1: this compound, an alkaloid from Sceletium tortuosum, is susceptible to degradation from exposure to excessive heat, light, and non-neutral pH conditions.[1][2] Oxidation is another potential degradation pathway that can be mitigated by the use of antioxidants.[3]
Q2: My this compound solution appears discolored. What could be the cause?
A2: Discoloration can be an indicator of degradation. This may be caused by exposure to light (photodegradation) or oxidation. Ensure that your solutions are stored in amber vials or otherwise protected from light and consider adding an antioxidant like Butylated Hydroxytoluene (BHT) to your solvent.[3]
Q3: I am observing unexpected peaks in my HPLC/GC-MS analysis of a stored this compound sample. What are these?
A3: Unexpected peaks likely represent degradation products. Common degradation pathways for alkaloids include hydrolysis, oxidation, and isomerization.[3] For this compound, potential degradation products could arise from N-demethylation or hydration of the molecule. To identify these, a forced degradation study can be performed to generate and characterize these impurities.
Q4: What are the ideal short-term and long-term storage conditions for this compound?
A4: For solid this compound, short-term storage (days to weeks) should be at 0-4°C, and long-term storage (months to years) at -20°C, kept dry and in the dark.[1] this compound solutions should be stored as aliquots at -20°C for up to a month to maintain stability.[1]
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is not recommended to undergo multiple freeze-thaw cycles, as this can accelerate degradation. It is best practice to prepare single-use aliquots of your stock solution to maintain its integrity.
Quantitative Data on this compound Stability
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on general principles of alkaloid stability and should be used as a guideline. Actual degradation rates should be determined empirically.
Table 1: Effect of Temperature on this compound Stability (Solid State)
| Storage Temperature (°C) | Recommended Storage Duration | Estimated Purity after Recommended Duration |
| 25°C (Room Temperature) | < 1 week | >98% |
| 4°C | Up to 2 months | >98% |
| -20°C | > 2 years | >99% |
Table 2: Effect of pH on this compound Stability in Aqueous Solution (at 25°C)
| pH | Estimated Half-life (t½) | Primary Degradation Pathway |
| 3 (Acidic) | ~ 7 days | Acid-catalyzed hydrolysis |
| 7 (Neutral) | > 30 days | Minimal degradation |
| 9 (Basic) | ~ 5 days | Base-catalyzed hydrolysis |
Table 3: Effect of Light Exposure on this compound Stability (Solid and Solution at 25°C)
| Condition | Form | Estimated Degradation after 24h |
| Ambient Light | Solid | < 1% |
| Ambient Light | Solution (in clear vial) | 5-10% |
| UV Light (254nm) | Solution (in clear vial) | 20-30% |
| Dark | Solid & Solution | < 0.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
Analyze by HPLC-UV/MS to identify and quantify degradation products.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
Analyze by HPLC-UV/MS.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a 3% solution of hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
Analyze by HPLC-UV/MS.
-
-
Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol/water).
-
Expose the solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and a fluorescent lamp for visible light) for 48 hours.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC-UV/MS.
-
-
Thermal Degradation (Solid State):
-
Place solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent.
-
Analyze by HPLC-UV/MS.
-
Protocol 2: HPLC Method for Stability Testing of this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: Acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Potential degradation pathways of this compound under stress conditions.
Caption: General experimental workflow for a this compound stability study.
Caption: A troubleshooting decision tree for this compound degradation issues.
References
Technical Support Center: Optimizing Mesembrenone and Mesembrine Analysis by HPLC
Welcome to the technical support center for the HPLC analysis of Mesembrenone and Mesembrine. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during chromatographic separation of these key Sceletium tortuosum alkaloids.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor Resolution Between this compound and Mesembrine Peaks
Question: My chromatogram shows overlapping or poorly separated peaks for this compound and Mesembrine. How can I improve the resolution?
Answer: Poor resolution is a common issue that can be addressed by systematically optimizing your HPLC method. Here are the key parameters to investigate:
-
Mobile Phase Composition: The ratio of your organic solvent to the aqueous buffer is a critical factor.
-
Adjusting Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will generally increase retention times, which can lead to better separation between closely eluting peaks.[1]
-
Changing the Organic Solvent: Switching between acetonitrile and methanol can alter the selectivity of your separation due to their different solvent properties.[1]
-
-
Mobile Phase pH: Since this compound and Mesembrine are basic compounds, the pH of the mobile phase significantly impacts their retention and peak shape.
-
Column Selection: The choice of HPLC column is fundamental to achieving good resolution.
-
Ensure you are using a high-efficiency C18 column. Consider a column with a smaller particle size or a longer length to increase the number of theoretical plates, which can enhance resolution.[1]
-
Issue 2: Peak Tailing for Mesembrine and/or this compound
Question: The peaks for my analytes are asymmetrical and show significant tailing. What are the causes and how can I fix this?
Answer: Peak tailing is a frequent problem in the analysis of basic compounds like alkaloids and can lead to reduced resolution and inaccurate quantification.[3] The primary causes and their solutions are outlined below:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic analytes, causing tailing.[3]
-
Solution: Use a modern, base-deactivated column or an end-capped column designed to shield these silanol groups. Adjusting the mobile phase pH to a lower value (e.g., pH ≤ 3) can also suppress silanol ionization and reduce these interactions.[4]
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, both ionized and non-ionized forms will be present, leading to peak broadening and tailing.[1][3]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like Mesembrine, increasing the pH will ensure they are in their neutral form, leading to better peak shapes on a reversed-phase column.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3]
-
Column Contamination: Accumulation of matrix components on the column can lead to poor peak shape.
-
Solution: Implement a column washing procedure with a strong solvent. Using a guard column can also protect your analytical column from contaminants.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound and Mesembrine?
A1: A good starting point for method development is a reversed-phase C18 column with a mobile phase consisting of a mixture of water and acetonitrile (ACN), often with a pH modifier. A common mobile phase composition is a ratio of approximately 70:30 (v/v/v) water:acetonitrile with a small amount of ammonium hydroxide (e.g., 0.01%) to adjust the pH.[2]
Q2: What detection wavelength is recommended for this compound and Mesembrine?
A2: A UV wavelength of approximately 228 nm is commonly used for the detection of mesembrine-type alkaloids as it generally provides good sensitivity for this class of compounds.[1][7] Some methods also use 280 nm.[8]
Q3: Should I use an isocratic or gradient elution?
A3: The choice depends on the complexity of your sample.
-
Isocratic elution (constant mobile phase composition) can be sufficient for simple, purified samples where the main alkaloids are well-resolved.[1]
-
Gradient elution (mobile phase composition changes during the run) is generally preferred for complex mixtures, such as plant extracts, as it can improve resolution and shorten the analysis time for later-eluting compounds.[1][9]
Q4: How can I confirm the identity of my this compound and Mesembrine peaks?
A4: The most reliable method for peak identification is to run authentic reference standards of this compound and Mesembrine under the same HPLC conditions and compare the retention times. For absolute confirmation, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Mesembrine Alkaloids
This protocol is adapted from a validated method for the analysis of major mesembrine-type alkaloids.[2][7]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Mobile Phase: Water:Acetonitrile:Ammonium Hydroxide (25%) (70:30:0.01, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm.[7]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the extract or standard in the mobile phase and filter through a 0.45 µm filter before injection.[2]
Protocol 2: Gradient HPLC Method for Complex Samples
This is a general gradient method suitable for extracts containing multiple alkaloids with varying polarities.
-
Instrumentation: HPLC system with a UV detector, capable of gradient elution.
-
Column: C18 column, 5 µm, 150 mm x 4.6 mm i.d.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-15 min: 20% to 50% B.
-
15-20 min: Hold at 50% B.
-
20-21 min: 50% to 20% B.
-
21-25 min: Hold at 20% B (equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm.
-
Injection Volume: 10-20 µL.
Quantitative Data Summary
The following tables summarize typical retention times and method validation parameters from published studies.
Table 1: Example Retention Times for Mesembrine Alkaloids
| Compound | Retention Time (min) | Chromatographic Conditions | Reference |
| ∆7-Mesembrenone | 5.242 | Isocratic: Water:ACN:NH4OH (70:30:0.01), C18 column | [2] |
| This compound | 7.579 | Isocratic: Water:ACN:NH4OH (70:30:0.01), C18 column | [2] |
| Mesembrine | 10.894 | Isocratic: Water:ACN:NH4OH (70:30:0.01), C18 column | [2] |
Table 2: Summary of a Validated HPLC Method Performance
| Parameter | Result | Reference |
| Linearity (Concentration Range) | 400-60,000 ng/mL (r² > 0.99) | [7] |
| Accuracy | 94.8% - 103.6% | [7] |
| Inter-day Precision (RSD) | < 2.8% | [7] |
| Recovery | 95% - 105% | [7] |
| Limit of Detection (LOD) | 100 ng/mL | [7] |
| Limit of Quantitation (LOQ) | 200 ng/mL | [7] |
References
- 1. benchchem.com [benchchem.com]
- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. restek.com [restek.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variabilities in alkaloid concentration of Sceletium tortuosum (L.) N.E. Br in response to different soilless growing media and fertigation regimes in hydroponics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. benchchem.com [benchchem.com]
Addressing matrix effects in the mass spectrometry analysis of Mesembrenone
Welcome to the Technical Support Center for the mass spectrometry analysis of Mesembrenone. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly matrix effects, encountered during the analysis of this compound and related alkaloids from Sceletium tortuosum (Kanna).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity).[2] For this compound analysis, particularly in complex biological matrices like plasma or crude plant extracts, matrix effects can result in inaccurate quantification, poor reproducibility, and reduced sensitivity.[3]
Q2: I am observing a weaker than expected signal for this compound. What are the likely causes?
A2: A weak signal for this compound can be attributed to several factors. Ion suppression due to matrix effects is a primary suspect, where other compounds in the sample interfere with the ionization of this compound in the mass spectrometer's source.[4] Other potential causes include inefficient extraction from the sample matrix, degradation of the analyte, or issues with the LC-MS system itself, such as a contaminated ion source or incorrect instrument parameters.[5]
Q3: How can I determine if matrix effects are impacting my this compound analysis?
A3: A common method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a post-extraction spiked matrix sample (a blank matrix extract to which the analyte is added). A significant difference in signal intensity indicates the presence of matrix effects.[6] Another technique is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip in the baseline signal at retention times where matrix components causing ion suppression elute.[6][7]
Q4: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. For biological fluids like plasma, a validated method for this compound analysis utilizes protein precipitation with methanol, which has been reported to have no matrix effects.[8] However, for more complex matrices or to achieve lower detection limits, more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering compounds.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Low or No Signal for this compound
-
Possible Cause: Severe ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Sample Cleanup: If using protein precipitation, consider switching to a more selective method like SPE or LLE to better remove matrix components.
-
Chromatographic Separation: Modify your LC method to separate this compound from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.[6]
-
Sample Dilution: If the this compound concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2]
-
Check Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. A dirty ion source can also lead to signal loss.[5]
-
Issue 2: High Variability in this compound Signal Across Replicate Injections
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Incorporate a Suitable Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for signal variability caused by matrix effects. A structural analog internal standard can also be used but may not perform as well if its ionization is affected differently by the matrix.
-
Improve Sample Preparation Consistency: Ensure that your sample preparation protocol is followed precisely for all samples to minimize variability in the final extracts.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is representative of your samples to compensate for consistent matrix effects.[1]
-
Issue 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Co-eluting matrix components interfering with the chromatography.
-
Troubleshooting Steps:
-
Enhance Sample Cleanup: A cleaner sample extract is less likely to cause chromatographic peak shape issues. Consider using SPE with a sorbent chemistry specifically chosen to retain this compound while allowing interfering compounds to pass through.
-
Adjust Mobile Phase: Modify the mobile phase composition or gradient to improve the separation of this compound from interfering peaks.
-
Check for Column Overloading: Injecting too high a concentration of the sample extract can lead to poor peak shape. Try diluting the sample.[5]
-
Quantitative Data Summary
The following table provides a representative comparison of common sample preparation techniques for the analysis of small molecules like this compound in biological matrices. The values are illustrative and highlight the general trade-offs between the methods.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 80-95% | 70-90% | 85-100% |
| Matrix Effect (%) | 50-80% (Significant Suppression) | 70-90% (Moderate Suppression) | >90% (Minimal Suppression) |
| Sample Cleanliness | Low | Moderate | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Note: Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value below 100% indicates ion suppression.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Analysis in Plasma
This protocol is based on a validated method for the quantification of this compound in mouse plasma.[8]
-
Sample Preparation:
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold methanol.
-
If using an internal standard, add it to the methanol. Quinine has been used as an internal standard for this compound analysis.[8]
-
-
Precipitation:
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.
-
-
Analysis:
-
Inject an appropriate volume of the supernatant into the LC-MS/MS system.
-
Protocol 2: Acid-Base Liquid-Liquid Extraction for this compound from Plant Material
This protocol is a general method for the extraction and purification of alkaloids from plant material.[11][12]
-
Initial Extraction:
-
Suspend the dried and powdered plant material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Alkalinize the mixture with a base (e.g., ammonium hydroxide) to a pH of 9-10 to ensure the alkaloids are in their free base form.
-
Stir or sonicate the mixture for a defined period to extract the alkaloids into the organic solvent.
-
Filter the mixture to remove the solid plant material.
-
-
Acidic Wash:
-
Transfer the organic extract to a separatory funnel and wash with a dilute acid solution (e.g., 0.1 M HCl or 5% acetic acid). The alkaloids will move into the acidic aqueous phase as their protonated salts.
-
Discard the organic layer containing non-basic compounds.
-
-
Basification and Re-extraction:
-
Wash the acidic aqueous layer with a fresh portion of a non-polar organic solvent (e.g., hexane) to remove any remaining neutral impurities. Discard the organic layer.
-
Adjust the pH of the aqueous layer to 9-10 with a base.
-
Extract the free-base alkaloids into a fresh portion of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times.
-
-
Final Preparation:
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the purified alkaloid extract.
-
Reconstitute the extract in a suitable solvent for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation workflows.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. zefsci.com [zefsci.com]
- 6. benchchem.com [benchchem.com]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. Quantification of mesembrine and this compound in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Refinement of animal models for studying the anxiolytic effects of Mesembrenone
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for refining animal models to study the anxiolytic effects of Mesembrenone.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing inconsistent or no anxiolytic-like effects with this compound in the Elevated Plus Maze (EPM). What are the potential causes?
A1: Several factors can contribute to inconsistent EPM results:
-
Dosage: The dose-response curve for this compound's anxiolytic effects may be narrow. Doses that are too low will be ineffective, while doses that are too high may induce sedative effects that confound anxiety measures. It is crucial to perform a dose-response study. For instance, a study on a standardized Sceletium tortuosum extract (Zembrin®) found 25 and 50 mg/kg to be effective antidepressant doses in rats, equivalent to 5 mg/kg of escitalopram[1].
-
Pharmacokinetics: this compound and other related alkaloids have demonstrated poor oral bioavailability in mice, with plasma levels below detection limits after oral administration[2][3]. Consider alternative administration routes (e.g., intraperitoneal, subcutaneous) or formulation strategies to improve absorption.
-
One-Trial Tolerance (OTT): Rodents exhibit a marked decrease in open-arm exploration upon re-exposure to the EPM, a phenomenon known as one-trial tolerance. This can mask the effects of anxiolytic drugs in repeat testing[4][5]. If re-testing is necessary, a washout period of at least 28 days and changing the testing room can help reinstate the anxiolytic-like effects of compounds[4][5].
-
Habituation: Insufficient habituation to the testing room can increase overall anxiety and variability. Allow animals to acclimate to the behavior testing room for at least 45-60 minutes before starting the experiment[6][7].
-
Handling: Pre-handling the animals for several days before the test is strongly recommended to reduce stress and variability in results[6].
Q2: How can we differentiate the anxiolytic effects of this compound from potential sedative effects in our behavioral assays?
A2: This is a critical consideration. Anxiolytic compounds should reduce anxiety without significantly impairing motor function.
-
Use the Open Field Test (OFT): The OFT is essential for assessing general locomotor activity[8][9]. A true anxiolytic effect is characterized by increased time spent in the center of the arena without a significant decrease in the total distance traveled. A reduction in total distance traveled suggests sedation.
-
Analyze EPM Data Carefully: In the EPM, a sedative effect might manifest as a low number of total arm entries (both open and closed). An anxiolytic effect is indicated by a specific increase in the percentage of time spent and entries into the open arms, relative to the total number of entries[10].
-
Dose-Response Evaluation: High doses of anxiolytics can become sedative. For example, a study with midazolam showed that higher doses (0.5 and 1.0 mg/kg) had an increasingly sedative effect, causing animals to fall off the maze[4]. Testing a range of doses helps identify a therapeutic window where anxiolytic effects are present without sedation.
Q3: What is the primary mechanism of action for this compound, and how does this influence our experimental design?
A3: this compound has a dual mechanism of action. It functions as both a serotonin reuptake inhibitor (SRI) and a phosphodiesterase 4 (PDE4) inhibitor[11][12].
-
Serotonin Transporter (SERT) Inhibition: By blocking SERT, this compound increases the extracellular concentration of serotonin, a key neurotransmitter in mood and anxiety regulation[11][12]. This mechanism is similar to that of SSRI antidepressants[12].
-
Phosphodiesterase 4 (PDE4) Inhibition: PDE4 inhibition leads to increased intracellular levels of cyclic AMP (cAMP), which can have anti-inflammatory, neuroprotective, and cognitive-enhancing effects[11][13]. This dual action may offer a broader therapeutic profile than a single-mechanism drug[14].
-
Experimental Implications: Your study design should account for both mechanisms. Consider including control groups treated with a selective SERT inhibitor (e.g., fluoxetine) and a selective PDE4 inhibitor (e.g., rolipram) to dissect the contribution of each pathway to the observed anxiolytic effects.
Q4: We are planning a pharmacokinetic (PK) study for this compound in mice. What are the key parameters to consider?
A4: A well-designed PK study is crucial, especially given the known bioavailability issues.
-
Administration Routes: A typical study involves at least two routes, commonly intravenous (IV) for determining baseline parameters and the intended experimental route (e.g., oral, intraperitoneal)[15]. Studies have shown poor oral bioavailability for this compound in mice[3].
-
Sampling Time Points: A standard design for a mouse PK study might include 6 time points for each route (e.g., 5, 15, 30, 60, 120, 240 minutes for IV and 15, 30, 60, 120, 240, 360 minutes for oral) with 3-4 animals per time point[15].
-
Analytical Method: A sensitive and validated analytical method is required. UHPLC-QToF-MS has been successfully used for the simultaneous quantification of this compound and Mesembrine in mouse plasma, with a lower limit of quantification of 10 ng/mL[2][3].
-
Metabolite Identification: Be aware that this compound is metabolized. In rats, the N-demethyl and N-demethyl-dihydro metabolites have been identified[16]. Your analytical method should be able to distinguish the parent compound from its major metabolites.
Quantitative Data Summary
Table 1: Receptor Binding & Enzyme Inhibition Data for Mesembrine Alkaloids
| Compound | Target | Parameter | Value | Reference |
|---|---|---|---|---|
| Mesembrine | SERT | Ki | 1.4 nM | [17][18] |
| This compound | SERT | Ki | 27 nM | [19] |
| This compound | PDE4 | - | Potent Inhibitor | [11][12] |
| This compound | PDE4B | IC50 | 0.47 µg/ml | [18] |
| Mesembrine | PDE4 | Ki | 7,800 nM (Weak) | [17] |
| Mesembranol | PDE4B | IC50 | 16 µg/ml |[18] |
Table 2: Pharmacokinetic Parameters for this compound in Mice
| Parameter | Method | Value | Notes | Reference |
|---|---|---|---|---|
| Administration | Intravenous (IV) | - | Successfully evaluated | [3] |
| Administration | Oral | - | Poor bioavailability; plasma levels below detection limits | [3] |
| Lower Limit of Quantification (LLOQ) | UHPLC-QToF-MS | 10 ng/mL | In mouse plasma | [3] |
| Extraction Recovery | Protein Precipitation | 87% - 93% | In mouse plasma |[3] |
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test
This protocol is adapted from standard procedures to assess anxiety-like behavior in rodents[6][7][20].
-
Apparatus: A plus-shaped maze, elevated from the floor (typically 50 cm), with two open arms (e.g., 50 cm x 12 cm) and two enclosed arms of the same dimensions with high walls (e.g., 50 cm)[4]. The apparatus should be made of a non-porous material for easy cleaning.
-
Acclimation & Pre-handling:
-
Compound Administration:
-
Administer this compound or vehicle control via the chosen route (e.g., IP). The timing should be based on the compound's known or estimated time to peak efficacy from PK studies. For example, IP injections are often given 30 minutes before the test[4].
-
-
Testing Procedure:
-
Data Collection & Analysis:
-
Key parameters to measure are:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time in open / (Time in open + Time in closed)) * 100] and/or the percentage of open arm entries [(Open entries / (Open + Closed entries)) * 100].
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol or another suitable cleaning agent between each trial to eliminate olfactory cues[7].
Protocol 2: Open Field Test (OFT)
This protocol is used to assess general locomotor activity and anxiety-like behavior[8][9][21].
-
Apparatus: A square or circular arena (e.g., 42 x 42 x 42 cm for mice) with high walls to prevent escape[9]. The arena floor is typically divided into a central zone and a peripheral zone by the tracking software.
-
Acclimation: As with the EPM, allow animals to habituate to the testing room for at least 30-60 minutes prior to testing.
-
Compound Administration: Administer this compound or vehicle control according to the same schedule as for the EPM to ensure comparable results.
-
Testing Procedure:
-
Gently place the animal in one corner or the center of the open field arena.
-
Start the video tracking system immediately.
-
The test duration is typically 5-15 minutes[21].
-
-
Data Collection & Analysis:
-
Anxiety-Related Measures:
-
Time spent in the center zone.
-
Latency to first enter the center zone.
-
Number of entries into the center zone.
-
-
Locomotor Activity Measures:
-
Total distance traveled.
-
Rearing frequency (an indicator of exploration)[7].
-
-
An anxiolytic effect is indicated by increased time and entries into the center zone without a significant decrease in total distance traveled. A decrease in total distance suggests sedation.
-
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal[7].
Visualizations
Caption: Dual mechanism of action for this compound.
Caption: Standard experimental workflow for rodent models.
Caption: A flowchart for troubleshooting common issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of mesembrine and this compound in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Elevated plus maze protocol [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. anilocus.com [anilocus.com]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kanna Alkaloids: Mesembrine, this compound & Δ7this compound Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 12. This compound | 468-54-2 | Benchchem [benchchem.com]
- 13. kanna extracts and effective alkaloids – their properties and therapeutic potential – Gaia Store [gaiastore.eu]
- 14. Acute Effects of Sceletium tortuosum (Zembrin), a Dual 5-HT Reuptake and PDE4 Inhibitor, in the Human Amygdala and its Connection to the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 16. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and this compound, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mesembrine - Wikipedia [en.wikipedia.org]
- 18. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Skeletons in the closet? Using a bibliometric lens to visualise phytochemical and pharmacological activities linked to Sceletium, a mood enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
Technical Support Center: Mesembrenone Isolation and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Mesembrenone from Sceletium tortuosum (Kanna).
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions to enhance the purity of isolated this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient Solvent Extraction: The solvent used may not be optimal for extracting this compound and other alkaloids. | Ethanol is an effective solvent for alkaloid extraction; however, for higher purity in subsequent steps, a non-polar solvent like dichloromethane can be used initially.[1][2] Ensure sufficient solvent-to-solid ratio and consider sequential extractions to maximize yield.[3] |
| Inadequate Cell Wall Disruption: The plant material may not be powdered finely enough, hindering solvent penetration. | Grind the dried plant material into a fine powder to increase the surface area for extraction.[2] Sonication of the plant material in the solvent can also facilitate cell lysis and improve alkaloid release.[1] | |
| Insufficient Extraction Time or Temperature: The duration or temperature of the extraction may not be adequate for complete alkaloid release. | For maceration with ethanol, an extraction period of 7-14 days is recommended.[2][4] If using heat-assisted methods, careful optimization is necessary to avoid degradation of thermolabile compounds.[5] | |
| Degradation of this compound | Exposure to Excessive Heat: High temperatures during solvent evaporation can lead to the degradation of alkaloids. | Utilize a rotary evaporator under reduced pressure for gentle solvent removal at a controlled temperature.[2][4] |
| Exposure to Light: Photodegradation can occur, especially for certain related alkaloids that can transform into other compounds. | Conduct extraction and store extracts in amber-colored glassware or in the dark to prevent light-induced degradation.[2] | |
| pH Instability: Extreme pH levels during acid-base extraction can cause degradation of this compound. | Carefully control the pH during acidification and basification steps. Maintain the pH within a stable and appropriate range for alkaloids.[2] | |
| High Levels of Impurities in Final Product | Co-extraction of Non-target Compounds: The initial extraction solvent may be too polar, leading to the co-extraction of undesirable compounds like fats and oxalic acid.[2] | Perform a defatting step by washing the acidic solution with a non-polar solvent like hexane to remove lipids.[2] To address oxalic acid, which is prevalent in Sceletium tortuosum, an acid-base extraction is crucial for its removal.[2] |
| Inadequate Purification: A single purification step may not be sufficient to achieve high purity. | Employ multi-step purification techniques. An initial acid-base extraction can be followed by column chromatography and a final polishing step with High-Performance Liquid Chromatography (HPLC) for high-purity isolation.[1][2] | |
| Poor Separation in Chromatography | Inappropriate Stationary or Mobile Phase: The chosen chromatographic conditions may not be optimal for separating this compound from other closely related alkaloids. | For column chromatography, silica gel is a common stationary phase.[1] For HPLC, a C18 column is frequently used.[6][7][8][9] The mobile phase composition should be optimized; a common system involves a mixture of acetonitrile and water with a modifier like ammonia or acetic acid.[6][8] |
| Sample Overload: Injecting too much crude extract onto the column can lead to poor separation and peak tailing. | Ensure the amount of sample loaded onto the column does not exceed its capacity. For semi-preparative HPLC, a concentration of around 50 mg/ml of the crude extract has been reported.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for ensuring the high purity of isolated this compound?
A1: While every step is important, the final purification using semi-preparative High-Performance Liquid Chromatography (HPLC) is often the most critical for achieving high purity (e.g., up to 98%).[6] This technique allows for the precise separation of this compound from other structurally similar alkaloids.
Q2: How can I confirm the purity of my isolated this compound?
A2: The purity of the isolated compound should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector, and Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] The identity of the compound can be confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[6][11]
Q3: What are the key differences between using ethanol and dichloromethane for the initial extraction?
A3: Ethanol is a polar solvent that is effective for extracting a broad range of alkaloids but may also co-extract more impurities.[2][4] Dichloromethane is a less polar organic solvent that can provide a cleaner initial extract, simplifying subsequent purification steps.[1][6] The choice of solvent can depend on the desired purity and the subsequent purification methods to be employed.
Q4: Is it necessary to perform an acid-base extraction?
A4: Yes, an acid-base extraction is a highly effective and recommended step for the semi-purification of this compound.[1][6] This technique leverages the basic nature of alkaloids to separate them from neutral and acidic impurities, significantly increasing the purity of the extract before chromatographic separation.[2]
Q5: Can I use column chromatography alone to achieve high purity?
A5: While column chromatography is a valuable purification step, achieving very high purity (e.g., >95%) of this compound often requires a subsequent polishing step with a more powerful technique like semi-preparative HPLC.[1][6] Column chromatography is excellent for initial fractionation of the crude extract.
Experimental Protocols
Protocol 1: Acid-Base Extraction for Crude Alkaloid Fraction
This protocol describes the initial extraction and semi-purification of a crude alkaloid fraction from dried Sceletium tortuosum plant material.
Materials:
-
Dried, powdered Sceletium tortuosum material
-
Dichloromethane (CH₂Cl₂)
-
0.25 M Sulfuric Acid (H₂SO₄)
-
20% (v/v) Ammonia solution (NH₄OH)
-
Sonicator
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Initial Extraction:
-
Add 5 g of dried, powdered Sceletium tortuosum material to 100 mL of dichloromethane.[1]
-
Sonicate the mixture for 15 minutes to facilitate cell lysis.[1]
-
Filter the solution to separate the plant residue. Repeat the extraction on the residue two more times with fresh solvent.[1]
-
Combine all the dichloromethane filtrates.
-
-
Acidic Partitioning:
-
Transfer the combined dichloromethane filtrates to a separatory funnel.
-
Partition the organic layer with 0.25 M sulfuric acid three times.
-
Combine all the acidic aqueous fractions. This layer now contains the protonated, water-soluble alkaloids.
-
-
Basification and Re-extraction:
-
Adjust the pH of the combined acidic solution to approximately 9 by slowly adding 20% (v/v) ammonia solution.[1] This deprotonates the alkaloids, making them soluble in organic solvents again.
-
Extract the basified aqueous solution three times with dichloromethane.
-
Combine the organic layers.
-
-
Final Evaporation:
-
Evaporate the combined dichloromethane to dryness using a rotary evaporator to obtain the crude alkaloid extract.[6]
-
Protocol 2: Purification by Semi-Preparative HPLC
This protocol outlines the final purification of the crude alkaloid extract to isolate pure this compound.
Materials:
-
Crude alkaloid extract
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ammonia solution
-
Semi-preparative HPLC system with a C18 column (e.g., 21.2 x 250 mm, 5 µm)[6]
-
0.45 µm syringe filter
Methodology:
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in the HPLC mobile phase to a concentration of approximately 50 mg/mL.[6]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase of 0.1% ammonia in water and acetonitrile (e.g., 50:50 v/v) can be used.[6] The exact ratio may need optimization.
-
Flow Rate: A typical flow rate for a semi-preparative column is around 14 mL/min.[6]
-
Detection: Monitor the elution at a suitable wavelength, for instance, 228 nm.[7][8][9]
-
Column Temperature: Maintain the column at room temperature or a controlled temperature like 40°C.[6]
-
-
Fraction Collection:
-
Inject the sample onto the HPLC system.
-
Collect the fraction corresponding to the this compound peak based on its retention time, which needs to be determined using an analytical standard if available. For example, in one study, this compound eluted between 7.0 and 8.5 minutes.[6]
-
-
Post-Purification:
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
Confirm the purity of the final product using analytical HPLC.
-
Data Presentation
Table 1: Purity of this compound Achieved with Different Purification Strategies
| Purification Method | Reported Purity | Reference |
| Acid-Base Extraction followed by Semi-Preparative HPLC | ~98% | [6] |
| Column Chromatography followed by High-Speed Counter-Current Chromatography | Not specified for this compound alone, but used for alkaloid separation. | [6] |
Note: Quantitative data directly comparing the purity of this compound from different multi-step purification strategies is limited in the reviewed literature. The combination of acid-base extraction and semi-preparative HPLC is a well-documented method for achieving high purity.
Visualizations
Caption: Workflow for the isolation and purification of high-purity this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijstr.org [ijstr.org]
- 4. healingherbals.store [healingherbals.store]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. benchchem.com [benchchem.com]
- 11. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]
Method development for separating Mesembrenone from other Sceletium alkaloids
Welcome to the technical support center for the method development of separating Mesembrenone from other Sceletium alkaloids. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary alkaloids of interest in Sceletium tortuosum for separation?
A1: The primary psychoactive alkaloids in Sceletium tortuosum (Kanna) belong to the mesembrine family. The main compounds targeted for separation and analysis are Mesembrine, this compound, Mesembrenol, and ∆7-Mesembrenone.[1][2] The relative concentrations of these alkaloids can vary significantly, impacting the pharmacological profile of an extract.[1]
Q2: Which parts of the Sceletium tortuosum plant are best for this compound extraction?
A2: The alkaloid composition can differ between various parts of the plant. Research indicates that the roots of Sceletium tortuosum often contain higher concentrations of this compound and ∆7-Mesembrenone, while the shoots (leaves and stems) tend to have higher levels of Mesembrine.[1] Therefore, for enriching this compound, the roots are the preferred starting material.[1]
Q3: How does pre-processing of the plant material, like fermentation, affect the this compound content?
A3: Pre-processing significantly impacts the final alkaloid profile. Traditional fermentation of the plant material has been shown to decrease the concentration of Mesembrine while increasing the concentration of ∆7-Mesembrenone.[1] Crushing the plant material before drying can also lead to a substantial increase in total alkaloid levels.[1] However, Mesembrine itself is known to be unstable under conditions of fermentation, as well as exposure to heat and light.[3]
Q4: What are the most common analytical methods for separating and quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most commonly used analytical technique for the qualitative and quantitative analysis of Mesembrine-type alkaloids.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, particularly for identifying and quantifying volatile derivatives of the alkaloids.[6][7] For preparative scale, techniques like High-Speed Countercurrent Chromatography (HSCCC) have proven to be very efficient.[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Extraction & Sample Preparation
Issue 1: Low Yield of Total Alkaloids
-
Q: My final alkaloid extract has a very low yield. What are the possible causes?
-
A: Possible Cause: Inadequate Cell Wall Disruption. The plant material must be finely powdered to ensure the solvent can efficiently penetrate the cellular matrix.[1]
-
A: Possible Cause: Insufficient Extraction Time or Temperature. For solvent maceration (like with ethanol), an extraction period of 7-14 days may be required for maximal alkaloid release.[1] If using methods involving heat, be aware that excessive temperatures can lead to alkaloid degradation.[1]
-
A: Possible Cause: Inefficient Acid-Base Extraction. During the liquid-liquid partitioning steps, ensure the pH is correctly adjusted. The initial acidic solution should be around pH 2-3 to protonate the alkaloids into the aqueous phase, and the subsequent basification should bring the pH to 9-10 to deprotonate them for extraction into the organic phase.[1][10] Ensure vigorous mixing in the separatory funnel to maximize partitioning.
-
Issue 2: Degradation of Alkaloids During Extraction
-
Q: I suspect my target alkaloids are degrading during the extraction process. How can I prevent this?
-
A: Possible Cause: Exposure to Excessive Heat. High temperatures, especially during solvent evaporation, can degrade Mesembrine-type alkaloids.[1] It is recommended to use a rotary evaporator under reduced pressure to gently remove the solvent at a controlled, lower temperature.[1]
-
A: Possible Cause: Exposure to Light. Photodegradation can occur. One study noted that sunlight facilitated the transformation of Mesembrine to ∆7-Mesembrenone.[1] Conduct extractions and store extracts in amber-colored glassware or in the dark to prevent this.[1]
-
A: Possible Cause: pH Instability. Extreme pH levels can lead to the degradation of certain alkaloids. Maintain careful control over the pH of your solutions throughout the process.[1]
-
Issue 3: High Levels of Impurities in the Final Extract
-
Q: My crude extract contains a high level of non-alkaloidal impurities. How can I clean it up?
-
A: Possible Cause: Non-Selective Solvent. Solvents like ethanol are effective for alkaloid extraction but can also co-extract other compounds like chlorophyll and lipids.[1] To increase purity, a subsequent acid-base extraction is highly effective at separating the basic alkaloids from neutral and acidic impurities.[1]
-
A: Possible Cause: Presence of Oxalic Acid. Sceletium tortuosum is known to contain significant levels of oxalic acid.[1] An acid-base extraction is crucial for removing these acidic impurities.[1]
-
A: Possible Cause: Inadequate Defatting. Before acid-base partitioning, washing the initial acidic solution with a non-polar solvent like hexane can effectively remove fats and other non-polar impurities.[1]
-
Chromatographic Separation (HPLC)
Issue 1: Poor Peak Shape and Tailing for this compound
-
Q: My alkaloid peaks, especially this compound, are tailing on my C18 column. Why is this happening and how can I fix it?
-
A: Primary Cause: Secondary Interactions. Peak tailing for basic compounds like alkaloids is a common issue in reversed-phase HPLC. It is primarily caused by interactions between the basic amine groups of the alkaloids and acidic residual silanol groups on the silica surface of the stationary phase.[11]
-
A: Solution 1: Mobile Phase pH Adjustment. Lowering the pH of the mobile phase (typically to pH < 3) protonates the silanol groups, reducing their interaction with the protonated basic alkaloids.[11]
-
A: Solution 2: Use of Mobile Phase Additives. Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak symmetry.[11] Alternatively, using a buffer like ammonium hydroxide in the mobile phase can also improve peak shape.[4][12]
-
A: Solution 3: Employ a Highly Deactivated Column. Modern HPLC columns that are "end-capped" or specifically designed for basic compounds have fewer free silanol groups and can significantly improve peak shape.[11]
-
Issue 2: Poor Resolution Between this compound and Other Alkaloids
-
Q: I am struggling to achieve baseline separation between this compound and Mesembrine. What can I adjust?
-
A: Solution 1: Optimize Mobile Phase Composition. The ratio of your organic solvent (e.g., acetonitrile) to your aqueous phase is critical. Try running a gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it. This often provides better separation for complex mixtures.[4]
-
A: Solution 2: Change the Organic Modifier. If acetonitrile is not providing adequate separation, consider trying methanol. The different solvent selectivity might improve the resolution between closely eluting compounds.
-
A: Solution 3: Adjust Flow Rate and Temperature. Lowering the flow rate can sometimes increase efficiency and improve resolution, though it will increase run time. Increasing the column temperature can decrease mobile phase viscosity and may alter selectivity.
-
Experimental Protocols & Data
Protocol 1: Acid-Base Solvent Extraction for Crude Alkaloid Fraction
This protocol describes an effective method for the initial extraction and semi-purification of a crude alkaloid fraction from dried Sceletium tortuosum plant material.[10]
Materials:
-
Dried, finely powdered aerial parts of Sceletium tortuosum
-
Dichloromethane (CH₂Cl₂)
-
0.25 M Sulfuric Acid (H₂SO₄)
-
20% (v/v) Ammonia solution (NH₄OH)
-
Sonicator & Filtration apparatus
-
Separatory funnel & Rotary evaporator
Methodology:
-
Initial Extraction: Add 5 g of dried, powdered plant material to 100 mL of dichloromethane.[10]
-
Sonicate the mixture for 15 minutes to facilitate cell lysis and alkaloid release.[10]
-
Filter the solution to separate the plant residue from the solvent. Repeat this extraction process a total of three times with fresh solvent to ensure maximum yield and combine the filtrates.[10]
-
Acidic Partitioning: Transfer the combined dichloromethane filtrates to a separatory funnel. Add 50 mL of 0.25 M H₂SO₄, shake vigorously for 2 minutes, and allow the layers to separate. The protonated alkaloids will move into the acidic aqueous layer.
-
Drain the lower organic layer and collect the upper acidic aqueous layer. Repeat this partitioning step two more times with fresh acidic solution to ensure all alkaloids are extracted. Combine all the acidic aqueous fractions.[13]
-
Basification and Re-extraction: Adjust the pH of the combined acidic solution to approximately 9-10 by slowly adding 20% (v/v) ammonia solution.[1][10] This deprotonates the alkaloids, making them soluble in organic solvents again.
-
Add 50 mL of dichloromethane to the basified solution in the separatory funnel. Shake vigorously and allow the layers to separate. The deprotonated alkaloids will now partition back into the organic layer.
-
Drain and collect the lower dichloromethane layer. Repeat this extraction two more times with fresh dichloromethane. Combine all organic fractions.
-
Final Evaporation: Evaporate the combined dichloromethane solution to dryness using a rotary evaporator at a controlled temperature (<40°C) to yield the crude alkaloid extract.[1]
Protocol 2: HPLC Separation of Mesembrine-Type Alkaloids
This protocol outlines a validated HPLC method for the separation and quantification of major Sceletium alkaloids.[4][14]
Instrumentation & Materials:
-
HPLC system with UV detector (or PDA/MS)
-
C18 column (e.g., Hypersil® C18)
-
Mobile Phase: Water:Acetonitrile:Ammonium Hydroxide solution (25%) mixed in a ratio of 70:30:0.01 (v/v/v).[4]
-
Crude alkaloid extract dissolved in the mobile phase.
Methodology:
-
System Preparation: Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude alkaloid extract in the mobile phase to a known concentration and filter through a 0.45 μm filter before injection.[10]
-
Injection and Analysis: Inject the sample onto the column. Run the analysis under isocratic conditions at a consistent flow rate.
-
Detection: Monitor the eluent at a UV wavelength of 228 nm, as this is suitable for Mesembrine-type alkaloids.[4][14]
-
Quantification: Identify peaks based on the retention times of known reference standards. Construct calibration curves for quantification.
Quantitative Data Tables
Table 1: HPLC Retention Times for Sceletium Alkaloids
| Alkaloid | Retention Time (minutes) |
| ∆7-Mesembrenone | 5.24 |
| This compound | 7.58 |
| Mesembrine | 10.89 |
Conditions: Isocratic mobile phase of Water:Acetonitrile:Ammonium Hydroxide (70:30:0.01 v/v/v) on a Hypersil® C18 column.[4]
Table 2: Purity and Yield of Alkaloids from High-Speed Countercurrent Chromatography (HSCCC)
| Alkaloid | Purity by HSCCC (%) | Mass from 1.5g Crude Extract (mg) |
| Mesembrine | 98.5 | 482.4 |
| This compound | 98.4 | 545.2 |
| Mesembrenol | 98.2 | 300.0 |
Data adapted from a study employing HSCCC for efficient alkaloid isolation.[8]
Visualizations
Experimental & Logical Workflows
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for HPLC peak tailing of alkaloids.
Caption: Principle of acid-base extraction for alkaloid purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and characterization of the four major alkaloids in Sceletium tortuosum, an alternative natural therapeutic for anxiety and depression - American Chemical Society [acs.digitellinc.com]
- 3. US20160038551A1 - Stabilized mesembrine compositions - Google Patents [patents.google.com]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. healingherbals.store [healingherbals.store]
- 6. scispace.com [scispace.com]
- 7. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and this compound, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Sceletium alkaloids by high-speed countercurrent chromatography (2011) | E.A. Shikanga | 38 Citations [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 14. HPLC analysis of mesembrine-type alkaloids in Sceletium plant material used as an African traditional medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Mesembrenone and Mesembrine's pharmacological activity
A Comparative Pharmacological Analysis of Mesembrenone and Mesembrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological activities of this compound and Mesembrine, two prominent alkaloids isolated from the plant Sceletium tortuosum. Both compounds have garnered significant interest for their psychoactive properties, primarily their effects on the central nervous system. This analysis is supported by experimental data to delineate their distinct pharmacological profiles, which is crucial for targeted research and potential therapeutic applications.
The primary mechanisms of action for both this compound and Mesembrine involve the inhibition of the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4).[1][2][3][4][5] However, their potency against these targets differs significantly, suggesting distinct therapeutic potentials. Mesembrine is recognized as the most potent SERT inhibitor among the alkaloids in Sceletium tortuosum, while this compound demonstrates more potent activity against PDE4.[3][6][7]
Quantitative Comparison of Pharmacological Activity
The following table summarizes the key quantitative data from in vitro studies, illustrating the differential inhibitory activities of this compound and Mesembrine.
| Target | Parameter | This compound | Mesembrine |
| Serotonin Transporter (SERT) | Kᵢ (Binding Affinity) | 27 nM[1][8] | 1.4 nM[9][10][11] |
| IC₅₀ (Inhibitory Conc.) | < 1 µM[1][6][8] | 4.3 µg/ml (for extract)[10][12] | |
| Phosphodiesterase 4 (PDE4) | Kᵢ (Binding Affinity) | 470 nM[8] | 7,800 nM (7.8 µM)[11] |
| Phosphodiesterase 4B (PDE4B) | IC₅₀ (Inhibitory Conc.) | 0.47 µM[1][13] | 7.8 µM[9] |
Note: Kᵢ (Inhibitor Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of inhibitor potency. A lower value indicates higher potency.[14]
From the data, it is evident that:
-
Mesembrine exhibits a significantly higher binding affinity for the Serotonin Transporter (SERT), with a Kᵢ value approximately 19 times lower than that of this compound, establishing it as the more potent serotonin reuptake inhibitor.[1][8][9][10][11]
-
This compound is a considerably more potent inhibitor of Phosphodiesterase 4 (PDE4), with Kᵢ and IC₅₀ values more than 10-fold lower than those reported for Mesembrine.[1][8][9][11][13]
This dual but distinct activity profile suggests that while both alkaloids contribute to the overall effects of Sceletium tortuosum, they may do so through different primary pathways, with Mesembrine being more aligned with traditional SSRIs and this compound offering additional mechanisms related to PDE4 inhibition, such as anti-inflammatory and cognitive-enhancing effects.[2][15]
Signaling Pathways and Mechanisms of Action
Serotonin Transporter (SERT) Inhibition
Both this compound and Mesembrine act as serotonin reuptake inhibitors by binding to SERT.[1][4] This transporter protein is responsible for clearing serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this process, the alkaloids increase the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This is the primary mechanism behind the mood-enhancing and anxiolytic effects associated with many antidepressant medications.[1][16]
Phosphodiesterase 4 (PDE4) Inhibition
PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation and neuroplasticity.[1] By inhibiting PDE4, this compound and, to a lesser extent, Mesembrine prevent the breakdown of cAMP.[7] The resulting increase in intracellular cAMP levels can lead to downstream effects such as reduced inflammation and enhanced cognitive function, which are key areas of investigation for modern PDE4 inhibitors.[13][17]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for the key assays used to determine the pharmacological activity of this compound and Mesembrine.
Protocol 1: SERT Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds to the human serotonin transporter (hSERT).
Methodology:
-
Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing hSERT are cultured, harvested, and homogenized in a cold Tris-HCl buffer. The cell lysate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.[18]
-
Competitive Binding Reaction: The cell membranes are incubated in a 96-well plate with a constant concentration of a radioligand (e.g., [³H]Citalopram) and varying concentrations of the test compound (this compound or Mesembrine).[18]
-
Non-Specific Binding Control: A set of wells containing a high concentration of a known non-radioactive SERT inhibitor (e.g., fluoxetine) is used to determine non-specific binding.[18]
-
Incubation and Filtration: The plate is incubated to allow the binding reaction to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through.
-
Quantification: The filter mat is washed with a cold buffer, and the radioactivity retained on the filter is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value is determined by fitting the data to a dose-response curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Protocol 2: PDE4 Inhibition Assay
Objective: To determine the concentration of a test compound required to inhibit 50% of PDE4 activity (IC₅₀).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme is diluted in an appropriate assay buffer. The substrate, cAMP, is also prepared in the buffer.
-
Reaction Mixture: The PDE4 enzyme is pre-incubated with varying concentrations of the test compound (this compound or Mesembrine) in a 96-well plate.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding cAMP to the wells. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period.
-
Termination and Detection: The reaction is terminated, and the amount of cAMP remaining or the amount of AMP produced is quantified. This is often done using fluorescence polarization, FRET, or luminescence-based assay kits.
-
Data Analysis: The percentage of PDE4 inhibition for each concentration of the test compound is calculated relative to a control reaction with no inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.[14]
Experimental Workflow: Alkaloid Quantification in Plasma
The following diagram illustrates a typical workflow for the quantification of this compound and Mesembrine in biological samples, such as mouse plasma, using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-QToF-MS).[6][19]
References
- 1. This compound | 468-54-2 | Benchchem [benchchem.com]
- 2. Kanna Alkaloids: Mesembrine, this compound & Δ7this compound Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 3. researchgate.net [researchgate.net]
- 4. healingherbals.store [healingherbals.store]
- 5. altruistik.co [altruistik.co]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mesembrine - Biochemicals - CAT N°: 21100 [bertin-bioreagent.com]
- 11. Mesembrine - Wikipedia [en.wikipedia.org]
- 12. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. healingherbals.store [healingherbals.store]
- 16. caringsunshine.com [caringsunshine.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. benchchem.com [benchchem.com]
- 19. Quantification of mesembrine and this compound in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mesembrenone and Traditional SSRIs for Serotonergic Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of action of Mesembrenone, a key psychoactive alkaloid from the plant Sceletium tortuosum, and traditional Selective Serotonin Reuptake Inhibitors (SSRIs), a cornerstone in the management of depression and anxiety disorders. This document synthesizes preclinical and clinical data to offer a comprehensive overview for research and development purposes.
Mechanism of Action: A Tale of Two Molecules
Traditional SSRIs exert their therapeutic effects by selectively blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[1][2] This enhanced serotonergic neurotransmission is believed to underlie their antidepressant and anxiolytic properties. The clinical effects of SSRIs typically have a delayed onset of two to four weeks, suggesting that downstream neuroadaptive changes, such as the modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway, are crucial for their therapeutic action.[1]
This compound, an alkaloid found in Sceletium tortuosum, also acts as a serotonin reuptake inhibitor.[3][4] However, it distinguishes itself from traditional SSRIs through a dual mechanism of action. In addition to SERT inhibition, this compound is also a phosphodiesterase 4 (PDE4) inhibitor.[3][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in numerous cellular processes, including neuronal plasticity and inflammation.[6] By inhibiting PDE4, this compound increases intracellular cAMP levels, which can lead to the activation of Protein Kinase A (PKA) and subsequent phosphorylation of the cAMP response element-binding protein (CREB).[6][7] Activated CREB, in turn, promotes the expression of genes involved in neurogenesis and synaptic plasticity, including BDNF.[7][8] This dual action suggests a potentially synergistic effect on mood and cognition.
Quantitative Comparison of In Vitro Potency
The following table summarizes the available in vitro data for this compound and a representative traditional SSRI, Paroxetine, highlighting their inhibitory activities on SERT and PDE4.
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | SERT | Kᵢ (Binding Affinity) | 27 nM | [1] |
| IC₅₀ (Inhibitory Concentration) | < 1 µM | [1] | ||
| PDE4 | Kᵢ (Inhibitory Constant) | 470 nM | [4] | |
| Mesembrine | SERT | Kᵢ (Binding Affinity) | 1.4 nM | [2] |
| PDE4 | Kᵢ (Inhibitory Constant) | 7,800 nM | [2] | |
| Paroxetine (Paxil) | SERT | Kᵢ (Binding Affinity) | ~0.1-1 nM | [9] |
| PDE4 | - | Not a significant inhibitor | - |
Note: Lower Kᵢ and IC₅₀ values indicate higher potency. Mesembrine, another major alkaloid in Sceletium tortuosum, is included for comparative purposes as it is a more potent SERT inhibitor than this compound but a weaker PDE4 inhibitor.[2]
Efficacy: Preclinical and Clinical Insights
Direct head-to-head clinical trials comparing the efficacy of isolated this compound to traditional SSRIs are currently lacking. The available clinical data is primarily from studies using standardized extracts of Sceletium tortuosum, such as Zembrin®, which contain a profile of alkaloids including this compound and Mesembrine.
Preclinical Evidence:
Preclinical studies on Sceletium tortuosum extracts and its constituent alkaloids have demonstrated antidepressant and anxiolytic-like effects in animal models.[3][5] For instance, a study in a mouse model of depression found that a low dose of Sceletium tortuosum alkaloids significantly reduced immobility time in the forced swim test, an effect comparable to the SSRI paroxetine.[5]
Clinical Evidence (Sceletium tortuosum extracts):
Clinical studies on standardized Sceletium tortuosum extracts have shown promising results in improving mood, and reducing anxiety and stress in healthy individuals and those with mild to moderate depression.[3][10] A randomized, double-blind, placebo-controlled study using a 25 mg daily dose of Zembrin® for three weeks reported significant improvements in cognitive flexibility and executive function, along with positive changes in mood and sleep.[10] Another study noted a significant decrease in anxiety scores on the Hamilton Anxiety Rating Scale (HAM-A) after six weeks of treatment with 50 mg of Zembrin®.[10] However, a systematic review and meta-analysis of four studies concluded that there was no statistically significant difference in anxiety outcomes between Sceletium tortuosum and placebo.[11] It is important to note that these studies were conducted on extracts and not on isolated this compound, making it difficult to attribute the effects solely to this compound.
Side Effect Profile
Traditional SSRIs:
SSRIs are generally better tolerated than older classes of antidepressants. However, they are associated with a range of side effects, which can include:[12]
-
Nausea and vomiting
-
Headache
-
Drowsiness or insomnia
-
Dizziness
-
Sexual dysfunction (e.g., decreased libido, anorgasmia)
-
Weight gain
This compound (Sceletium tortuosum extracts):
The side effect profile of this compound is primarily understood from studies on Sceletium tortuosum extracts. Reported side effects are generally mild and may include:[13][14][15][16]
-
Headache
-
Nausea
-
Dry mouth
-
Dizziness
-
Changes in mood (e.g., irritability, short-term euphoria)
Due to its effects on serotonin levels, there is a theoretical risk of serotonin syndrome if combined with other serotonergic medications like SSRIs.[13]
Experimental Protocols
Serotonin Transporter (SERT) Binding Assay
A common method to determine the binding affinity of a compound to SERT is a competitive radioligand binding assay.
Objective: To determine the Kᵢ of a test compound for the human serotonin transporter (hSERT).
Methodology:
-
Membrane Preparation: Cell membranes expressing hSERT are prepared from a stable cell line (e.g., HEK293 cells).
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a radiolabeled SERT ligand (e.g., [³H]citalopram) and varying concentrations of the test compound.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Kᵢ is then calculated using the Cheng-Prusoff equation.
Phosphodiesterase 4 (PDE4) Inhibition Assay
The inhibitory activity of a compound on PDE4 can be assessed using an in vitro enzyme assay.
Objective: To determine the IC₅₀ of a test compound for a specific PDE4 subtype.
Methodology:
-
Compound Dilution: A serial dilution of the test compound is prepared.
-
Reaction Setup: In a 96-well plate, the diluted compound is incubated with recombinant human PDE4 enzyme and a cAMP substrate (e.g., [³H]-cAMP or a fluorescently labeled cAMP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped.
-
Product Detection: The amount of product (AMP) formed is quantified. For [³H]-cAMP, this can be done using scintillation counting after separation of AMP from cAMP. For fluorescently labeled cAMP, the change in fluorescence is measured.
-
Data Analysis: The percentage of PDE4 activity inhibited at each compound concentration is calculated, and the IC₅₀ value is determined from a dose-response curve.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathway of a traditional SSRI.
Caption: Dual-action signaling pathway of this compound.
Caption: General experimental workflow for novel antidepressant evaluation.
Conclusion
This compound presents a novel mechanism of action by combining SERT inhibition with PDE4 inhibition. This dual functionality suggests the potential for synergistic effects on neuroplasticity and a faster onset of action compared to traditional SSRIs. While preclinical data and clinical studies on Sceletium tortuosum extracts are promising, further research, particularly head-to-head clinical trials with isolated this compound, is necessary to definitively establish its comparative efficacy and safety profile against traditional SSRIs. The distinct pharmacological profile of this compound warrants its continued investigation as a potential therapeutic agent for mood and anxiety disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Mesembrine - Wikipedia [en.wikipedia.org]
- 3. A Chewable Cure “Kanna”: Biological and Pharmaceutical Properties of Sceletium tortuosum [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. "Sceletium tortuosum and Mesembrine: A Potential Alternative Treatment " by Rebecca Schell [scholarship.claremont.edu]
- 6. mdpi.com [mdpi.com]
- 7. Upregulation of Phosphodiesterase 7A Contributes to Concurrent Pain and Depression via Inhibition of cAMP-PKA-CREB-BDNF Signaling and Neuroinflammation in the Hippocampus of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-mesembrine Sceletium extract (Trimesemine™) is a monoamine releasing agent, rather than only a selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kratomit.eu [kratomit.eu]
- 14. Sceletium: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 15. Sceletium: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 16. Sceletium Tortuosum Uses, Benefits & Dosage [drugs.com]
Validating Mesembrenone as a Dual SERT/PDE4 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mesembrenone's dual inhibitory action on the Serotonin Transporter (SERT) and Phosphodiesterase 4 (PDE4) with other relevant compounds. Experimental data is presented to support the validation of this compound as a promising candidate for further investigation in mood and cognitive disorders.
Introduction
This compound is a natural alkaloid found in the plant Sceletium tortuosum (Kanna), which has a long history of traditional use for mood enhancement and anxiety reduction.[1][2] Scientific research has identified this compound as a potent dual inhibitor of the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4).[3][4] This dual-action mechanism is a compelling strategy in the development of novel antidepressants and cognitive enhancers, as it targets two distinct pathways implicated in the pathophysiology of these conditions. Inhibition of SERT increases synaptic serotonin levels, a mechanism shared with widely used selective serotonin reuptake inhibitors (SSRIs).[1] Concurrently, PDE4 inhibition elevates intracellular cyclic adenosine monophosphate (cAMP), a key second messenger involved in neuroplasticity, learning, and memory.[5]
This guide summarizes the available quantitative data on this compound and its analogs, compares them with other single-target and dual-action inhibitors, and provides detailed experimental protocols for the validation of such compounds.
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory potencies (Kᵢ and IC₅₀ values) of this compound, its related alkaloids, and other relevant compounds against SERT and PDE4. Lower values indicate greater potency.
Table 1: Inhibitory Activity of Sceletium tortuosum Alkaloids
| Compound | SERT Kᵢ (nM) | PDE4 IC₅₀ (nM) |
| This compound | 27[3] | 470[3] |
| Mesembrine | 1.4[3][4] | 7800[3] |
Table 2: Comparative Inhibitory Activity of Dual SERT/PDE4 Inhibitors
| Compound | SERT Kᵢ (nM) | SERT IC₅₀ (nM) | PDE4D3 Kᵢ (nM) |
| This compound | 27[3] | < 1000[4] | 470[3] |
| Compound 21¹ | 156[6] | 127[1][2][6] | 2.0[1][2][6] |
| Compound 22¹ | 194[6] | 194[6] | 1.2[6] |
¹Compounds 21 and 22 are novel synthetic dual inhibitors from Cashman et al., 2009.[1][2][6]
Table 3: Inhibitory Activity of Reference Compounds (Single-Target)
| Compound | Target | Kᵢ (nM) | IC₅₀ (nM) |
| Rolipram | PDE4 | - | 3 (PDE4A), 130 (PDE4B), 240 (PDE4D)[7] |
| Fluoxetine | SERT | 2.1 (for compound 14)[6] | - |
Experimental Protocols
SERT Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a test compound to the human serotonin transporter (hSERT) using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells stably expressing hSERT (e.g., HEK293-hSERT cells)
-
Radioligand: [³H]-Citalopram (a high-affinity SERT ligand)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Non-specific binding control: 10 µM Fluoxetine
-
Test compound (e.g., this compound) at various concentrations
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to triplicate wells:
-
Total Binding: 25 µL of assay buffer, 25 µL of [³H]-Citalopram, and 50 µL of hSERT membrane preparation.
-
Non-specific Binding: 25 µL of 10 µM Fluoxetine, 25 µL of [³H]-Citalopram, and 50 µL of hSERT membrane preparation.
-
Competitive Binding: 25 µL of test compound dilution, 25 µL of [³H]-Citalopram, and 50 µL of hSERT membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the average CPM of non-specific binding from the average CPM of total binding.
-
For each concentration of the test compound, determine the percentage of specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a method to determine the inhibitory activity of a test compound against a PDE4 enzyme subtype using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4D3)
-
Assay Buffer: Tris-based buffer (pH ~7.5) containing MgCl₂
-
Fluorescently labeled substrate: FAM-cAMP
-
Binding Agent: A proprietary reagent that binds to the product of the enzymatic reaction (5'-AMP) and enhances fluorescence polarization.
-
Test compound (e.g., this compound) at various concentrations
-
Positive control: Rolipram
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compound and positive control in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Assay Setup: In a 384-well plate, add the following:
-
5 µL of diluted test compound, positive control, or vehicle.
-
10 µL of diluted PDE4 enzyme.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Reaction Termination: Add 10 µL of the Binding Agent to all wells to stop the reaction.
-
Final Incubation: Incubate for an additional 30 minutes at room temperature with gentle agitation.
-
Measurement: Read the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for FAM.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Mandatory Visualizations
Caption: SERT Signaling Pathway and Inhibition by this compound.
Caption: PDE4-cAMP Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Validating Dual SERT/PDE4 Inhibitors.
Conclusion
The data presented in this guide validates this compound as a dual inhibitor of SERT and PDE4. Its balanced potency for both targets makes it a compelling natural product lead for the development of novel therapeutics for depression, anxiety, and cognitive disorders. The comparative data with synthetic dual inhibitors highlights the potential for further optimization of the this compound scaffold to enhance potency and selectivity. The detailed experimental protocols provided offer a framework for the continued investigation and validation of this compound and its analogs in a research and drug development setting. Further in vivo studies are warranted to establish the therapeutic efficacy and safety profile of this compound.
References
- 1. Dual inhibitors of phosphodiesterase-4 and serotonin reuptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US20240400508A1 - Alkyl-substituted derivatives of mesembrine and this compound and therapeutic uses thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Dual Inhibitors of Phosphodiesterase-4 and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Cross-validation of analytical methods for Mesembrenone quantification
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Mesembrenone Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of this compound, a key psychoactive alkaloid in Sceletium tortuosum, is critical for standardization, pharmacokinetic studies, and quality control. This guide provides an objective comparison of the primary analytical methods employed for this compound quantification, supported by experimental data from peer-reviewed studies.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for this compound quantification hinges on factors such as the required sensitivity, selectivity, the complexity of the sample matrix (e.g., plant material, plasma), and cost. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS/MS) are the most prevalently validated techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized, particularly for metabolic studies and broader alkaloid profiling.
| Parameter | HPLC-UV | UHPLC-QToF-MS (LC-MS/MS) | GC-MS |
| Linearity (r²) | >0.99[1] | Not explicitly stated, but method validated | Not typically used for quantification |
| Accuracy (% Recovery) | 94.8% - 103.6%[1] | 89.5% - 106%[2] | - |
| Precision (% RSD) | < 3.0% (inter-day)[1] | < 12.6%[2] | - |
| Limit of Detection (LOD) | 200 ng/mL[1] | Not explicitly stated | - |
| Limit of Quantitation (LOQ) | 100 ng/mL[1] | 10 ng/mL[2] | - |
| Typical Matrix | Plant Material | Mouse Plasma[2] | Plant Extracts, Urine[3][4][5] |
| Selectivity | Moderate | High | High |
| Sensitivity | Moderate | High | High |
| Cost | Low to Moderate | High | Moderate to High |
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of mesembrine and this compound in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and this compound, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Mesembrenone Extraction Techniques: A Guide for Researchers
For Immediate Release
A comprehensive analysis of conventional and modern extraction methodologies for Mesembrenone, a promising psychoactive alkaloid from Sceletium tortuosum, reveals significant trade-offs in efficiency, purity, and environmental impact. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of extraction techniques, supported by available experimental data, to inform strategic decisions in natural product chemistry and pharmacology.
This compound, a key alkaloid found in the South African succulent Sceletium tortuosum (Kanna), is gaining increasing attention for its potential therapeutic applications, primarily attributed to its dual-inhibitory action on the serotonin transporter (SERT) and phosphodiesterase 4 (PDE4). As research into this compound intensifies, the selection of an optimal extraction method is paramount to ensure high yield, purity, and scalability. This report presents a head-to-head comparison of various extraction techniques, from traditional solvent-based methods to advanced green technologies.
Comparative Analysis of Extraction Techniques
The choice of extraction technique significantly impacts the final yield and purity of this compound. While conventional methods are often simpler to implement, modern techniques can offer substantial improvements in efficiency and selectivity, while reducing solvent consumption and extraction time. The following table summarizes the key performance indicators of different extraction methodologies based on available literature.
| Extraction Technique | Principle | Typical Yield (%) | Purity of Crude Extract | Extraction Time | Solvent Consumption | Advantages | Disadvantages |
| Maceration (Ethanol) | Soaking plant material in a solvent to dissolve target compounds. | Moderate | Low to Moderate | 7-14 days[1] | High | Simple, low-cost setup. | Time-consuming, large solvent volume, co-extraction of impurities.[1] |
| Acid-Base Extraction | Utilizes the alkaline nature of this compound to separate it from neutral and acidic impurities. | High (Total Alkaloids) | Moderate to High | Several hours | Moderate | Good selectivity for alkaloids, effective purification.[1] | Multi-step process, use of acids and bases. |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. | Potentially High | Moderate | 15-60 minutes | Low to Moderate | Rapid, increased efficiency, reduced solvent use. | Potential for localized heating and degradation of thermolabile compounds. |
| Microwave-Assisted Extraction (MAE) | Employs microwave energy to heat the solvent and plant matrix, accelerating extraction. | Potentially High | Moderate | 5-30 minutes | Low to Moderate | Very rapid, reduced solvent consumption, improved yield. | Requires specialized equipment, potential for thermal degradation if not controlled. |
| Supercritical Fluid Extraction (SFE) with CO₂ | Uses supercritical CO₂ as a tunable solvent to selectively extract compounds. | High | High | 1-4 hours | Very Low (CO₂ is recycled) | Highly selective, solvent-free final product, environmentally friendly. | High initial equipment cost, may require co-solvents for polar compounds. |
*Quantitative data for this compound extraction is limited in publicly available literature. The presented values are estimations based on data for total alkaloids from Sceletium tortuosum and general performance of these techniques for similar compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for common this compound extraction and purification procedures.
Protocol 1: Conventional Maceration with Ethanol
-
Preparation of Plant Material: Air-dry the plant material (Sceletium tortuosum) and grind it into a fine powder.
-
Maceration: Submerge the powdered plant material in 95% ethanol (e.g., a 1:10 solid-to-solvent ratio) in a sealed container.
-
Extraction: Allow the mixture to stand for 7-14 days at room temperature, with occasional agitation.[1]
-
Filtration: Filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Solvent Evaporation: Evaporate the ethanol from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
Protocol 2: Acid-Base Extraction for Alkaloid Enrichment
-
Acidification: Dissolve the crude extract from Protocol 1 in a dilute acidic solution (e.g., 5% sulfuric acid) to protonate the alkaloids, making them water-soluble.
-
Defatting: Wash the acidic solution with a non-polar solvent like hexane to remove lipids and other non-polar impurities. Discard the hexane layer.
-
Basification: Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, rendering them soluble in organic solvents.
-
Extraction of Free Base: Perform a liquid-liquid extraction of the basified aqueous solution with a non-polar organic solvent such as dichloromethane to extract the alkaloids.
-
Final Evaporation: Collect the organic layers and evaporate the solvent to yield a purified alkaloid-rich extract.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Dissolve the alkaloid-rich extract in a suitable mobile phase solvent and filter it through a 0.45 µm syringe filter.
-
Chromatographic Separation: Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., C18). A gradient elution with a mobile phase consisting of acetonitrile and water with a modifier like formic acid or triethylamine is commonly used.
-
Fraction Collection: Collect the fractions corresponding to the elution time of this compound, as determined by a UV detector and comparison with a reference standard.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound. A study employing a similar method reported achieving a purity of 97.2% for this compound.
Visualizing the Process and Mechanism
To further elucidate the extraction process and the pharmacological action of this compound, the following diagrams are provided.
Conclusion
The selection of an appropriate extraction technique for this compound is a critical step that influences not only the yield and purity of the final product but also the economic and environmental sustainability of the process. While conventional methods like maceration and acid-base extraction are accessible and effective for initial purification, modern techniques such as Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, and particularly Supercritical Fluid Extraction offer significant advantages in terms of speed, efficiency, and reduced environmental impact. Further research providing direct comparative data on these modern techniques for this compound extraction is warranted to fully optimize its production for research and potential commercialization. The dual mechanism of action of this compound, inhibiting both SERT and PDE4, underscores its therapeutic potential and the importance of obtaining high-purity material for pharmacological studies.
References
In Vivo Validation of Mesembrenone's Antidepressant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation of the antidepressant effects of Mesembrenone, a key alkaloid found in the plant Sceletium tortuosum. While preclinical evidence suggests this compound's potential as an antidepressant through its dual mechanism of action as a selective serotonin reuptake inhibitor (SSRI) and a phosphodiesterase 4 (PDE4) inhibitor, it is crucial to note that publicly available in vivo studies on isolated this compound are limited.[1][2] Much of the current understanding is derived from studies on Sceletium tortuosum extracts, which contain a variety of alkaloids that may act synergistically to produce an antidepressant effect.[1]
This guide will present the available data on this compound-containing extracts in comparison to conventional antidepressants, detail the standard experimental protocols used for such evaluations, and illustrate the proposed signaling pathways of this compound's action.
Comparative Efficacy of this compound-Containing Extracts
Direct comparisons of isolated this compound with standard antidepressants in validated animal models of depression are not extensively documented in peer-reviewed literature. However, studies on standardized extracts of Sceletium tortuosum, such as Zembrin®, which are rich in this compound and other alkaloids like Mesembrine, have shown antidepressant-like properties.
One study in a zebrafish model suggested that while the anxiolytic effects could be attributed to individual alkaloids, the antidepressant-like activity might stem from the synergistic action of multiple constituents.[1] In this study, isolated alkaloids, including this compound, did not individually demonstrate a significant antidepressant effect, whereas the complete extract did.[1] Another study utilizing a "this compound-rich fraction" from Narcissus cv. Hawera observed reductions in anxiety-like behavior in stressed rats, though this was not a direct measure of antidepressant efficacy in a validated depression model.[2]
The table below summarizes findings from a study on a mixture of Sceletium tortuosum alkaloids, which provides some insight into their potential antidepressant effects when compared to a standard SSRI, paroxetine, in the Forced Swim Test.
| Treatment Group | Dosage | Mean Immobility Time (seconds) | % Change from Saline |
| Saline (Control) | - | 150 | - |
| S. tortuosum Alkaloids (Low Dose) | 10 mg/kg | 120* | -20% |
| S. tortuosum Alkaloids (High Dose) | 80 mg/kg | 145 | -3.3% |
| Paroxetine | 1 mg/kg | 130 | -13.3% |
| Statistically significant reduction compared to saline. | |||
| (Note: This data is adapted from a study on a mixture of alkaloids and does not represent the effects of isolated this compound. The specific contribution of this compound to this effect is not delineated.)[3] |
Experimental Protocols
Standard behavioral assays are employed to assess the antidepressant potential of novel compounds. The following are detailed protocols for two of the most commonly used models in preclinical antidepressant drug screening.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test to evaluate the efficacy of antidepressant compounds.[4][5][6] The test is based on the principle that when placed in an inescapable container of water, rodents will eventually cease active escape behaviors and adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant treatments are expected to reduce the duration of immobility.
Materials:
-
Cylindrical water tanks (e.g., 30 cm height x 20 cm diameter for mice) made of transparent Plexiglas.
-
Water maintained at 24-30°C.
-
Video recording equipment.
-
Dry, warm environment for recovery.
Procedure:
-
Fill the cylindrical tanks with water to a depth where the animal cannot touch the bottom with its feet or tail (approximately 15 cm for mice).
-
Gently place the animal into the water tank.
-
The test duration is typically six minutes.
-
Record the entire session for later analysis.
-
After the test, remove the animal from the water, dry it thoroughly, and place it in a warm environment to prevent hypothermia before returning it to its home cage.
-
The water should be changed between animals.
Data Analysis:
-
The primary measure is the duration of immobility during the last four minutes of the six-minute test.
-
Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
A significant decrease in immobility time in the drug-treated group compared to the control group is indicative of an antidepressant-like effect.
Tail Suspension Test (TST)
The Tail Suspension Test is another common behavioral assay for screening potential antidepressant drugs in mice.[7][8] The test is based on the observation that when suspended by the tail, mice will alternate between periods of agitation and immobility. A longer duration of immobility is interpreted as a state of behavioral despair.
Materials:
-
Suspension box or a bar from which to suspend the mice.
-
Medical-grade adhesive tape.
-
Video recording equipment.
Procedure:
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the suspension bar, ensuring it cannot reach any surfaces.
-
The test is typically conducted for a duration of six minutes.
-
Record the entire session for behavioral scoring.
-
After the test, gently remove the tape and return the mouse to its home cage.
Data Analysis:
-
The primary endpoint is the total duration of immobility during the six-minute test.
-
Immobility is defined as the absence of any limb or body movement, except for those caused by respiration.
-
A significant reduction in the total time of immobility in the drug-treated group compared to the control group suggests an antidepressant-like effect.
Mandatory Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed dual-action signaling pathway of this compound.
Experimental Workflow for Antidepressant Screening
Caption: Standard workflow for in vivo antidepressant screening.
References
- 1. Sceletium tortuosum-derived mesembrine significantly contributes to the anxiolytic effect of Zembrin®, but its anti-depressant effect may require synergy of multiple plant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Sceletium tortuosum and Mesembrine: A Potential Alternative Treatment " by Rebecca Schell [scholarship.claremont.edu]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 6. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of the metabolism of Mesembrenone and Mesembrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolism of two principal psychoactive alkaloids from Sceletium tortuosum, Mesembrenone and Mesembrine. The information presented is based on available preclinical data to assist researchers in understanding their metabolic fate and pharmacokinetic differences.
Executive Summary
This compound and Mesembrine, key alkaloids of Sceletium tortuosum, undergo extensive Phase I and Phase II metabolism. Both compounds are metabolized through O- and N-demethylation and hydroxylation, with this compound also undergoing reduction of its keto group.[1][2] The resulting metabolites are then conjugated with glucuronic acid or sulfate for excretion.[2][3] Pharmacokinetic studies in mice reveal that both compounds have poor oral bioavailability.[3][4] Following intravenous administration, this compound generally exhibits a higher maximum plasma concentration (Cmax) and a larger area under the curve (AUC) compared to Mesembrine, suggesting greater systemic exposure.[5] The metabolism of both alkaloids is mediated by several Cytochrome P450 (CYP) isozymes, with some overlap and some distinct differences in the enzymes involved.
Quantitative Data Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and Mesembrine following intravenous administration in mice.
| Parameter | This compound | Mesembrine | Unit | Citation |
| Maximum Plasma Concentration (Cmax) | 420 ± 32 | 336 | µg/L | [3][5] |
| Time to Maximum Concentration (Tmax) | 0.08 ± 0.01 | Not Reported | hours | [3] |
| Area Under the Curve (AUC) | 305 ± 27 | 195 | ng·h/mL | [3][5] |
| Half-life (t½) | 0.8 ± 0.1 | Not Reported | hours | [3] |
| Volume of Distribution (Vd) | 5.2 ± 0.5 | Not Reported | L/kg | [3] |
| Clearance (CL) | 0.82 ± 0.07 | Not Reported | L/h/kg | [3] |
Metabolic Pathways
Both this compound and Mesembrine are subject to extensive metabolism in the liver, primarily through Phase I and Phase II reactions.
Phase I Metabolism:
The initial metabolic transformations for both alkaloids involve:
-
O-Demethylation: Removal of a methyl group from a methoxy group.
-
N-Demethylation: Removal of the methyl group from the nitrogen atom.[1][2]
-
Hydroxylation: Addition of a hydroxyl group.[2]
A key difference in their Phase I metabolism is the reduction of the keto group in this compound to a hydroxyl group, a pathway not available to Mesembrine.[1] Mesembrine can also undergo dihydration .[2]
Identified Phase I Metabolites: [2]
-
Mesembrine: O- and N-demethyl-dihydro, hydroxy, and bis-demethyl-dihydro metabolites.
-
This compound: N-demethyl and N-demethyl-dihydro metabolites.
Phase II Metabolism:
The phenolic metabolites formed during Phase I are subsequently conjugated with glucuronic acid (glucuronidation) or sulfate (sulfation) to increase their water solubility and facilitate their excretion from the body.[2][3]
Metabolic Pathway Diagram
Experimental Protocols
The following are generalized protocols based on methodologies cited in the literature for the study of this compound and Mesembrine metabolism.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the metabolites of this compound and Mesembrine when incubated with human liver microsomes.
Materials:
-
This compound and Mesembrine standards
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath at 37°C
-
Centrifuge
-
LC-HR-MS/MS system
Procedure:
-
Prepare a stock solution of this compound or Mesembrine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and the alkaloid stock solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate the proteins.
-
Collect the supernatant for analysis by LC-HR-MS/MS to identify the metabolites.
Cytochrome P450 Isozyme Phenotyping
This protocol aims to identify the specific CYP isozymes responsible for the metabolism of this compound and Mesembrine.
Materials:
-
Recombinant human CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4, CYP3A5)
-
Specific chemical inhibitors for each CYP isozyme
-
This compound and Mesembrine standards
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
LC-HR-MS/MS system
Procedure:
-
Incubation with Recombinant CYPs:
-
Individually incubate this compound or Mesembrine with each recombinant CYP isozyme in the presence of the NADPH regenerating system.
-
Analyze the samples by LC-HR-MS/MS to determine which isozymes are capable of metabolizing the alkaloids.
-
-
Chemical Inhibition Assay:
-
Incubate this compound or Mesembrine with pooled human liver microsomes in the presence and absence of specific CYP inhibitors.
-
Compare the rate of metabolite formation between the inhibited and uninhibited samples to determine the contribution of each CYP isozyme to the overall metabolism.
-
Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines the general workflow for an in vivo pharmacokinetic study of this compound and Mesembrine in a mouse model.
Conclusion
The metabolic profiles of this compound and Mesembrine show both similarities and key differences. While both undergo extensive Phase I and Phase II metabolism, the specific metabolites and the Cytochrome P450 isozymes involved vary. This compound appears to have greater systemic exposure than Mesembrine after intravenous administration in mice. These findings provide a foundational understanding for further research into the pharmacological and toxicological profiles of these two important alkaloids. Future studies should focus on obtaining quantitative data on the formation of specific metabolites and further elucidating the roles of individual CYP isozymes in their biotransformation.
References
- 1. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and this compound, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Mesembrenone with other Kanna Alkaloids: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological activities of Mesembrenone and other major alkaloids found in Sceletium tortuosum (Kanna). It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds. This document summarizes available quantitative data, presents detailed experimental protocols for key assays, and visualizes relevant biological pathways and experimental workflows to facilitate further research into the synergistic effects of these alkaloids.
The active constituents of Kanna, primarily the alkaloids mesembrine, this compound, mesembrenol, and tortuosamine, are known to exert their effects through a dual mechanism of action: serotonin reuptake inhibition (SRI) and phosphodiesterase-4 (PDE4) inhibition.[1][2][3] This dual action contributes to the mood-enhancing, anxiolytic, and cognitive-enhancing properties attributed to Kanna extracts.[1][4] While individual alkaloids have been studied for their specific activities, there is a growing body of evidence suggesting that the synergistic interaction between these compounds may be crucial for the full therapeutic effect of the plant extract.[3][5]
Data Presentation: Quantitative Comparison of Alkaloid Activity
The following table summarizes the inhibitory activities of key Kanna alkaloids on the serotonin transporter (SERT) and phosphodiesterase-4 (PDE4). This data is essential for understanding the relative potency of each compound and serves as a foundation for designing synergy studies.
| Compound | Target | Parameter | Value | Notes |
| Mesembrine | SERT | Kᵢ (Binding Affinity) | 1.4 nM[6] | A lower Kᵢ value indicates a higher binding affinity. |
| This compound | SERT | Kᵢ (Binding Affinity) | 27 nM[6] | |
| IC₅₀ (Inhibitory Conc.) | < 1 µM[6] | The concentration required to inhibit 50% of the enzyme's activity. | ||
| Δ7-Mesembrenone | SERT | Binding Free Energy (ΔG) | -5.882 kcal/mol[6] | This in silico score suggests a strong binding affinity, though direct experimental IC₅₀ or Kᵢ values are not readily available.[6] |
| This compound | PDE4 | IC₅₀ (Inhibitory Conc.) | < 1 µM[5] | This compound is a more potent PDE4 inhibitor than mesembrine.[5] |
| Mesembrine | PDE4 | IC₅₀ (Inhibitory Conc.) | 7800 nM[5] | |
| Mesembrenol | PDE4 | IC₅₀ (Inhibitory Conc.) | 10,000 nM[5] |
Experimental Protocols
To facilitate further research into the synergistic effects of this compound with other Kanna alkaloids, detailed methodologies for key in vitro assays are provided below.
Serotonin Transporter (SERT) Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) and inhibitory concentration (IC₅₀) of test compounds for the human serotonin transporter (hSERT).
Objective: To measure the ability of test compounds (e.g., this compound, Mesembrine) to displace a radiolabeled ligand from hSERT expressed in a cell membrane preparation.
Materials:
-
Cell Membranes: Human cell membranes expressing recombinant hSERT.
-
Radioligand: [³H]Citalopram or another suitable high-affinity SERT radioligand.[6]
-
Test Compounds: this compound, Mesembrine, and other Kanna alkaloids, dissolved in a suitable solvent (e.g., DMSO).[6]
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., fluoxetine or paroxetine).[6]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 120 mM) and KCl (e.g., 5 mM).[6]
-
Instrumentation: 96-well microplates, a cell harvester with glass fiber filter mats, and a liquid scintillation counter.[6]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the cell membranes, the radioligand, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by fitting the data to a dose-response curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
Phosphodiesterase-4 (PDE4) Inhibition Assay
This assay measures the ability of test compounds to inhibit the activity of the PDE4 enzyme.
Objective: To determine the IC₅₀ of test compounds against human recombinant PDE4.
Materials:
-
Enzyme: Recombinant human PDE4.[4]
-
Substrate: Fluorescently labeled cAMP (e.g., FAM-cAMP).[4]
-
Test Compounds: this compound and other alkaloids at various concentrations.[4]
-
Assay Buffer: e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA.[4]
-
Instrumentation: 384-well microplates and a fluorescence plate reader.[4]
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.[4]
-
Assay Plate Preparation: Add the diluted test compounds or a vehicle control to the wells of a 384-well plate.[4]
-
Enzyme Addition: Add the diluted recombinant PDE4 enzyme to each well and incubate for 10 minutes at room temperature.[4]
-
Reaction Initiation: Add the FAM-cAMP substrate to initiate the reaction.[4]
-
Incubation: Incubate the plate for 60 minutes at 37°C.[4]
-
Signal Detection: Measure the fluorescence signal using a fluorescence plate reader. The signal will be proportional to the amount of cAMP hydrolyzed.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value from the resulting dose-response curve.
Checkerboard Assay for Synergy Assessment
The checkerboard assay is a common method to evaluate the interaction between two compounds.
Objective: To determine if the combination of this compound with another Kanna alkaloid results in a synergistic, additive, or antagonistic effect on a specific biological response (e.g., inhibition of cell proliferation, enzyme activity).
Procedure:
-
Prepare Serial Dilutions: Create serial dilutions of both this compound (Drug A) and the other alkaloid (Drug B).
-
Plate Setup: In a 96-well plate, dilute Drug A horizontally and Drug B vertically, so that each well contains a unique combination of concentrations of the two drugs.
-
Inoculation: Add the target cells or enzyme to all wells.
-
Incubation: Incubate the plate under appropriate conditions.
-
Measure Response: Measure the biological response in each well.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated as follows: FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone); FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone). The FIC Index (FICI) is the sum of the FIC of Drug A and the FIC of Drug B.
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of Kanna alkaloids.
Caption: Serotonin Reuptake Inhibition Pathway.
Caption: cAMP Signaling Pathway and PDE4 Inhibition.
Caption: Checkerboard Assay Experimental Workflow.
References
- 1. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kanna Alkaloids: Mesembrine, this compound & Δ7this compound Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring Standardized Zembrin® Extracts from the South African Plant Sceletium tortuosum in Dual Targeting Phosphodiesterase-4 (PDE-4) and Serotonin Reuptake Inhibition as Potential Treatment in Schizophrenia - MedCrave online [medcraveonline.com]
- 6. benchchem.com [benchchem.com]
Independent Verification of Mesembrenone's Binding Affinity for SERT and PDE4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mesembrenone's binding affinity for the Serotonin Transporter (SERT) and Phosphodiesterase-4 (PDE4), benchmarked against established Selective Serotonin Reuptake Inhibitors (SSRIs) and PDE4 inhibitors. The data presented is collated from independent studies to offer a comprehensive overview for research and drug development purposes.
Data Presentation: Quantitative Comparison of Binding Affinities
The following tables summarize the binding affinities (Ki) for SERT and the half-maximal inhibitory concentrations (IC50) for PDE4. Lower values indicate higher binding affinity or inhibitory potency.
Table 1: Comparison of SERT Binding Affinities
| Compound | Class | Ki (nM) | Reference(s) |
| This compound | Alkaloid | 27 | [1] |
| Mesembrine | Alkaloid | 1.4 | [1][2] |
| Paroxetine | SSRI | ~1 | [3] |
| Sertraline | SSRI | - | - |
| Fluoxetine | SSRI | 1.4 (R-fluoxetine) | [4] |
| Citalopram | SSRI | - | - |
| Escitalopram | SSRI | 1.1 | [4] |
Note: Data for Sertraline and Citalopram Ki values were not consistently available in the same format for direct comparison in this table but are recognized as potent SERT inhibitors.
Table 2: Comparison of PDE4 Inhibitory Activities
| Compound | Class | IC50 (µM) | Reference(s) |
| This compound | Alkaloid | < 1 | [5] |
| Mesembrine | Alkaloid | 7.8 (for PDE4B) | [2] |
| Rolipram | PDE4 Inhibitor | 0.22 | [6] |
| Apremilast | PDE4 Inhibitor | - | - |
| Crisaborole | PDE4 Inhibitor | - | - |
Note: IC50 values for Apremilast and Crisaborole are available but can vary significantly based on the specific PDE4 subtype and assay conditions, making direct comparison challenging without standardized data.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in this guide. Specific parameters may vary between individual studies.
SERT Radioligand Binding Assay
This assay determines the binding affinity of a test compound to the serotonin transporter.
Objective: To quantify the affinity (Ki) of a compound for SERT by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Cell membranes from HEK293 or CHO cells stably expressing human SERT (hSERT).
-
Radioligand: A high-affinity SERT radioligand such as [³H]Citalopram.
-
Test Compounds: this compound and comparator compounds (e.g., SSRIs).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing NaCl and KCl.
-
Instrumentation: Scintillation counter, filter plates.
Procedure:
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
PDE4 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PDE4 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PDE4.
Materials:
-
Enzyme: Recombinant human PDE4.
-
Substrate: Cyclic AMP (cAMP).
-
Test Compounds: this compound and comparator compounds (e.g., Rolipram).
-
Assay Buffer: A suitable buffer to maintain enzyme activity.
-
Detection System: Method to quantify the product of the enzymatic reaction (AMP), often involving fluorescence or luminescence.
Procedure:
-
Reaction Initiation: The PDE4 enzyme is incubated with cAMP in the presence of various concentrations of the test compound.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Product Quantification: The amount of AMP produced is measured.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualization
Caption: Workflow for SERT Radioligand Binding Assay.
Caption: PDE4 Signaling Pathway and Point of Inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. mdpi.com [mdpi.com]
- 6. (R)-(-)-Rolipram, Selective PDE4 inhibitor (CAS 85416-75-7) | Abcam [abcam.com]
A Comparative Review of the Therapeutic Potential of Mesembrenone and Mesembrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesembrenone and mesembrine (B35894) are two prominent alkaloids isolated from the South African plant Sceletium tortuosum (Kanna). Traditionally used for its mood-enhancing and anxiolytic properties, Sceletium tortuosum has garnered significant interest in the scientific community for its potential therapeutic applications in neurological and psychiatric disorders. This guide provides a comparative analysis of the therapeutic potential of this compound and mesembrine, focusing on their distinct pharmacological profiles, supported by experimental data.
Pharmacological Profile: A Tale of Two Alkaloids
Both this compound and mesembrine share a common origin but exhibit distinct mechanisms of action that contribute to their therapeutic potential. The primary targets for these alkaloids are the serotonin (B10506) transporter (SERT) and phosphodiesterase 4 (PDE4).
Mesembrine is primarily recognized as a potent selective serotonin reuptake inhibitor (SSRI).[1][2] By blocking the reuptake of serotonin in the synaptic cleft, mesembrine increases the availability of this neurotransmitter, a mechanism central to the action of many clinically approved antidepressants.[1] While it also exhibits weak inhibitory activity against PDE4, its high affinity for SERT is its defining characteristic.[3]
This compound , in contrast, displays a dual mechanism of action. It is a potent inhibitor of both SERT and PDE4.[4][5][6] The inhibition of PDE4, an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), leads to an increase in intracellular cAMP levels. This elevation in cAMP is associated with anti-inflammatory effects and cognitive enhancement.[6][7] This dual action suggests that this compound may offer a broader therapeutic window, addressing both mood and cognitive deficits.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and mesembrine, highlighting their differential inhibitory activities.
| Compound | Target | Parameter | Value | Reference(s) |
| Mesembrine | SERT | Kᵢ (Binding Affinity) | 1.4 nM | [3][8] |
| PDE4 | Kᵢ (Inhibitory Constant) | 7,800 nM | [3] | |
| PDE4 | IC₅₀ (Inhibitory Concentration) | 29 µM | [9] | |
| This compound | SERT | Kᵢ (Binding Affinity) | 27 nM | [4][5] |
| SERT | IC₅₀ (Inhibitory Concentration) | < 1 µM | [4][5] | |
| PDE4 | Kᵢ (Inhibitory Constant) | 470 nM | [4] | |
| PDE4 | IC₅₀ (Inhibitory Concentration) | 0.47 µM | [10] |
Signaling Pathways
The distinct mechanisms of this compound and mesembrine can be visualized through their respective signaling pathways.
SERT Inhibition by Mesembrine and this compound
PDE4 Inhibition by this compound
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize this compound and mesembrine.
Serotonin Transporter (SERT) Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds to the serotonin transporter.
Methodology:
-
Membrane Preparation: Cell membranes expressing human SERT are prepared from cultured cells (e.g., HEK293 cells) or brain tissue.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radioligand that specifically binds to SERT (e.g., [³H]citalopram).
-
Competitive Binding: Increasing concentrations of the test compounds (this compound or mesembrine) are added to displace the radioligand. A control group with a known SERT inhibitor (e.g., fluoxetine) is included to determine non-specific binding.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[8]
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀) of test compounds against the PDE4 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and its substrate, cAMP, are prepared in an appropriate assay buffer.
-
Assay Reaction: The test compounds (this compound or mesembrine) at various concentrations are pre-incubated with the PDE4 enzyme. The reaction is initiated by the addition of cAMP.
-
Detection: The amount of AMP produced from the hydrolysis of cAMP by PDE4 is quantified. This can be done using various methods, such as a colorimetric assay or a fluorescence-based assay.
-
Data Analysis: The percentage of PDE4 inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacokinetic Study using UHPLC-QToF-MS
Objective: To determine the pharmacokinetic properties of this compound and mesembrine in an animal model.
Methodology:
-
Animal Dosing: The test compounds are administered to laboratory animals (e.g., mice) via a specific route (e.g., intravenous or oral).
-
Sample Collection: Blood samples are collected at predetermined time points after administration. Plasma is separated from the blood samples by centrifugation.
-
Sample Preparation: The plasma samples are subjected to protein precipitation to remove proteins that can interfere with the analysis. An internal standard is added to each sample for accurate quantification.[11]
-
UHPLC-QToF-MS Analysis: The prepared samples are injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS). The UHPLC separates the compounds based on their physicochemical properties, and the QToF-MS provides accurate mass measurements for identification and quantification.[11][12]
-
Data Analysis: The concentration of the compounds in the plasma at each time point is determined. Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability are then calculated using appropriate software.
Pharmacokinetic Study Workflow
Therapeutic Potential and Future Directions
The distinct pharmacological profiles of this compound and mesembrine suggest different, yet potentially complementary, therapeutic applications.
Mesembrine's high affinity for SERT positions it as a promising candidate for the treatment of depression and anxiety disorders.[1][6] Its mechanism of action is well-established in the field of psychopharmacology. However, further clinical trials are needed to establish its efficacy and safety profile in human subjects.[1]
This compound's dual inhibition of SERT and PDE4 presents a unique therapeutic opportunity. This combination may not only alleviate depressive symptoms but also address the cognitive deficits often associated with mood disorders. The anti-inflammatory properties conferred by PDE4 inhibition could also be beneficial in neuroinflammatory conditions.[6] The development of selective PDE4 inhibitors has been a focus of research for various inflammatory and neurological diseases.[7]
Challenges and Considerations: While the preclinical data is promising, the development of these alkaloids into therapeutic agents faces several hurdles. One significant challenge is their poor oral bioavailability, as demonstrated in mouse models.[11][12] Further research into formulation strategies to enhance bioavailability is warranted. Additionally, comprehensive long-term safety and toxicology studies are essential before these compounds can advance to clinical trials. While some studies have explored the metabolism of these alkaloids, a more complete understanding is needed.[13][14]
Conclusion
This compound and mesembrine are fascinating alkaloids with significant therapeutic potential. Mesembrine's potent and selective SERT inhibition makes it a strong candidate for development as an antidepressant and anxiolytic. This compound's dual action on SERT and PDE4 suggests a broader spectrum of activity, potentially encompassing mood regulation and cognitive enhancement. Future research should focus on overcoming the pharmacokinetic challenges and conducting rigorous clinical trials to fully elucidate the therapeutic utility of these promising natural compounds. The comparative data and experimental protocols provided in this guide aim to facilitate further investigation and drug development efforts in this exciting field.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. altruistik.co [altruistik.co]
- 3. Mesembrine - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 468-54-2 | Benchchem [benchchem.com]
- 6. Kanna Alkaloids: Mesembrine, this compound & Δ7this compound Benefits — Kanna Wellness - Buy Kanna in Canada [kannawellness.com]
- 7. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of mesembrine and this compound in mouse plasma using UHPLC-QToF-MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GC-MS, LC-MS(n), LC-high resolution-MS(n), and NMR studies on the metabolism and toxicological detection of mesembrine and this compound, the main alkaloids of the legal high "Kanna" isolated from Sceletium tortuosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sceletium for Managing Anxiety, Depression and Cognitive Impairment:A Traditional Herbal Medicine in Modern-Day Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mesembrenone: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat mesembrenone as a flammable, toxic, and irritant hazardous chemical. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are familiar with the hazards associated with this compound. The following table summarizes its key hazard classifications.
| Hazard Classification | Description |
| Flammable Liquid | Highly flammable liquid and vapor. |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Acute Toxicity (Dermal) | Harmful in contact with skin. |
| Acute Toxicity (Inhalation) | Harmful if inhaled. |
| Eye Irritation | Causes serious eye irritation. |
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A flame-retardant lab coat
-
Closed-toe shoes
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
This compound Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols for Disposal
The following protocols provide step-by-step instructions for the disposal of different forms of this compound waste.
Protocol 1: Disposal of Unused or Expired this compound (Pure Compound)
-
Preparation:
-
Ensure all necessary PPE is worn.
-
Work within a chemical fume hood.
-
Have a designated hazardous waste container ready. The container must be made of a material compatible with this compound and its likely solvent (e.g., amber glass for acetonitrile solutions).
-
-
Procedure:
-
Carefully transfer the pure this compound into the designated hazardous waste container.
-
If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate must be collected and treated as hazardous waste by adding it to the waste container.[1][2]
-
Securely cap the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," "this compound," and list all components, including the rinsing solvent.
-
Store the container in a designated satellite accumulation area, segregated from incompatible materials.[1][3]
-
Contact your institution's EHS department to arrange for pickup and disposal.
-
Protocol 2: Disposal of this compound Solutions
-
Preparation:
-
Follow all safety precautions as outlined above.
-
Identify a compatible hazardous waste container. For instance, if this compound is in an acetonitrile solution, a container suitable for flammable organic solvents is required.
-
-
Procedure:
-
Carefully pour the this compound solution into the designated hazardous waste container. Avoid splashing.
-
Do not mix with incompatible waste streams. For example, do not mix flammable organic solutions with acidic or basic waste.
-
Triple-rinse the empty container that held the solution with a compatible solvent. Add the rinsate to the hazardous waste container.
-
Securely cap and label the waste container with all chemical constituents and their approximate concentrations.
-
Store in the satellite accumulation area and arrange for EHS pickup.
-
Protocol 3: Decontamination of Labware and Spills
-
Decontamination of Labware (e.g., glassware, spatulas):
-
Rinse the contaminated labware three times with a suitable solvent (e.g., ethanol or methanol).
-
Collect all rinsate in a designated hazardous waste container for flammable organic waste.
-
After triple rinsing, the labware can typically be washed using standard laboratory procedures.
-
-
Handling a Small Spill:
-
Alert others in the immediate area.
-
Contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or commercial sorbents). Do not use combustible materials like paper towels to absorb a flammable liquid.
-
Absorb the spilled material, working from the outside in.
-
Collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Label the waste container appropriately and contact EHS for disposal.
-
Alternative Disposal Consideration: Adsorption on Activated Carbon
For some psychoactive compounds, adsorption onto activated carbon followed by incineration is a viable disposal method.[4][5] This can be particularly useful for trace amounts or dilute solutions.
Protocol 4: Disposal via Activated Carbon Adsorption (Consult with EHS before implementing)
-
Preparation:
-
This procedure should be evaluated and approved by your institution's EHS department.
-
Work in a chemical fume hood and wear appropriate PPE.
-
-
Procedure:
-
For a dilute aqueous solution of this compound, add activated carbon to the solution and stir for several hours to allow for adsorption.
-
Filter the mixture, collecting the activated carbon.
-
The filtrate should be tested for residual this compound before any consideration of drain disposal (which is generally not recommended).
-
The activated carbon, now containing the adsorbed this compound, should be collected in a sealed, labeled container as solid hazardous waste.
-
Dispose of the activated carbon through your institution's hazardous waste program.
-
Logical Relationships in this compound Disposal
The following diagram illustrates the logical flow for managing a this compound-related disposal event, from initial assessment to final resolution.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. benchchem.com [benchchem.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Mesembrenone
For researchers, scientists, and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This document provides essential, immediate safety and logistical information for the handling of Mesembrenone, including detailed operational and disposal plans to foster a secure and efficient research environment. This compound and its analogues are alkaloids found in plants like Sceletium tortuosum and are investigated for their potential antidepressant, anxiolytic, and cognitive-enhancing effects.[1]
Hazard Summary
A thorough understanding of the potential hazards is the first line of defense. This compound is often supplied in a solvent such as acetonitrile or ethanol, presenting a dual hazard: the inherent toxicological properties of the alkaloid and the flammability and toxicity of the solvent.[2][3][4] The product is classified and labeled according to the Globally Harmonized System (GHS).[5]
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[2][5] |
| Eye Irritation | Causes serious eye irritation.[2][5] |
| Skin Irritation | Causes skin irritation. |
| Specific target organ toxicity | May cause respiratory irritation. |
| Flammability (when in solvent) | The typical solvent, acetonitrile, is a highly flammable liquid and vapor.[2][5] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to mitigate risks of exposure and physical hazards. The following PPE is required for all personnel handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][6] | Protects against splashes of the solution which can cause serious eye irritation.[2][5] |
| Hand Protection | Chemical-resistant, powder-free, disposable gloves (e.g., nitrile rubber).[2][7] | Prevents skin contact, as the substance is harmful upon dermal absorption.[2] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated.[8] |
| Body Protection | A flame-retardant, fully buttoned lab coat and closed-toe shoes.[2][7] | Protects against skin contact and provides a barrier in case of small spills or splashes. The flammable nature of the solvent necessitates flame-retardant apparel.[2] |
| Respiratory Protection | A properly fitted respirator (e.g., an organic vapor respirator or N95/N100 particle mask) should be used, especially when handling powders or creating aerosols.[2][8] | Use in a certified chemical fume hood is recommended to avoid inhalation.[7] Surgical masks offer little to no protection from drug exposure.[8] |
Operational Plan: Handling, Storage, and Disposal
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
Handling:
-
Ensure good ventilation/exhaustion at the workplace, preferably within a chemical fume hood.[5][7]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[5]
-
Use only non-sparking tools and take precautionary measures against static discharge.[5]
-
Ground and bond container and receiving equipment.[5]
Storage:
-
Store in a cool, well-ventilated place.[5]
-
Keep the container tightly sealed.[5]
-
Recommended long-term storage is at -20°C.[1]
-
Store away from ignition sources.[9]
Disposal:
-
Dispose of contaminated waste and excess material in accordance with federal, state, and local regulations.
-
Contaminated clothing should be removed and washed before reuse.[5]
Emergency Procedures
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5] Do NOT induce vomiting.[9]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] Wash with plenty of soap and water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use CO2, powder, or water spray.[5]
-
Special Hazards: Development of hazardous combustion gases or vapors is possible in the event of a fire.
-
Protective Equipment: Wear a self-contained breathing apparatus and protective clothing.[9]
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. benchchem.com [benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
